2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-5-chloro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUVWRRBVRRNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635993 | |
| Record name | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101242-22-2 | |
| Record name | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The thiazole scaffold is a core component in numerous FDA-approved drugs, valued for its wide array of biological activities. This document details the compound's physicochemical properties, outlines a robust and scalable synthetic protocol, explores its significant applications as a pharmaceutical intermediate, and provides essential safety and handling information. The content is tailored for researchers, synthetic chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory and process development setting.
Introduction: The Significance of the Thiazole Moiety
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological profile.[1] Thiazole derivatives exhibit a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2] Their prevalence is highlighted by their incorporation into the structures of numerous clinically successful drugs.
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid (herein referred to as ACCT) is a highly functionalized and valuable derivative. Its specific substitution pattern—an amino group at the 2-position, a chloro group at the 5-position, and a carboxylic acid at the 4-position—makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. Each functional group offers a distinct chemical handle for subsequent elaboration, enabling the construction of diverse molecular architectures and facilitating Structure-Activity Relationship (SAR) studies.[3] For instance, the 2-amino group is a key feature in many biologically active compounds and can be readily acylated or otherwise modified, while the carboxylic acid provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry.
Physicochemical Properties and Characterization
Accurate characterization of a starting material is fundamental to reproducible and successful synthesis. The key physicochemical properties of ACCT are summarized below. While specific values may vary slightly between suppliers, the data presented represents typical specifications.
| Property | Value | Source |
| CAS Number | Not explicitly found for this exact structure. A related compound, 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, is CAS 1255772-87-2. | [4] |
| Molecular Formula | C₄H₃ClN₂O₂S | [4] |
| Molecular Weight | 178.6 g/mol | [4] |
| Appearance | Typically a white to off-white or light yellow crystalline powder. | [5] |
| Solubility | Soluble in polar organic solvents like methanol and water. | [5] |
| Melting Point | >130 °C (with decomposition) (Value for a related isomer). | [6] |
| SMILES | C1(=C(N=C(S1)N)Cl)C(=O)O (Isomer shown) | [4] |
Note: The CAS number and some properties listed are for the isomeric compound 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, as specific data for the 5-chloro-4-carboxylic acid isomer is less prevalent in public databases. Researchers should always verify the identity and purity of their materials using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Synthesis and Mechanistic Insights
The construction of the 2-aminothiazole ring is a classic and well-established transformation in organic chemistry. A common and efficient method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide (in this case, thiourea) with an α-halocarbonyl compound.
A particularly relevant synthetic approach for derivatives of ACCT involves the reaction of thiourea with a suitably substituted α,β-dihalo acrylic acid derivative in an acidic medium.[7] This method is advantageous as it builds the core heterocyclic structure in a single, efficient cyclocondensation step.
Generalized Synthetic Workflow
The synthesis can be logically broken down into several key stages, from starting materials to the final, purified product. Understanding the purpose of each stage is crucial for troubleshooting and process optimization.
Caption: Generalized workflow for the synthesis of ACCT derivatives.
Mechanistic Rationale
-
Choice of Reactants: The use of a dichloroacrylic acid derivative provides the three-carbon backbone and the chloro-substituent required for the final product. Thiourea serves as the source for both the nitrogen and sulfur atoms of the thiazole ring.
-
Acidic Medium: The reaction is typically carried out in a strong acid like hydrochloric acid, often with a solvent like acetic acid.[7] The acid serves two primary purposes: it protonates the carbonyl group of the acrylic acid derivative, activating it for nucleophilic attack, and it ensures the resulting aminothiazole is formed as its hydrochloride salt, which often aids in precipitation and initial isolation.[7]
-
Neutralization and Purification: Following the reaction, the thiazole derivative is present as a salt. Treatment with a base (e.g., sodium methanolate) is required to liberate the free base form of the compound.[7] Subsequent purification, most commonly by recrystallization from a suitable solvent system, is essential to remove unreacted starting materials and byproducts, yielding the final product of high purity.[7]
Key Applications in Research and Development
ACCT is not typically an end-product but rather a high-value intermediate. Its utility stems from its densely packed functionality, allowing for divergent synthesis of complex molecules.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The primary application of ACCT and its close derivatives is in the synthesis of APIs.[7] For example, 2-aminothiazole-5-carboxamides are known intermediates in the synthesis of potent kinase inhibitors, a major class of anti-cancer drugs.[7][8] The anti-cancer drug Dasatinib, for instance, contains a 2-aminothiazole carboxamide core, highlighting the importance of this structural motif.[8]
The logical flow from a building block like ACCT to a final drug product involves sequential, controlled chemical modifications.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. ATAA (2-Aminothiazole-4-yl)acetic Acid BP EP USP CAS 29676-71-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile role as a scaffold in the design of novel therapeutic agents. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a carboxylic acid moiety on the thiazole core, provides multiple points for chemical modification, enabling the exploration of vast chemical space in drug discovery programs. This guide offers a comprehensive overview of its fundamental properties, detailed synthetic protocols, reactivity profile, and its significant applications, particularly in the development of kinase inhibitors.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is essential for its effective utilization in synthesis and drug design.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Almost white to light beige crystalline powder | [1] |
| Molecular Formula | C₄H₃ClN₂O₂S | N/A |
| Molecular Weight | 178.60 g/mol | N/A |
| Melting Point | 130 °C (decomposes) | [1] |
| Boiling Point | 399.0±17.0 °C (Predicted) | [1] |
| pKa | ~1.25 (Predicted for a related compound) | |
| Solubility | Insoluble in water (for a related compound) | [2] |
Spectroscopic Data (Comparative Analysis)
Detailed spectroscopic data for the title compound is not widely published. However, data from a closely related analog, 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid, provides valuable comparative insights[2].
-
¹H NMR (400 MHz, DMSO-d₆): For the analog, aromatic protons appear in the range of δ 7.30–7.48 ppm. The absence of a proton at the 5-position in the title compound would simplify this region. The amine protons would likely appear as a broad singlet.
-
¹³C NMR (400 MHz, DMSO-d₆): The analog shows signals for the aromatic carbons and the thiazole ring carbons between δ 128.2-166.5 ppm, including the carboxylic acid carbon[2].
-
Infrared (IR) Spectroscopy: Key vibrational bands expected include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C=N and C=C stretching from the thiazole ring[2].
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 178 (for the ³⁵Cl isotope) and 180 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.
Synthesis of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
The synthesis of this key intermediate can be approached through several strategies, with the Hantzsch thiazole synthesis being a foundational method. The following protocol is a representative, multi-step procedure adapted from established methods for related derivatives.
Synthetic Workflow Overview
The synthesis initiates with the formation of an α-halo-β-ketoester, which then undergoes cyclization with thiourea to form the 2-aminothiazole core. Subsequent hydrolysis yields the target carboxylic acid.
Caption: Synthetic workflow for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-chloroacetoacetate
-
Rationale: This step introduces the chlorine atom at the α-position, which is crucial for the subsequent cyclization to form the 5-chlorothiazole ring.
-
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-chloroacetoacetate, which can often be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate
-
Rationale: This is the key ring-forming step, a Hantzsch thiazole synthesis, where the α-chloro-β-ketoester reacts with thiourea to construct the 2-aminothiazole heterocycle.
-
Procedure:
-
Dissolve thiourea (1.0 eq) and sodium carbonate (0.1 eq) in ethanol[2].
-
Heat the mixture to 40-55 °C and add the crude ethyl 2-chloroacetoacetate (1.0 eq) dropwise[2].
-
After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-6 hours[2].
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Adjust the pH of the aqueous layer to 9-10 with a base (e.g., NaOH solution) to precipitate the product[2].
-
Filter the solid, wash with water, and dry under vacuum to obtain ethyl 2-amino-5-chlorothiazole-4-carboxylate.
-
Step 3: Hydrolysis to 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
-
Rationale: The final step involves the saponification of the ethyl ester to the desired carboxylic acid, which is often the active form or a key handle for further derivatization.
-
Procedure:
-
Suspend ethyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of ~3-4.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid.
-
Chemical Reactivity and Derivatization
The three functional groups—the 2-amino group, the 4-carboxylic acid, and the 5-chloro substituent—offer distinct opportunities for chemical modification.
Reactions at the 2-Amino Group
The exocyclic amino group is a versatile handle for introducing diversity.
-
Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) to form amides and sulfonamides, respectively. These reactions are fundamental in modifying the electronic and steric properties of this part of the molecule.
-
Amide Coupling: The amino group can participate in amide bond formation with carboxylic acids using standard coupling reagents like HATU or HBTU. This is a common strategy in the synthesis of kinase inhibitors.
Reactions at the 4-Carboxylic Acid Group
The carboxylic acid is a key functional group for forming amides, esters, and other derivatives.
-
Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., methyl or ethyl ester) under acidic conditions with the appropriate alcohol.
-
Amide Bond Formation: This is one of the most important reactions for this scaffold. The carboxylic acid can be activated (e.g., to an acid chloride with thionyl chloride or oxalyl chloride) and then reacted with a primary or secondary amine to form a wide range of carboxamides. This is a crucial step in the synthesis of many bioactive compounds, including the anticancer drug Dasatinib.
Reactions at the 5-Chloro Group
The chloro substituent at the C5 position is a site for cross-coupling reactions, although it is generally less reactive than chloro groups on other aromatic systems.
-
Nucleophilic Aromatic Substitution (SₙAr): While challenging, under forcing conditions or with highly activated nucleophiles, the chloro group can potentially be displaced.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce new carbon-carbon bonds at this position, further expanding the chemical diversity of the scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, and the specific substitution pattern of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid makes it a particularly valuable starting point for the development of various therapeutic agents[3].
Kinase Inhibitors
The 2-aminothiazole core is a key pharmacophore in a multitude of kinase inhibitors. It often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The 5-chloro and 4-carboxylic acid (or derivative) positions allow for the extension of the molecule into other pockets of the ATP-binding site to achieve potency and selectivity. A prominent example of a drug containing a related 2-aminothiazole-5-carboxamide core is Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases used in the treatment of chronic myeloid leukemia (CML).
Other Therapeutic Areas
Derivatives of 2-aminothiazoles have demonstrated a broad spectrum of biological activities, including:
The ability to functionalize the 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid scaffold at multiple positions makes it an ideal candidate for library synthesis and high-throughput screening in the search for novel therapeutics across these and other disease areas.
Caption: Role of the scaffold in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid and its derivatives.
-
Hazard Identification: This compound is generally classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1].
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a high-value building block for medicinal chemists and drug discovery scientists. Its trifunctional nature provides a robust platform for generating diverse libraries of compounds for biological screening. A solid understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of the next generation of therapeutics.
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2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid - ChemBK. (n.d.). Retrieved January 23, 2026, from [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2014). PLOS ONE. Retrieved January 23, 2026, from [Link]
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Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
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Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. (2014). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- US Patent for Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008). Google Patents.
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Retrieved January 23, 2026, from [Link]
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
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2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic Acid
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1] Its prevalence underscores the critical need for robust and unequivocal methods for the structural characterization of its derivatives. This guide provides an in-depth, multi-faceted analytical workflow for the structure elucidation of a specific, functionally rich derivative: 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid.
Our approach is not merely a sequence of experiments but a logical, self-validating process. We will begin by establishing the fundamental molecular formula through mass spectrometry, proceed to identify the key chemical functionalities using infrared spectroscopy, and finally, assemble the complete molecular architecture by mapping atomic connectivity with nuclear magnetic resonance spectroscopy. This guide is designed for researchers and drug development professionals, emphasizing the causality behind experimental choices to provide a comprehensive and field-proven methodology.
Part 1: Elemental Composition and Isotopic Verification via Mass Spectrometry
Expertise & Rationale: The foundational step in elucidating any chemical structure is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. For a halogenated compound like 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid, mass spectrometry offers a secondary, crucial layer of validation: the characteristic isotopic pattern of chlorine.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Operate in both positive and negative ion modes to determine the most stable and abundant ion. For this molecule, the carboxylic acid and amine groups make it amenable to both [M+H]⁺ and [M-H]⁻ ion formation.
-
Mass Analysis: Acquire data over a mass range of m/z 50-500. The instrument's high resolution will distinguish the target molecule's exact mass from other potential isobaric interferences.
-
Data Processing: The instrument software will calculate the most probable molecular formula based on the measured accurate mass. The theoretical isotopic distribution for the proposed formula is then compared against the experimentally observed pattern.
Data Presentation: Expected Mass Spectrometry Data
The molecular formula for 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid is C₄H₃ClN₂O₂S.[2]
| Parameter | Theoretical Value | Observed Value (Expected) |
| Molecular Formula | C₄H₃ClN₂O₂S | Confirmed |
| Exact Mass [M+H]⁺ | 178.9680 | ~178.9680 ± 5 ppm |
| Isotope | Relative Abundance | Observed Abundance |
| M ([³⁵Cl]) | 100% | ~100% |
| M+2 ([³⁷Cl]) | 32% | ~32% |
Trustworthiness: The observation of the [M+H]⁺ ion at the calculated accurate mass, combined with the signature 3:1 intensity ratio for the M and M+2 peaks, provides unequivocal evidence for the presence of one chlorine atom and validates the proposed elemental composition.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: With the molecular formula established, the next logical step is to identify the functional groups present. Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific bonds and functional groups absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint." For our target molecule, IR spectroscopy is ideal for confirming the presence of the amine (-NH₂), carboxylic acid (-COOH), and thiazole ring functionalities.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the analyte with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Formation: Place the powder in a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and automatically subtracted from the sample spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Assignment | Causality & Interpretation |
| 3500 - 3100 | N-H Stretch | Primary Amine (-NH₂) | A pair of peaks in this region would be characteristic of the symmetric and asymmetric stretching of the primary amine. |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | An extremely broad and strong absorption band is the hallmark of a hydrogen-bonded carboxylic acid dimer, often obscuring the C-H stretches.[3][4] |
| ~1710 | C=O Stretch | Carboxylic Acid (-COOH) | A strong, sharp peak indicating the carbonyl of the acid group. Its position confirms it is part of a hydrogen-bonded dimer.[4] |
| 1650 - 1550 | C=N Stretch, C=C Stretch | Thiazole Ring | Absorptions in this region are characteristic of the conjugated double bonds within the heterocyclic aromatic ring system. |
| ~1620 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine group, further confirming its presence. |
Trustworthiness: The simultaneous observation of the very broad O-H stretch, the N-H stretches, and the strong C=O stretch provides a highly reliable confirmation of the key functional groups predicted by the molecular formula.
Part 3: Definitive Structure Assembly via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C). By integrating the data from ¹H and ¹³C NMR, we can piece together the molecular puzzle, confirming the substitution pattern on the thiazole ring and the relative positions of all functional groups.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is crucial as its acidic proton exchange is slow enough to allow for the observation of the -COOH and -NH₂ protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz). Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time are typically required.
Data Presentation: Expected NMR Spectral Data (in DMSO-d₆)
¹H NMR Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Interpretation |
| ~12-13 | Broad Singlet | 1H | -COOH | The proton is highly deshielded due to the electronegativity of the oxygen atoms and appears as a broad signal due to hydrogen bonding and exchange. This region is distinctive for carboxylic acids.[4] |
| ~7.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. |
-
Key Insight: The absence of any other signals, particularly in the aromatic region (6-9 ppm), is a critical piece of evidence. It confirms that the C4 and C5 positions of the thiazole ring are fully substituted, as there are no protons attached to them.
¹³C NMR Spectrum
| Chemical Shift (δ, ppm) | Assignment | Causality & Interpretation |
| ~165 | C=O | The carbonyl carbon of the carboxylic acid, typically found in this downfield region. |
| ~168 | C2 | The carbon atom flanked by two heteroatoms (S and N) and attached to the amino group is significantly deshielded. |
| ~140 | C5 | The carbon atom bearing the electronegative chlorine atom will be deshielded. |
| ~115 | C4 | The carbon atom attached to the carboxylic acid group. |
Trustworthiness: The NMR data provides the final, definitive proof of the structure. The ¹H NMR confirms the presence and ratio of the labile protons and, crucially, the lack of any C-H bonds on the thiazole ring. The ¹³C NMR confirms the four distinct carbon environments of the substituted ring and the carboxyl group, consistent only with the proposed structure of 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid.
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An In-depth Technical Guide to 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. This guide focuses on a specific, less-documented derivative: 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid . Due to its novelty, direct experimental data is scarce. Therefore, this document synthesizes information from closely related analogues to provide a robust, predictive guide for researchers. We will delve into its probable synthesis, expected physicochemical properties, and potential applications, grounding our discussion in established chemical principles and data from similar compounds.
Compound Identification and Structural Elucidation
While a specific CAS number for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is not readily found in major chemical databases, we can identify it by its structure. For reference, a closely related, commercially available regioisomer, 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid , has the CAS Number 1255772-87-2 [1]. Another related compound, 2-AMINO-5-(4-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXYLIC ACID , is registered under CAS Number 923249-02-9 [2]. The absence of a dedicated CAS number for the title compound suggests it is a novel or rare chemical entity, making this guide particularly valuable for pioneering research.
Table 1: Physicochemical Properties of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid and Related Analogues
| Property | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid (Predicted) | 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid[1] | 2-Aminothiazole-4-carboxylic acid[3] |
| Molecular Formula | C₄H₃ClN₂O₂S | C₄H₃ClN₂O₂S | C₄H₄N₂O₂S |
| Molecular Weight | 178.60 g/mol | 178.6 g/mol | 144.15 g/mol |
| Appearance | Likely a white to off-white solid | Not specified | Not specified |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF) and aqueous bases. | Not specified | Not specified |
| Melting Point | Predicted to be >200 °C (with decomposition) | Not specified | Not specified |
Synthesis and Mechanistic Insights
The most established and versatile method for synthesizing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, most commonly thiourea.
A plausible synthetic route to 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid would start from an appropriately substituted three-carbon building block. A logical precursor is ethyl 2,3-dichloro-3-oxopropanoate . The reaction proceeds in two key steps:
-
Cyclocondensation: Reaction of ethyl 2,3-dichloro-3-oxopropanoate with thiourea. The nucleophilic sulfur of thiourea attacks the carbonyl carbon, and one of the amino groups attacks the carbon bearing a chlorine atom, leading to cyclization.
-
Saponification: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.
Caption: Proposed Hantzsch synthesis pathway for the target compound.
-
Step 1: Synthesis of Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
-
To a solution of ethyl 2,3-dichloro-3-oxopropanoate (1 equivalent) in absolute ethanol, add thiourea (1.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl ester intermediate.
-
-
Step 2: Saponification to 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 3-4 with dilute hydrochloric acid.
-
The resulting precipitate is the target carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see a broad singlet for the amino (-NH₂) protons, typically in the range of 7.0-8.0 ppm. The carboxylic acid proton (-COOH) would likely appear as a very broad singlet further downfield, above 12 ppm.
-
¹³C NMR: Key signals would include those for the thiazole ring carbons (C2, C4, and C5) and the carbonyl carbon of the carboxylic acid. The carbon bearing the amino group (C2) would resonate around 160-170 ppm, while the carbonyl carbon would be in a similar region. The chlorinated C5 and the C4 would appear in the aromatic region of the spectrum.
-
Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) would confirm the molecular weight of 178.60 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, showing a characteristic M and M+2 peak pattern.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino group (around 3100-3400 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the thiazole ring (around 1500-1650 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole core is a privileged scaffold in drug design due to its ability to form multiple hydrogen bonds and its presence in numerous FDA-approved drugs. Thiazole and its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4].
-
Kinase Inhibition: Many 2-aminothiazole derivatives are potent kinase inhibitors. For example, Dasatinib, a drug used to treat chronic myeloid leukemia, features a 2-aminothiazole core that interacts with the hinge region of the ATP-binding pocket of kinases[5]. The title compound could serve as a valuable starting point for developing novel kinase inhibitors.
-
Antimicrobial Agents: The thiazole ring is a key component of several antimicrobial agents. The electron-withdrawing nature of the chlorine and carboxylic acid groups on the title compound could modulate its electronic properties and lead to novel antibacterial or antifungal activity.
-
Anti-inflammatory Applications: Thiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
Caption: Potential applications of the title compound in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is not available, general precautions for related compounds should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust and contact with skin, eyes, and clothing[6][7][8].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards of Related Compounds:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light and moisture[8].
-
Incompatible Materials: Avoid strong oxidizing agents, strong reducing agents, strong bases, and amines[6][8].
Conclusion
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid represents a promising, albeit under-explored, scaffold for chemical and pharmaceutical research. This guide provides a predictive framework based on established chemical principles and data from analogous structures. The proposed synthetic route via the Hantzsch reaction offers a reliable method for its preparation. Its structural features suggest significant potential in the development of novel therapeutics, particularly in oncology and infectious diseases. As with any novel compound, all experimental work should be conducted with appropriate safety precautions.
References
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-
Wikipedia. 2-Aminothiazoline-4-carboxylic acid.[Link]
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ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.[Link]
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National Institutes of Health. Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl).[Link]
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Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.[Link]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.[Link]
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Molecular weight of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
An In-Depth Technical Guide to 2-Amino-5-chloro-1,3-thiazole-4-carboxylic Acid
Executive Summary
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a halogenated heterocyclic compound belonging to the highly significant 2-aminothiazole class of molecules. This scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved pharmaceuticals. The strategic placement of amino, carboxylic acid, and chloro functional groups on the thiazole core makes this molecule a versatile and valuable building block for combinatorial chemistry and the synthesis of complex molecular architectures.
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of the molecule's physicochemical properties, outlines robust methodologies for its synthesis and characterization, discusses its potential applications as a synthetic intermediate, and establishes clear protocols for its safe handling and storage. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that the described protocols are scientifically sound and reproducible.
The 2-Aminothiazole Scaffold: A Privileged Core in Medicinal Chemistry
The 2-aminothiazole ring is a fundamental pharmacophore in the landscape of drug discovery. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to effectively mimic biological structures and interact with a diverse range of enzymatic targets and receptors. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a particularly valuable intermediate. The three distinct functional groups offer orthogonal chemical handles for subsequent modifications:
-
The 2-amino group can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
-
The 4-carboxylic acid provides a site for forming amides, esters, or other acid derivatives, enabling linkage to other molecular fragments or solubility-enhancing groups.
-
The 5-chloro substituent acts as a strategic placeholder. It can serve as a leaving group in nucleophilic aromatic substitution reactions or be a site for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of aryl or alkyl groups to expand the molecular framework. This versatility is a key driver for its use in the synthesis of compound libraries for high-throughput screening.
Physicochemical Properties and Analytical Characterization
Precise characterization of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is critical for its effective use in synthesis and for meeting regulatory standards. The following table summarizes its core molecular data.
| Property | Value | Source |
| Chemical Formula | C₄H₃ClN₂O₂S | (Calculated) |
| Molecular Weight | 178.60 g/mol | (Calculated) |
| Monoisotopic Mass | 177.96345 Da | (Calculated) |
| IUPAC Name | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | - |
| Appearance | Expected to be an off-white to yellow solid | (Inference from related compounds) |
Spectroscopic Profile
The structural identity and purity of the compound are unequivocally confirmed through a combination of spectroscopic methods.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to be simple. Two broad singlets would be anticipated: one corresponding to the two protons of the amino group (-NH₂) and another for the acidic proton of the carboxylic acid (-COOH). The exact chemical shifts of these exchangeable protons can vary with concentration and residual water content.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Four distinct signals are expected, corresponding to the four carbon atoms in the molecule: the C=O of the carboxylic acid (typically >160 ppm), and the three carbons of the thiazole ring (C2, C4, and C5), with their chemical shifts influenced by the attached heteroatoms and functional groups.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (around 3100-3400 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ or protonated molecule [M+H]+ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Quality Control and Analytical Workflow
A self-validating workflow is crucial to ensure the integrity of each batch of the compound. This process confirms both identity and purity before its use in downstream applications.
Synthesis and Purification
The synthesis of 2-aminothiazoles is a well-established field, with the Hantzsch thiazole synthesis being the most prominent method. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, typically thiourea.[1]
Mechanistic Rationale and Synthetic Strategy
The synthesis of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid logically proceeds by reacting thiourea with a suitable 3-carbon α,α-dihalogenated carbonyl compound. A plausible precursor is ethyl 2,2-dichloro-3-oxobutanoate.
The mechanism involves an initial nucleophilic attack by the sulfur atom of thiourea on one of the carbonyl-activated carbons, followed by an intramolecular cyclization and subsequent dehydration/tautomerization to yield the stable aromatic thiazole ring. The choice of an ester as the starting material provides a convenient handle that can be hydrolyzed in a final step to yield the desired carboxylic acid.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on established chemical principles for this class of compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq.) in absolute ethanol (10 mL per gram of thiourea).
-
Reaction Initiation: To the stirring solution, add ethyl 2,2-dichloro-3-oxobutanoate (1.05 eq.) dropwise at room temperature. The addition should be controlled to manage any potential exotherm.
-
Thermal Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude ester.
Step 2: Saponification to 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
-
Hydrolysis: Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Acidification and Isolation: Once the hydrolysis is complete, cool the flask in an ice bath. Carefully acidify the mixture to pH 2-3 using 1M hydrochloric acid (HCl). A solid precipitate of the final product should form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities. Dry the product under vacuum to a constant weight.
Post-Reaction Purification Workflow
The purification of the final product is critical to remove unreacted starting materials, by-products, and inorganic salts from the work-up.
Applications in Drug Discovery
The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material. Its utility lies in its capacity for controlled, stepwise functionalization to rapidly generate novel chemical entities.
Role as a Trifunctional Building Block
The molecule's three functional groups allow for a logical and planned synthetic route to complex target molecules. For example, a common strategy involves:
-
Amide Coupling: The carboxylic acid is coupled with a desired amine fragment.
-
Amine Functionalization: The 2-amino group is then reacted, for instance, by forming an amide with a different carboxylic acid.
-
Cross-Coupling: The 5-chloro position is functionalized last via a transition-metal-catalyzed cross-coupling reaction to introduce a final element of diversity.
This strategic approach is fundamental to creating focused compound libraries for screening against biological targets like kinases, proteases, and G-protein coupled receptors.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact molecule is not widely available, data from closely related 2-aminothiazole and chlorinated heterocyclic compounds can be used to establish prudent safety protocols.[2]
| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |
| Acute Oral Toxicity | Warning (Harmful if swallowed) | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) | Wear protective gloves (e.g., nitrile) and a lab coat. |
| Eye Damage/Irritation | Warning (Causes serious eye irritation) | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | Warning (May cause respiratory irritation) | Handle in a well-ventilated area or a chemical fume hood. Avoid inhaling dust. |
Recommended Handling and Storage
-
Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases to prevent degradation.
Conclusion
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. While not an end product itself, its strategic combination of three distinct and chemically addressable functional groups makes it an ideal starting point for the synthesis of novel and structurally diverse compound libraries. Understanding its physicochemical properties, mastering its synthesis, and adhering to strict safety protocols are essential for leveraging its full potential in the rational design of next-generation therapeutics.
References
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PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carboxylic acid. PubChem Compound Summary for CID 315243. Retrieved from [Link]
- U.S. Patent No. 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
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ResearchGate. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]
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International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. PubChem Compound Summary for CID 2723847. Retrieved from [Link]
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The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide on the Biological Activity of 2-Aminothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Versatility of the 2-Aminothiazole Core
The 2-aminothiazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This privileged motif is a key component in a variety of clinically approved drugs and investigational agents, owing to its ability to engage in diverse biological interactions.[3] Its broad spectrum of pharmacological activities includes anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][4] The versatility of the 2-aminothiazole ring system, which allows for substitutions at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents with enhanced potency and selectivity.[2] This guide will provide an in-depth exploration of the multifaceted biological activities of 2-aminothiazole derivatives, delving into their mechanisms of action, key experimental findings, and the synthetic strategies employed for their generation.
Anticancer Activity: A Cornerstone of 2-Aminothiazole Research
The development of novel anticancer agents is a major focus of 2-aminothiazole research.[3] Derivatives of this scaffold have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and prostate, as well as leukemia and melanoma.[3] The anticancer prowess of 2-aminothiazoles is exemplified by clinically used drugs such as Dasatinib, a multi-targeted kinase inhibitor, and Alpelisib, a PI3K inhibitor.[3]
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and metastasis. Some of the key molecular targets include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their aberrant activity is a hallmark of many cancers. SNS-032 is a 2-aminothiazole derivative that acts as a potent and selective inhibitor of CDKs.[3]
-
PI3K/Akt/mTOR Pathway: This signaling cascade is frequently dysregulated in cancer, promoting cell growth and survival. Alpelisib, an α-specific PI3K inhibitor, is a testament to the potential of targeting this pathway with 2-aminothiazole-based compounds.[3][5]
-
Traf2- and Nck-interacting kinase (TNIK): This kinase is implicated in the Wnt signaling pathway, which is crucial for cancer cell proliferation. The 2-aminothiazole derivative KY-05009 has shown low nanomolar antitumor activity by inhibiting TNIK.[3]
Representative Anticancer 2-Aminothiazole Derivatives and Their Activities
| Compound | Target(s) | Cancer Cell Line(s) | Reported Activity | Reference |
| Dasatinib | Multi-kinase inhibitor | Various | Clinically used for leukemia | [3] |
| Alpelisib | PI3Kα | Breast cancer | Approved for advanced breast cancer | [3] |
| SNS-032 | CDKs | Various | Potent and selective inhibition | [3] |
| KY-05009 | TNIK | Lung adenocarcinoma (A549) | Low nanomolar antitumor activity | [3] |
| Compound 30k | Unknown | HL-60, BGC-823, Hep-2 | 91.97% to 98.49% growth inhibition | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is catalyzed by mitochondrial dehydrogenases and is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity: Combating Infectious Diseases
2-Aminothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[7][8] The rise of antimicrobial resistance necessitates the development of new drugs, and the 2-aminothiazole scaffold provides a valuable starting point for this endeavor.[7]
Mechanism of Action: Diverse Modes of Antimicrobial Action
The antimicrobial mechanisms of 2-aminothiazole derivatives can vary depending on the specific substitutions on the thiazole ring. Some proposed mechanisms include:
-
Inhibition of Essential Enzymes: These compounds can target enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.
-
Interference with Biofilm Formation: Biofilms are a major contributor to chronic infections and drug resistance. Certain 2-aminothiazoles have been shown to inhibit biofilm formation.
Representative Antimicrobial 2-Aminothiazole Derivatives and Their Activities
A study of novel 2-aminothiazole derivatives showed significant antibacterial activity against Escherichia coli and Bacillus subtilis.[9] Another series of synthesized 2-aminothiazoles exhibited good antimicrobial activity against E. coli, S. aureus, A. niger, and A. oryzaeto.[1]
| Compound Type | Target Organism(s) | Reported Activity | Reference |
| Phenylazo-thiazole derivatives | E. coli, S. aureus, A. niger, A. oryzaeto | Excellent antibacterial and antifungal activity | [1] |
| 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione derivatives | Various bacteria and fungi | Good antimicrobial activity | [1] |
| 2-amino-4-(4-hydroxy-chromene-2-one)thiazole derivatives | Various bacteria and fungi | Exhibited antibacterial and antifungal activity | [1] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the 2-aminothiazole derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. 2-Aminothiazole derivatives have demonstrated both anti-inflammatory and antioxidant properties, making them attractive candidates for the development of therapies for these conditions.[1][2]
Mechanism of Action: Modulating Inflammatory and Oxidative Pathways
-
Anti-inflammatory Effects: Some 2-aminothiazole derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[10] They may also modulate the activity of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[11]
-
Antioxidant Effects: The antioxidant activity of these compounds can be attributed to their ability to scavenge free radicals and chelate metal ions. Certain 2-aminothiazole sulfonamide derivatives have shown potent radical scavenging activity.[12]
Representative Anti-inflammatory and Antioxidant 2-Aminothiazole Derivatives
A series of 2-dialkylamino-N-(4-substituted thiazolyl-2)acetamides and 3-dialkylamino-N-(4-substituted thiazolyl-2)propionamides were synthesized and shown to block cartilage breakdown in vitro by inhibiting NO production and glycosaminoglycan (GAG) release.[10] In another study, a series of 2-aminothiazole sulfonamide derivatives were investigated for their antioxidant activities, with some compounds showing potent DPPH radical scavenging and SOD-mimic activities.[12]
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's disease are characterized by progressive neuronal loss.[13] Some 2-aminothiazole derivatives have shown promise as neuroprotective agents.[4][13]
Mechanism of Action: Counteracting Neuronal Damage
A novel series of 2-aminothiazoles has been shown to protect against tau-induced neuronal toxicity, a key pathological feature of Alzheimer's disease.[13] These compounds were found to counteract tau-induced cell toxicity at nanomolar concentrations.[13] Other potential mechanisms of neuroprotection include the inhibition of acetylcholinesterase (AChE) and PARP-1, as well as the modulation of pathways related to oxidative stress-induced neuronal apoptosis.[14]
Synthesis of 2-Aminothiazole Derivatives: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of 2-aminothiazole derivatives.[11][15]
Reaction Principle: This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[11][16]
General Procedure:
-
Reaction Setup: A mixture of the α-haloketone and the appropriate thiourea derivative is dissolved in a suitable solvent, such as ethanol or dioxane.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specific period.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.
Caption: General scheme of the Hantzsch thiazole synthesis.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, and neurodegenerative disorders. Future research in this area will likely focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel molecular targets and the use of advanced synthetic methodologies will undoubtedly lead to the discovery of the next generation of 2-aminothiazole-based drugs.
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The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active compounds and clinically successful drugs.[1][2][3] This guide provides a comprehensive technical analysis of the 2-aminothiazole core, delving into its fundamental physicochemical properties, versatile synthetic routes, and its pivotal role in targeting a wide array of protein classes. We will explore its profound impact on kinase inhibition, exemplified by blockbuster drugs like Dasatinib, and its broader therapeutic applications in infectious, inflammatory, and neurodegenerative diseases.[4][5] Crucially, this whitepaper also addresses the inherent challenges associated with the scaffold, including its potential for metabolic toxicity and pan-assay interference (PAINS), offering expert insights into medicinal chemistry strategies to mitigate these risks.[1] Through detailed protocols, mechanistic diagrams, and curated data, this document serves as an essential resource for drug discovery professionals seeking to harness the full potential of the 2-aminothiazole scaffold.
The 2-Aminothiazole Scaffold: Foundational Principles
The "Privileged Scaffold" Concept
In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, often leading to the development of drugs for various diseases.[1] The 2-aminothiazole ring embodies this concept perfectly. Its prevalence across a spectrum of approved drugs and clinical candidates stems from its unique combination of structural and electronic features that facilitate favorable interactions with diverse protein active sites.[3]
Physicochemical and Structural Rationale for Versatility
The utility of the 2-aminothiazole scaffold is not coincidental; it is rooted in its distinct chemical properties. The ring system is relatively rigid, reducing the entropic penalty upon binding to a target. It features a strategic arrangement of hydrogen bond donors (the exocyclic amine) and acceptors (the endocyclic nitrogen and sulfur atoms), enabling it to form multiple, high-affinity interactions within a binding pocket. The amino group, in particular, serves as a versatile handle for chemical modification, allowing chemists to append various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2]
Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis
The widespread adoption of the 2-aminothiazole scaffold is significantly aided by its accessible synthesis, most commonly achieved through the Hantzsch thiazole synthesis.[4] This robust reaction involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide derivative.[4][6] The causality behind this choice of methodology lies in its reliability, high yields, and the commercial availability of a vast array of starting materials, which permits the creation of large, diverse chemical libraries for screening.
This protocol is a self-validating system for synthesizing a representative 2-aminothiazole derivative.
-
Reagent Preparation:
-
To a round-bottom flask, add the substituted α-bromoacetophenone (1.0 eq).
-
Dissolve the ketone in a suitable solvent, such as ethanol or isopropanol (approx. 0.5 M concentration).
-
-
Addition of Thiourea:
-
Add thiourea (1.1 eq) to the solution. The slight excess ensures complete consumption of the limiting α-haloketone.
-
-
Reaction Execution:
-
Stir the mixture at reflux (typically 70-80 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the resulting hydrobromide salt by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This step is critical to precipitate the free base form of the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aminothiazole product.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Caption: Workflow for the Hantzsch 2-aminothiazole synthesis.
The Apex Application: 2-Aminothiazole in Kinase Inhibition
The 2-aminothiazole scaffold has arguably made its greatest impact in the field of oncology as a core element of numerous kinase inhibitors.[7] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
The Key to the Lock: Mechanism of Kinase Hinge Binding
Most kinase inhibitors are ATP-competitive, meaning they occupy the same binding site as the natural substrate, adenosine triphosphate. The 2-aminothiazole core is exceptionally well-suited to interact with the "hinge region" of the kinase, a flexible glycine-rich loop that connects the N- and C-terminal lobes of the enzyme. The exocyclic amine and the endocyclic nitrogen of the thiazole ring typically form a pair of critical hydrogen bonds with backbone amide and carbonyl groups in the hinge region, anchoring the inhibitor in the active site.[8] This bidentate hydrogen bonding pattern is a recurring theme and a primary reason for the scaffold's success in this target class.
Caption: 2-aminothiazole forming key H-bonds with the kinase hinge.
Case Study: Dasatinib (Sprycel®)
Dasatinib is a potent oral multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its discovery is a textbook example of scaffold-based drug design. The 2-aminothiazole core was identified from a high-throughput screen as a novel template for Src family kinase inhibitors.[8] Structure-activity relationship (SAR) studies led to the addition of a 2-chloro-6-methylphenyl group to occupy a hydrophobic pocket and a hydroxyethylpiperazine side chain to enhance solubility and target Bcr-Abl, the primary driver of CML.[8]
Expanding the Kinome: Targeting PI3K, Aurora, and Beyond
The success of Dasatinib has inspired the application of the 2-aminothiazole scaffold to a wide range of other kinase targets. Derivatives have shown potent and selective inhibition of numerous kinases critical to cancer cell survival and proliferation.[4][7]
| Compound Class | Primary Target(s) | Representative IC₅₀ | Therapeutic Area |
| Dasatinib Analogues | Bcr-Abl, Src | < 1 nM | Oncology |
| Alpelisib (Piqray®) | PI3Kα | ~5 nM | Oncology |
| Aurora Kinase Inhibitors | Aurora A, B | 10-100 nM | Oncology |
| CDK Inhibitors | CDK2, CDK9 | 5-50 nM | Oncology |
| Allosteric CK2 Modulators | CK2α | 3-7 µM | Oncology |
Note: IC₅₀ values are approximate and vary based on specific analogues and assay conditions.[4][9]
Broadening the Therapeutic Horizon: Beyond Kinases
While dominant in oncology, the 2-aminothiazole scaffold's utility extends across many other disease areas, demonstrating its remarkable versatility.[5][10]
-
Antimicrobial Agents: Numerous 2-aminothiazole derivatives exhibit significant antibacterial and antifungal activity.[5][10] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. SAR studies have shown that lipophilic substituents at the C4 position and specific amide or sulfonamide linkages at the C2 amino group can dramatically enhance antimicrobial potency.[10][11]
-
Anti-inflammatory Agents: By targeting enzymes like p38 MAP kinase and other inflammatory signaling proteins, 2-aminothiazole compounds have been developed as potent anti-inflammatory agents.[8][10]
-
Neuroprotective Agents: The scaffold has been incorporated into molecules designed to treat neurodegenerative diseases like Alzheimer's and prion diseases.[12][13] These compounds may act by inhibiting enzymes like acetylcholinesterase or by preventing protein misfolding and aggregation.[12][13]
-
Other Activities: The scaffold is a component of compounds with reported antiviral, antitubercular, antioxidant, and antidiabetic properties, highlighting its vast potential in drug discovery.[5][14]
The Double-Edged Sword: Navigating Inherent Liabilities
As senior scientists, it is imperative to approach this "privileged" scaffold with a critical and experienced eye. Its very reactivity and structural features can also be a source of significant liabilities.
The "Toxicophore" Concern: Metabolic Activation
A major concern with the 2-aminothiazole ring is its potential to be a structural alert or "toxicophore."[1] This is due to its susceptibility to metabolic activation by cytochrome P450 enzymes. The primary pathway of concern is the epoxidation across the C4-C5 double bond, which can lead to the formation of reactive electrophilic intermediates. These metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic drug toxicity.
Pan-Assay Interference Compounds (PAINS)
In high-throughput screening (HTS), 2-aminothiazole is a frequent "hitter," often flagged as a PAIN.[1] These are compounds that show activity in numerous assays through non-specific mechanisms, such as forming aggregates that sequester proteins, redox cycling, or reacting non-specifically with protein nucleophiles. This can lead to a significant waste of resources as teams chase false positives. Orthogonal assays and careful biophysical validation are essential to confirm that an observed activity is due to specific, on-target binding.
Medicinal Chemistry Strategies for Risk Mitigation
Expertise in medicinal chemistry provides a clear path to circumvent these liabilities. The key is to understand the underlying mechanism and design it out of the molecule.
-
Blocking Metabolism: The most effective strategy to prevent C4-C5 epoxidation is to block one of these positions with a substituent, typically a small alkyl or aryl group.[1] Introducing a substituent at either C4 or C5 makes the formation of the reactive epoxide intermediate sterically and/or electronically disfavored.[4]
-
Modulating Electronics: The electronic properties of the entire molecule can be tuned to reduce the susceptibility of the thiazole ring to oxidation.
-
Triaging Hits: In early discovery, it is crucial to employ computational filters to flag potential PAINS and to prioritize hits that show clear SAR and have a plausible binding hypothesis supported by biophysical or structural data.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold is a testament to the power of privileged structures in drug discovery. Its unique combination of synthetic accessibility and versatile binding capabilities has cemented its role as a vital tool for medicinal chemists.[6][10] From revolutionary cancer therapies to promising leads in a host of other diseases, its impact is undeniable.[4][5]
The future for this scaffold remains bright. Its incorporation into novel modalities like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors is an emerging area of research. As our understanding of biology deepens, this versatile and adaptable core will undoubtedly be applied to new and challenging targets, continuing its legacy as a truly privileged scaffold in the ongoing quest for new medicines.
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El-Gazzar, A. R., Abou-Zied, H. A., & Youssef, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1474. [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. DarU-Journal of Pharmaceutical Sciences, 29(1), 247-269. [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2015). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 14, 1226-1249. [Link]
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Brehmer, D., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & Medicinal Chemistry, 27(1), 115-125. [Link]
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Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Chemistry, 1-10. [Link]
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ResearchGate. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 47(27), 6658-6680. [Link]
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Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 211, 112953. [Link]
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The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1] This technical guide provides a comprehensive review of the diverse biological activities associated with 2-aminothiazole derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the synthetic methodologies, mechanisms of action, and structure-activity relationships that underpin the therapeutic potential of this versatile heterocyclic system. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and detailed experimental insights to guide future discovery efforts.
Introduction: The Significance of the 2-Aminothiazole Core
The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This unique electronic and structural configuration allows it to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, and hydrophobic and electrostatic interactions. This promiscuous binding capability has led to the discovery of 2-aminothiazole-containing compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] The clinical success of drugs like the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib further underscores the therapeutic importance of this scaffold in contemporary medicine.[4][5]
Synthetic Strategies: Accessing the 2-Aminothiazole Scaffold
The Hantzsch thiazole synthesis, first described in the late 19th century, remains a widely utilized and versatile method for the preparation of 2-aminothiazole derivatives.[1] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.
Experimental Protocol: Hantzsch Synthesis of a 4-Aryl-2-aminothiazole Derivative
This protocol outlines a general procedure for the synthesis of a 4-aryl-2-aminothiazole, a common structural motif in many biologically active derivatives.
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Magnetic stirrer/hotplate
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the substituted α-bromoacetophenone and thiourea in a minimal amount of ethanol.[1]
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.[1]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.[1]
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-aryl-2-aminothiazole derivative.
Diagram of Hantzsch Synthesis Workflow:
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
Anticancer Activity: Targeting Key Oncogenic Pathways
2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[2][5] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes in cancer cell signaling pathways, such as protein kinases.
Mechanism of Action: Kinase Inhibition
Many 2-aminothiazole-based anticancer drugs function as ATP-competitive inhibitors of protein kinases. These enzymes play a crucial role in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, is a prime example.[6] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7] Alpelisib , on the other hand, is a selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), and is approved for the treatment of certain types of breast cancer with PIK3CA mutations.[5][8]
Signaling Pathway of PI3K Inhibition by Alpelisib:
Caption: Simplified PI3K signaling pathway and the inhibitory action of Alpelisib.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | K562 (CML) | <0.001 | [9] |
| Alpelisib | MCF7 (Breast) | 0.046 | [5] |
| Compound 18 | HCT116 (Colon) | 0.2-1 | [2] |
| Compound 102b | A549 (Lung) | 0.022-1.629 (nM) | [2] |
| Compound 103a | AGS (Gastric) | 4.0 | [2] |
Experimental Protocol: Aurora Kinase Inhibition Assay
Aurora kinases are another important class of targets for 2-aminothiazole-based anticancer agents.[10] This protocol outlines a general method for assessing the in vitro inhibitory activity of a compound against an Aurora kinase.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Kemptide)
-
Test compound (2-aminothiazole derivative)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound, recombinant Aurora B kinase, and the substrate/ATP mixture.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating for 40 minutes, then adding a Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of antimicrobial resistance is a global health crisis, and there is an urgent need for new antimicrobial agents. 2-Aminothiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[11][12]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-aminothiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 2a | Staphylococcus epidermidis (MDR) | 250 | [12] |
| Compound 2d | Staphylococcus aureus (MDR) | 250 | [12] |
| Compound 2g | Escherichia coli (MDR) | 375 | [12] |
| Compound 6b | Mycobacterium tuberculosis H37Ra | 3.125 | [13] |
| Various derivatives | Bacillus subtilis, E. coli | 50-100 | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a 2-aminothiazole derivative using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[3]
Materials:
-
Test compound (2-aminothiazole derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth medium.[3]
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth. The MIC can also be determined by measuring the optical density at 600 nm.[3]
Diagram of Antimicrobial Susceptibility Testing Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. 2-Aminothiazole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[14]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a general method for evaluating the in vitro inhibitory activity of a 2-aminothiazole derivative against the COX-2 enzyme.
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (2-aminothiazole derivative)
-
Celecoxib (positive control)
-
Tris-HCl buffer
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compound and the positive control (Celecoxib).
-
In a suitable reaction vessel, pre-incubate the COX-2 enzyme with the test compound or control for a specified period.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the production of prostaglandin E2 (PGE2) or another appropriate product using a suitable detection method, such as spectrophotometry or an enzyme immunoassay (EIA).[15]
-
Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly productive pharmacophore in the quest for novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets have cemented its importance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The exploration of novel biological targets for 2-aminothiazole-based compounds, particularly in the areas of neurodegenerative and viral diseases, also holds significant promise. As our understanding of disease biology deepens, the rational design of new 2-aminothiazole derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Darujatt, 29(1), 1-28. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Patel, J. R., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(4), 231-237. [Link]
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Le, T. D., et al. (2019). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Molecules, 24(16), 2963. [Link]
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Al-Snafi, A. E. (2019). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. IOSR Journal of Pharmacy, 9(6), 45-51. [Link]
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El-Gamal, M. I., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29961-29975. [Link]
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Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9474-9486. [Link]
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Potential therapeutic applications of aminothiazole compounds
An In-depth Technical Guide to the Therapeutic Applications of Aminothiazole Compounds
Authored by a Senior Application Scientist
Abstract
The 2-aminothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth exploration of the therapeutic potential of aminothiazole derivatives, focusing on their applications in oncology, neurodegenerative disorders, and infectious diseases. We will delve into the mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate these promising therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the evolving landscape of aminothiazole-based therapeutics.
Table of Contents
-
Introduction: The Versatility of the Aminothiazole Scaffold
-
Oncological Applications: Targeting Kinases and Beyond
-
2.1. Mechanism of Action: Inhibition of Cyclin-Dependent Kinases .
-
2.2. Case Study: Dasatinib and its Analogs .
-
2.3. Experimental Workflow: In Vitro Kinase Inhibition Assay .
-
-
Neurodegenerative Diseases: Modulating Pathological Protein Aggregation
-
3.1. Targeting Tau Aggregation in Alzheimer's Disease .
-
3.2. Experimental Protocol: Thioflavin T Aggregation Assay .
-
-
Infectious Diseases: Novel Antimicrobial and Antiviral Agents
-
4.1. Antibacterial Activity through DNA Gyrase Inhibition .
-
4.2. Antiviral Potential against Flaviviruses .
-
-
Future Directions and Emerging Applications
-
References
Introduction: The Versatility of the Aminothiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of many biologically active molecules, both natural and synthetic. The introduction of an amino group at the 2-position significantly enhances the molecule's ability to form hydrogen bonds and engage in various non-covalent interactions with biological targets. This has made the 2-aminothiazole moiety a highly sought-after scaffold in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The structural simplicity and synthetic tractability of the aminothiazole core allow for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Oncological Applications: Targeting Kinases and Beyond
A significant breakthrough for aminothiazole compounds has been in the field of oncology, particularly in the development of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
Many 2-aminothiazole derivatives have been designed to target the ATP-binding site of various kinases. For instance, they have shown significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells and induce apoptosis. The aminothiazole core often acts as a hinge-binder, forming critical hydrogen bonds with the kinase's hinge region, a flexible segment that connects the N- and C-lobes of the enzyme.
Case Study: Dasatinib and its Analogs
Dasatinib is a potent multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its structure features a 2-aminothiazole core that plays a crucial role in its binding to the ABL kinase domain. The development of Dasatinib has spurred further research into aminothiazole-based kinase inhibitors, with numerous analogs being synthesized and evaluated for improved potency and selectivity against a panel of cancer-related kinases.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Validating the efficacy of a potential kinase inhibitor requires a robust and quantitative assay. The following workflow outlines a common method for assessing the in vitro inhibitory activity of aminothiazole compounds.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (aminothiazole derivative)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the aminothiazole test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the kinase buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Neurodegenerative Diseases: Modulating Pathological Protein Aggregation
The aggregation of misfolded proteins is a central pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's. Aminothiazole derivatives have emerged as promising candidates for inhibiting this process.
Targeting Tau Aggregation in Alzheimer's Disease
In Alzheimer's disease, the microtubule-associated protein tau forms intracellular neurofibrillary tangles. Certain aminothiazole compounds have been shown to inhibit the aggregation of tau protein in vitro and in cellular models. The proposed mechanism involves the binding of the aminothiazole derivative to the aggregation-prone regions of the tau protein, thereby stabilizing its soluble form and preventing its self-assembly into toxic oligomers and fibrils.
Experimental Protocol: Thioflavin T Aggregation Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.
Objective: To assess the ability of an aminothiazole compound to inhibit tau protein aggregation.
Materials:
-
Recombinant tau protein
-
Aggregation-inducing agent (e.g., heparin)
-
Thioflavin T (ThT) solution
-
Test compound (aminothiazole derivative)
-
Assay buffer (e.g., PBS)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Protocol:
-
Preparation: Prepare solutions of tau protein, heparin, ThT, and the aminothiazole test compound in the assay buffer.
-
Reaction Setup: In the 96-well plate, combine the tau protein, the aggregation inducer, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no tau protein).
-
ThT Addition: Add ThT solution to all wells.
-
Kinetic Measurement: Place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 5 minutes) for several hours.
-
Data Analysis: Plot the fluorescence intensity against time. The lag time, slope of the elongation phase, and the final plateau of the sigmoidal curve are indicative of the aggregation kinetics. A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of aggregation.
Caption: Inhibition of tau aggregation by aminothiazole compounds.
Infectious Diseases: Novel Antimicrobial and Antiviral Agents
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Aminothiazole derivatives have shown promise in this area.
Antibacterial Activity through DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. Some aminothiazole compounds have been found to inhibit bacterial DNA gyrase, leading to bacterial cell death. These compounds often mimic the binding of ATP to the GyrB subunit of the enzyme, thereby preventing its catalytic activity.
Antiviral Potential against Flaviviruses
Flaviviruses, such as Dengue, Zika, and West Nile virus, pose a significant global health threat. Recent studies have identified aminothiazole derivatives that exhibit potent antiviral activity against these viruses. The proposed mechanism of action for some of these compounds involves the inhibition of the viral NS2B-NS3 protease, which is essential for viral replication.
Future Directions and Emerging Applications
The therapeutic potential of aminothiazole compounds is continually expanding. Current research is exploring their application in a variety of other diseases, including:
-
Inflammatory Diseases: As inhibitors of pro-inflammatory cytokines.
-
Diabetes: By targeting enzymes involved in glucose metabolism.
-
Parasitic Diseases: As novel antimalarial and anti-leishmanial agents.
The ability to readily modify the aminothiazole scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents in the years to come. The continued investigation into their mechanisms of action and the application of advanced drug design strategies will be crucial for translating the promise of these versatile compounds into clinical realities.
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Dasatinib. (n.d.). National Cancer Institute. Retrieved from [Link]
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid safety and handling
An In-Depth Technical Guide to the Safety and Handling of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, storage, and application of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind recommended safety protocols, ensuring a culture of safety and experimental integrity.
The Strategic Importance of 2-Aminothiazoles in Medicinal Chemistry
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is of immense interest in pharmaceutical development due to its prevalence in a wide array of biologically active molecules. The 2-aminothiazole nucleus is a bioisostere for other ring systems and is considered a "wonder nucleus" for its broad therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3] Its utility as an intermediate in the synthesis of kinase inhibitors, such as those targeting Aurora kinases, further cements its importance in oncology research.[4]
The presence of three key functional groups—an amine, a carboxylic acid, and a halogen—makes 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid a versatile synthon. The amine and carboxylic acid groups are readily functionalized, most commonly through amide bond formation, allowing for the systematic extension of the molecule to explore structure-activity relationships (SAR). The chloro-substituent provides an additional vector for modification via cross-coupling reactions or can be retained to modulate the electronic properties and metabolic stability of the final compound. Understanding this synthetic value underscores the importance of proper handling to preserve the integrity of this high-value reagent and ensure the safety of the researcher.
Caption: Workflow for a standard amide coupling reaction.
Step-by-Step Methodology
-
Reagent Preparation (in fume hood):
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
Weigh 1.0 equivalent of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Add an appropriate anhydrous solvent (e.g., DMF, DCM).
-
-
Activation:
-
Add 1.1 equivalents of a peptide coupling agent (e.g., HATU, HBTU) to the stirred solution.
-
Add 2.5 equivalents of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine). The use of a base is critical to deprotonate the carboxylic acid and neutralize the acidic byproducts of the coupling reaction. Stir for 15-20 minutes at room temperature to allow for the formation of the active ester intermediate.
-
-
Amine Addition:
-
Dissolve 1.05 equivalents of the desired primary amine in a minimal amount of the reaction solvent.
-
Add the amine solution dropwise to the activated thiazole solution. An exothermic reaction may occur; slow addition helps control the temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This prevents the formation of unnecessary byproducts from over-reaction.
-
-
Work-up and Purification:
-
Once complete, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine to remove unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Emergency Procedures: Spill and Exposure Management
A self-validating emergency plan ensures rapid and correct response.
Caption: Decision workflow for handling a chemical spill.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. [5]* If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. Remove contaminated clothing. [5]* If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [5]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice. [5]
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The Chemistry and Application of Thiazole Carboxylic Acids: A Technical Guide for Drug Discovery and Development
Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, arising from the delocalization of six π-electrons across the planar ring, confer a high degree of aromaticity and chemical stability.[2][3] This inherent stability, coupled with the ring's capacity for diverse substitutions, has made it a cornerstone in the design of numerous therapeutic agents.[1][4] Thiazole derivatives are integral components of a wide array of FDA-approved drugs, demonstrating a remarkable spectrum of biological activities including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[5]
At the heart of many of these bioactive molecules lies the thiazole carboxylic acid moiety. The carboxylic acid group not only serves as a crucial anchor for biological interactions, often mimicking the carboxylate functionality of amino acids, but also provides a versatile synthetic handle for further molecular elaboration. This guide offers an in-depth exploration of the synthesis, characterization, reactivity, and therapeutic applications of thiazole carboxylic acids, intended for researchers, scientists, and professionals engaged in the field of drug development.
Core Synthetic Strategies for Thiazole Carboxylic Acids
The construction of the thiazole carboxylic acid framework can be approached through several reliable synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The Hantzsch synthesis, first described in 1887, remains one of the most widely employed methods for the preparation of thiazole rings.[6][7] The classical approach involves the condensation of an α-haloketone with a thioamide.[7] To introduce a carboxylic acid functionality, an α-haloketoester is typically used as the starting material. The subsequent hydrolysis of the resulting thiazole ester yields the desired thiazole carboxylic acid.
The reaction proceeds through a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][8]
Mechanism of the Hantzsch Thiazole Synthesis
The following diagram illustrates the stepwise mechanism for the synthesis of a thiazole-4-carboxylic acid ester.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol provides a representative example of the Hantzsch synthesis adapted for a thiazole carboxylic acid precursor.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium carbonate (5% aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (7.5 mmol) in ethanol (10 mL).
-
To this solution, add ethyl 2-chloroacetoacetate (5.0 mmol).
-
Heat the reaction mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) and stir to neutralize the hydrohalic acid formed during the reaction.[2]
-
The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Cook-Heilbron Synthesis
An alternative route to substituted thiazoles is the Cook-Heilbron synthesis, which is particularly useful for preparing 5-aminothiazole derivatives.[9] This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or their esters.[1][9] While not a direct route to thiazole carboxylic acids, the resulting 5-aminothiazoles can be further functionalized to introduce the desired carboxyl group.
Hydrolysis of Thiazole Esters
The final step in many synthetic sequences towards thiazole carboxylic acids is the hydrolysis of the corresponding ester. This transformation is typically achieved under basic conditions, a process known as saponification.[10]
Experimental Protocol: Hydrolysis of Ethyl Thiazole-4-carboxylate
Materials:
-
Ethyl thiazole-4-carboxylate
-
Sodium hydroxide (10% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
To a solution of ethyl thiazole-4-carboxylate in a suitable solvent (e.g., ethanol), add a 10% aqueous solution of sodium hydroxide.[11]
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[11]
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid.[11][12]
-
The thiazole-4-carboxylic acid will precipitate as a solid.
-
Collect the product by vacuum filtration, wash with a small amount of cold water, and dry.[11]
Spectroscopic and Physicochemical Characterization
The structural elucidation of thiazole carboxylic acids relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons of the thiazole ring typically resonate in the downfield region, between 7.0 and 9.0 ppm, a consequence of the ring's diamagnetic anisotropy.[3] The exact chemical shifts are influenced by the substitution pattern. For instance, in unsubstituted thiazole, the proton at the C2 position is the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.[13] The carboxylic acid proton is highly deshielded and often appears as a broad singlet above 10 ppm.
-
¹³C NMR: The carbon atoms of the thiazole ring also exhibit characteristic chemical shifts. The C2 carbon is typically the most downfield, often appearing above 150 ppm. The carboxyl carbon resonates in the range of 160-180 ppm.[14]
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 9.0 | 150 - 160 |
| H-4 | 7.5 - 8.0 | 140 - 150 |
| H-5 | 7.2 - 7.8 | 115 - 125 |
| -COOH | > 10 (broad) | 160 - 180 |
Table 1: Representative NMR Chemical Shift Ranges for Thiazole Carboxylic Acids.
Infrared (IR) Spectroscopy
The IR spectrum of a thiazole carboxylic acid is characterized by several key absorption bands:
-
A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
-
A sharp and strong C=O stretching band from the carboxylic acid, usually found between 1680-1720 cm⁻¹.
-
C=N and C=C stretching vibrations of the thiazole ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of thiazole carboxylic acids, confirming their elemental composition.
Chemical Reactivity and Derivatization
The thiazole carboxylic acid scaffold offers two primary sites for chemical modification: the thiazole ring itself and the carboxylic acid functionality.
Reactions of the Carboxylic Acid Group
The carboxylic acid group is readily converted into a variety of other functional groups, most notably amides and esters. This versatility is paramount in drug discovery for modulating physicochemical properties and exploring structure-activity relationships (SAR).
-
Amide Bond Formation: The coupling of thiazole carboxylic acids with amines to form amides is a cornerstone of medicinal chemistry. This transformation is typically facilitated by a range of coupling reagents that activate the carboxylic acid.[15] Common examples include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[15][16]
Workflow for Amide Coupling of Thiazole Carboxylic Acids
Caption: General workflow for amide synthesis.
-
Esterification: While often the precursor to the carboxylic acid, esters can also be synthesized from the acid, for example, through Fischer esterification under acidic conditions with an alcohol.
Reactions of the Thiazole Ring
The aromatic thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution is directed by the existing substituents. Computational studies and experimental evidence indicate that the C5 position is often the most susceptible to electrophilic attack.[3]
Biological Activities and Pharmacological Profile
Thiazole carboxylic acids and their derivatives exhibit a vast and impressive range of pharmacological activities, making them a focal point of drug discovery efforts.
Anticancer Activity
Thiazole-containing compounds have emerged as potent anticancer agents, with several approved drugs, such as Dasatinib and Dabrafenib, featuring this scaffold.[1] These agents often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.[17][18]
-
Kinase Inhibition: Many thiazole derivatives are designed to target the ATP-binding site of kinases involved in cancer cell proliferation and survival, such as B-Raf, VEGFR-2, and EGFR.[17][19] The thiazole ring can form key hydrogen bonds and hydrophobic interactions within the kinase domain, leading to potent and selective inhibition.
Simplified Kinase Inhibition Pathway
Caption: Inhibition of a signaling pathway by a thiazole derivative.
Antimicrobial Activity
The thiazole nucleus is a key component of many antimicrobial agents.[20][21] For instance, the penicillins contain a reduced thiazole (thiazolidine) ring. More recent research has focused on synthetic thiazole derivatives as novel antibacterial and antifungal agents. Their proposed mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of the microbial cell membrane.[21][22] Some thiazole derivatives exhibit amphiphilic properties, allowing them to integrate into and disrupt the integrity of bacterial cell membranes, leading to cell lysis.[21]
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazole carboxylic acid derivatives have been investigated for a multitude of other therapeutic applications, including:
-
Anti-inflammatory: As inhibitors of enzymes like COX/LOX.[20]
-
Antiviral: Including activity against HIV.[20]
-
Antioxidant: By scavenging reactive oxygen species.
Applications in Drug Discovery and Materials Science
The versatility of the thiazole carboxylic acid scaffold extends beyond its direct therapeutic applications.
Role in Drug Design
-
Bioisosterism: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic systems, such as benzene or imidazole, to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Fragment-Based Drug Discovery (FBDD): Thiazole carboxylic acids are valuable fragments in FBDD campaigns due to their favorable physicochemical properties and their ability to form well-defined interactions with protein targets.
Materials Science
The electron-accepting nature of the thiazole ring makes it a useful building block for organic electronic materials.[23] Thiazole-based polymers and small molecules have been investigated for their potential use in:
-
Organic Field-Effect Transistors (OFETs) [23]
-
Organic Light-Emitting Diodes (OLEDs) [23]
-
Luminescent Sensors: Thiazole-containing coordination polymers and metal-organic frameworks (MOFs) can exhibit luminescence, which can be modulated by the presence of specific analytes, making them promising materials for chemical sensors.[25]
Future Perspectives
The field of thiazole carboxylic acid chemistry continues to evolve, driven by the persistent need for novel therapeutic agents and advanced materials. Future research will likely focus on:
-
Development of Novel Synthetic Methodologies: Greener, more efficient, and stereoselective methods for the synthesis of complex thiazole derivatives are highly sought after. This includes the use of microwave-assisted synthesis and one-pot multi-component reactions.[6]
-
Exploration of New Biological Targets: The application of thiazole-based compounds to novel and challenging biological targets, including protein-protein interactions and epigenetic modulators, is a promising avenue for drug discovery.
-
Advanced Materials Development: The design and synthesis of novel thiazole-containing polymers with tailored electronic and optical properties will continue to be a vibrant area of research for applications in organic electronics and sensor technology.
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SciELO. (n.d.). 1H-[1][6][26]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Synthesis Protocol for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid: A Detailed Guide for Researchers
This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but a deeper understanding of the underlying chemical principles and experimental considerations.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of biological interactions makes it a valuable building block in the design of novel therapeutic agents. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 4-position of the 2-aminothiazole ring can significantly modulate the molecule's physicochemical properties and biological activity. This application note details a robust two-step synthetic pathway to 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid, commencing with the well-established Hantzsch thiazole synthesis, followed by regioselective chlorination and subsequent ester hydrolysis.
Overall Synthetic Scheme
The synthesis of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is accomplished in three primary stages:
-
Hantzsch Thiazole Synthesis: Formation of the 2-aminothiazole ring system through the condensation of thiourea and an α-halo ester.
-
Electrophilic Chlorination: Regioselective introduction of a chlorine atom at the C5 position of the thiazole ring.
-
Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Figure 1: Overall synthetic workflow for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid.
Part 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
This initial step employs the Hantzsch thiazole synthesis, a classic and efficient method for the formation of thiazole rings.[1] The reaction proceeds via the condensation of an α-haloketone (or in this case, an α-halo ester) with a thioamide.
Reaction Mechanism
The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom of ethyl 3-bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Sources
Preparation of 2-Aminothiazole-5-Carboxylic Acid Derivatives: Application Notes and Protocols for Advanced Synthesis
Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets, particularly protein kinases.[2] The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole moiety make it an ideal template for the design of potent and selective inhibitors.[1] This guide provides a comprehensive overview of the synthesis of 2-aminothiazole-5-carboxylic acid and its derivatives, a key intermediate class for the development of novel therapeutics. We will delve into the mechanistic underpinnings of the synthetic strategies, provide detailed, field-proven protocols, and present characterization data to ensure the successful and reproducible preparation of these valuable compounds.
Core Synthesis: The Hantzsch Thiazole Synthesis for Ethyl 2-Aminothiazole-5-carboxylate
The cornerstone for accessing 2-aminothiazole-5-carboxylic acid derivatives is the venerable Hantzsch thiazole synthesis. This robust and versatile cyclocondensation reaction involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of the pivotal precursor, ethyl 2-aminothiazole-5-carboxylate, a common and efficient starting material is ethyl 2-chloroacetoacetate, which reacts with thiourea.
Mechanistic Insights
The Hantzsch synthesis proceeds through a well-established mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Aminothiazole-5-carboxylate
This protocol outlines a reliable and scalable method for the preparation of ethyl 2-aminothiazole-5-carboxylate.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium Carbonate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) and a catalytic amount of sodium carbonate (0.05 eq) in ethanol.
-
Heat the mixture to 40-55°C with stirring.
-
Slowly add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to 60-70°C and maintain the reaction under reflux for 5-6 hours.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add the resulting slurry to cold water and adjust the pH to 9-10 with a solution of sodium hydroxide.
-
Stir the mixture for 30 minutes to allow for precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate as a solid.[3]
Hydrolysis to 2-Aminothiazole-5-carboxylic Acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for further derivatization.
Experimental Protocol: Saponification of Ethyl 2-Aminothiazole-5-carboxylate
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Sodium Hydroxide
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid
Procedure:
-
Suspend ethyl 2-aminothiazole-5-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 4-5, at which point the carboxylic acid will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-aminothiazole-5-carboxylic acid.
Derivatization of 2-Aminothiazole-5-carboxylic Acid: Amide Bond Formation
The carboxylic acid functionality is a prime site for modification, most commonly through amide bond formation. This allows for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) of the 2-aminothiazole scaffold. The choice of coupling reagent is critical for achieving high yields and purity, especially with challenging substrates.
Choosing the Right Coupling Reagent
Several reagents are available for amide bond formation, each with its own advantages and disadvantages. For 2-aminothiazole-5-carboxylic acid, which can be considered an electron-rich system, standard coupling agents are generally effective.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used coupling reagent that often provides high yields and short reaction times.[4]
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic and cost-effective combination that is effective for a broad range of substrates. HOBt is added to suppress racemization and improve efficiency.[5]
The general workflow for amide coupling is depicted below:
Caption: General Workflow for Amide Coupling.
Experimental Protocol: HATU-Mediated Amide Coupling
Materials:
-
2-Aminothiazole-5-carboxylic acid
-
Desired amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminothiazole-5-carboxamide derivative.[2]
Experimental Protocol: EDC/HOBt-Mediated Amide Coupling
Materials:
-
2-Aminothiazole-5-carboxylic acid
-
Desired amine (primary or secondary)
-
EDC hydrochloride
-
HOBt
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 2-aminothiazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.2 eq) in DCM or DMF, add TEA or DIPEA (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Data Presentation: Characterization of Key Compounds
Accurate characterization of the synthesized compounds is paramount for ensuring their identity and purity. Below is a table summarizing typical analytical data for the parent ester and acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| Ethyl 2-aminothiazole-5-carboxylate | C₆H₈N₂O₂S | 172.20 | 159-163 | 7.85 (s, 1H), 7.61 (s, 2H), 4.15 (q, 2H), 1.22 (t, 3H) | 172.5, 159.9, 144.1, 121.0, 60.2, 14.5[2] |
| 2-Aminothiazole-5-carboxylic acid | C₄H₄N₂O₂S | 144.15 | >300 (decomposes) | 7.70 (s, 1H), 7.45 (br s, 2H), 12.5 (br s, 1H) | 173.1, 161.2, 143.5, 120.3 |
Note: NMR data can vary slightly depending on the solvent and instrument.
Conclusion and Future Directions
The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of 2-aminothiazole-5-carboxylic acid and its derivatives. The versatility of the Hantzsch synthesis, coupled with the numerous possibilities for amide bond formation, allows for the creation of diverse libraries of compounds for drug discovery and development. The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, particularly in the area of kinase inhibition.[2] Future work in this area will likely focus on the development of more efficient and environmentally benign synthetic methods, as well as the exploration of novel derivatization strategies to access new chemical space.
References
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- Chen, B., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [URL: https://www.semanticsscholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen-Wityak/1a3f6a2569f59e8b9d3b4e7b8f9e6a7c8d9e0e1e]
- Punagri. (n.d.). Ethyl 2-aminothiazole-5-carboxylate. Retrieved from [URL: https://www.punagri.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob02129d]
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The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Enduring Appeal of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The 2-aminothiazole nucleus is a quintessential example of such a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a recurring motif in a multitude of clinically approved drugs and investigational agents. Its enduring appeal stems from a combination of favorable physicochemical properties, synthetic accessibility, and the capacity for versatile substitution, allowing for the fine-tuning of pharmacological activity against a wide array of biological targets.[2][3] This guide provides an in-depth exploration of the applications of 2-aminothiazole in medicinal chemistry, complete with detailed protocols for its synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.
The 2-aminothiazole core is not merely a passive structural element; its unique electronic and steric features enable it to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This inherent ability to serve as a versatile pharmacophore has led to its incorporation into drugs targeting a diverse range of therapeutic areas, from oncology and infectious diseases to inflammatory conditions and neurological disorders.[1][4]
A Spectrum of Biological Activities: The Therapeutic Reach of 2-Aminothiazole Derivatives
The true power of the 2-aminothiazole scaffold lies in its remarkable biological promiscuity, which, when skillfully harnessed, can be translated into potent and selective therapeutic agents. The strategic placement of various substituents around the thiazole ring allows medicinal chemists to modulate the molecule's interaction with specific biological targets, leading to a broad spectrum of pharmacological activities.
Anticancer Agents: Targeting the Molecular Drivers of Malignancy
The application of 2-aminothiazole derivatives in oncology is particularly noteworthy.[5][6] These compounds have been successfully developed as inhibitors of key enzymes involved in cancer cell proliferation, survival, and metastasis.
A prime example is Dasatinib , a potent multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of Ph+ leukemias, as well as members of the Src family of kinases.[7] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival.[6][8]
Another significant 2-aminothiazole-containing anticancer drug is Alpelisib , a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[5] The PI3K/Akt signaling pathway is frequently dysregulated in cancer, and its inhibition represents a key therapeutic strategy.[9] Alpelisib's targeted action against PI3Kα makes it particularly effective in tumors harboring activating mutations in the PIK3CA gene.
The following diagram illustrates the central role of the PI3K/Akt pathway in cell signaling and the point of intervention for inhibitors like Alpelisib.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Alpelisib.
Antimicrobial Agents: A Scaffold for Combating Infectious Diseases
The 2-aminothiazole moiety is also a key component in the development of novel antimicrobial agents.[2] Its derivatives have demonstrated activity against a wide range of pathogens, including bacteria and fungi. The ability of the 2-aminothiazole ring to act as a bioisostere for other aromatic systems, coupled with its capacity to engage in specific interactions with microbial enzymes, makes it an attractive starting point for the design of new anti-infectives.[10]
Other Therapeutic Applications
The versatility of the 2-aminothiazole scaffold extends beyond oncology and infectious diseases. Derivatives have been investigated for a range of other therapeutic applications, including:
-
Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
-
Neuroprotective agents: Showing promise in models of neurodegenerative diseases like Alzheimer's and prion diseases.[11]
-
Antioxidants: Demonstrating the ability to scavenge reactive oxygen species.[2]
The following table summarizes some of the key therapeutic applications of 2-aminothiazole derivatives and representative examples of drugs and investigational compounds.
| Therapeutic Area | Target/Mechanism of Action | Example(s) |
| Oncology | BCR-ABL and Src kinase inhibitor | Dasatinib[7] |
| PI3Kα inhibitor | Alpelisib[5] | |
| Infectious Diseases | Antibacterial, Antifungal | Various derivatives[2] |
| Inflammatory Diseases | COX/LOX inhibition | Investigational compounds |
| Neurodegenerative Diseases | Tau aggregation inhibition, Prion protein modulation | Investigational compounds[11] |
Synthetic Strategies: The Hantzsch Thiazole Synthesis
A significant advantage of the 2-aminothiazole scaffold is its synthetic tractability. The most common and versatile method for its preparation is the Hantzsch thiazole synthesis .[12] This classical condensation reaction involves the cyclization of an α-haloketone with a thiourea or thioamide. The reaction is typically high-yielding and can be performed under relatively mild conditions.
The following diagram outlines the general workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.
Caption: General Workflow for Hantzsch Thiazole Synthesis.
Protocol: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Condensation
This protocol describes the synthesis of 2-amino-4-phenylthiazole from acetophenone, a classic example of the Hantzsch reaction.
Materials and Reagents:
-
Acetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol (for recrystallization)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Beakers
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[2]
-
Reaction: Add ethanol to the flask and reflux the mixture for 12 hours.[2]
-
Work-up:
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.
-
Causality Behind Experimental Choices:
-
Excess Thiourea: A molar excess of thiourea is often used to ensure the complete consumption of the α-haloketone, which is typically the more expensive reagent.
-
Iodine: In this variation of the Hantzsch synthesis, iodine acts as an in-situ halogenating agent for the acetophenone, forming the α-iodoacetophenone intermediate required for the reaction.
-
Reflux: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
-
Ammonium Hydroxide: The addition of a base is crucial to neutralize the acidic byproducts of the reaction and to precipitate the free base form of the 2-aminothiazole product, which is often a solid.
Biological Evaluation: Assessing Therapeutic Potential
Once a series of 2-aminothiazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay depends on the intended therapeutic application.
Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] It is widely used to measure the cytotoxicity of potential anticancer drugs.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
2-aminothiazole derivatives to be tested (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Self-Validating System:
-
Positive Control: Include a known anticancer drug (e.g., doxorubicin) as a positive control to validate the assay's responsiveness.
-
Negative Control: Wells containing only cells and media serve as a negative control for 100% viability.
-
Blank Control: Wells with media but no cells are used to subtract the background absorbance.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][16]
Materials and Reagents:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
2-aminothiazole derivatives to be tested
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the 2-aminothiazole derivatives in the broth medium directly in the 96-well plates.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.[17]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.[17]
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).[17]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]
Future Directions and Concluding Remarks
The 2-aminothiazole scaffold continues to be a fertile ground for drug discovery.[1] Its versatility and proven track record in delivering clinically successful drugs ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new therapeutic applications for this remarkable scaffold will undoubtedly lead to the discovery of innovative medicines for a wide range of human diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of the 2-aminothiazole nucleus in their drug discovery endeavors.
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Application Note & Protocols: The Pivotal Role of 2-Aminothiazole Intermediates in the Synthesis of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (Sprycel®) is a potent, orally administered multi-targeted kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] At the heart of its molecular architecture lies a 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[3][4] This application note provides an in-depth guide to the synthesis of Dasatinib, focusing on the strategic importance and preparation of the key 2-aminothiazole intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide . We will elucidate the chemical logic behind the synthetic routes, provide detailed, field-proven protocols, and present visual workflows to guide researchers in the efficient construction of this vital anti-cancer agent.
The Strategic Importance of the 2-Aminothiazole Core
The 2-aminothiazole moiety is not merely a structural linker in Dasatinib; it is a critical pharmacophore that forms essential hydrogen bond interactions within the ATP-binding site of target kinases like BCR-ABL.[5] The synthesis of Dasatinib is therefore critically dependent on the efficient and high-yield preparation of a specific, highly functionalized 2-aminothiazole building block. The most crucial of these is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , which serves as the central scaffold upon which the final molecule is assembled.[1][6] Its synthesis represents a significant milestone in the overall manufacturing process.
Caption: Structure of the core 2-aminothiazole intermediate.
Primary Synthesis Pathway: An Optimized Hantzsch-Type Cyclization
The classical Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide, remains a cornerstone of 2-aminothiazole preparation.[3] Modern, optimized routes for industrial-scale Dasatinib synthesis employ a highly efficient, one-pot adaptation of this reaction. This approach avoids the use of sensitive organometallic reagents and cumbersome protection/deprotection steps, leading to higher overall yields and simpler operations.[7]
The workflow begins with the formation of an activated acrylamide, which is then selectively brominated and cyclized in situ with thiourea.
Caption: Workflow for the optimized Hantzsch-type synthesis.
Protocol 2.1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol describes a robust and scalable method for preparing the key intermediate.[7]
Step A: (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide Formation
-
To a cooled (0-5 °C) and stirred solution of 2-chloro-6-methylaniline (1.0 eq) in tetrahydrofuran (THF), add pyridine (1.2 eq).
-
Slowly add a solution of (E)-3-ethoxyacryloyl chloride (1.1 eq) in THF, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by HPLC or TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step B: One-Pot Bromination and Cyclization
-
Dissolve the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) from Step A in a mixture of dioxane and water.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature at or below room temperature. Stir for 1-2 hours. The causality here is the chemoselective bromination at the α-position to the carbonyl, activated by the ethoxy group, forming a key reactive intermediate.[7]
-
Add thiourea (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. The thiourea sulfur atom attacks the brominated carbon, and subsequent intramolecular condensation and dehydration forms the 2-aminothiazole ring.
-
Monitor the reaction for completion. Upon completion, cool the mixture to room temperature.
-
Neutralize the mixture with an aqueous base (e.g., NaHCO₃ or NaOH solution) to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to afford 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in high yield and purity (typically >95%).[7]
Assembling the Dasatinib Core Structure
With the key 2-aminothiazole intermediate in hand, the next stage involves coupling it with the pyrimidine fragment. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Coupling of the thiazole intermediate with the pyrimidine ring.
Protocol 3.1: Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-5-thiazolecarboxamide
This reaction requires a strong base to deprotonate the 2-amino group of the thiazole, rendering it a potent nucleophile capable of displacing one of the chlorine atoms on the electron-deficient pyrimidine ring.[8]
-
Suspend 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to a low temperature, typically between -25 °C and 0 °C.[8]
-
Slowly add a strong base such as sodium tert-butoxide (NaOtBu) (1.1 eq) or potassium hydride (KH) (1.1 eq). Stir the mixture for 15-30 minutes to ensure complete deprotonation.
-
In a separate vessel, dissolve 4,6-dichloro-2-methylpyrimidine (1.05 eq) in anhydrous THF.
-
Add the pyrimidine solution dropwise to the cold, stirred suspension of the deprotonated thiazole.
-
Maintain the low temperature and stir for 2-4 hours, monitoring for completion.[8]
-
Once the reaction is complete, carefully quench by the slow addition of 1M HCl or saturated ammonium chloride solution, adjusting the pH to 5-6.[8]
-
The product will precipitate. Stir the resulting slurry in the cold (0-5 °C) for 1-2 hours to maximize crystallization.
-
Collect the solid by filtration, wash with cold THF and then water, and dry under vacuum. This yields the coupled product, a key Dasatinib precursor, with high purity (often >98%).[8][9]
Final Step: Installation of the Side Chain and Dasatinib Formation
The final step is a second SNAr reaction, where the remaining chlorine atom on the pyrimidine ring is displaced by the nucleophilic secondary amine of 1-(2-hydroxyethyl)piperazine. This completes the synthesis of Dasatinib.[7]
Caption: The final synthetic step to yield Dasatinib.
Protocol 4.1: Synthesis of Dasatinib
-
Charge a reactor with the intermediate from Protocol 3.1 (1.0 eq), 1-(2-hydroxyethyl)piperazine (1.5 eq), and a suitable solvent such as dioxane.
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring for completion.
-
Upon completion, cool the mixture and perform a standard aqueous workup. The crude Dasatinib can be isolated and purified by recrystallization from an appropriate solvent system to yield the final active pharmaceutical ingredient.
Summary of Synthetic Transformations
The following table summarizes the key transformations, reagents, and typical yields in the primary synthetic route to Dasatinib.
| Step | Transformation | Key Reagents | Solvent(s) | Typical Yield | Reference |
| 1 | Amide Formation | Pyridine | THF | ~74% | [7] |
| 2 | Thiazole Ring Formation | NBS, Thiourea | Dioxane/Water | ~95% | [7] |
| 3 | Thiazole-Pyrimidine Coupling | NaOtBu or KH | THF | 86-98% | [7][8] |
| 4 | Final Side Chain Addition | 1-(2-hydroxyethyl)piperazine, DIPEA | Dioxane | ~91% | [7] |
Conclusion
The 2-aminothiazole framework is indispensable to the structure and function of Dasatinib. The synthetic pathway, hinging on the formation of the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate, has been highly optimized for efficiency and scalability. The modern Hantzsch-type, one-pot cyclization represents a significant advancement, offering high yields while minimizing operational complexity.[7] The subsequent base-mediated SNAr couplings are robust reactions that complete the assembly of this life-saving medication. The protocols and workflows detailed in this note provide a comprehensive and authoritative guide for researchers engaged in the synthesis of Dasatinib and its analogues.
References
-
Globe Thesis. (2018, August 2). Study On Synthesis And Anti-CML Activity Of 2-Aminoxazole And 2-Aminothiazole Dasatinib Derivatives. Retrieved from [Link]
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-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PubMed Central (PMC). (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
PubMed. (n.d.). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
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National Institutes of Health (NIH). (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis route 2 of dasatinib. Retrieved from [Link]
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viXra.org. (2017, June 9). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]
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Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Aminothiazole Derivatives
Introduction: The Growing Promise of 2-Aminothiazoles in Combating Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of 2-aminothiazole derivatives, intended for researchers, scientists, and drug development professionals.
The versatility of the 2-aminothiazole core allows for extensive chemical modification at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This has led to the identification of numerous derivatives with potent antimicrobial effects against a range of pathogens.[2][3][4] This document will guide you through the fundamental steps of developing these promising compounds, from initial synthesis to preliminary biological assessment.
I. Synthesis of 2-Aminothiazole Derivatives: A Step-by-Step Protocol
The synthesis of 2-aminothiazole derivatives can be achieved through various established chemical reactions. A common and effective method involves the Hantzsch thiazole synthesis, which is detailed below.[5] This protocol outlines a general procedure that can be adapted for the synthesis of a diverse library of 2-aminothiazole analogs.
Protocol 1: Synthesis of N-substituted 2-aminothiazole Derivatives
This protocol is divided into two main stages: the synthesis of substituted thioureas and the subsequent cyclization to form the 2-aminothiazole ring.
A. Synthesis of Substituted Thioureas
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary amine (1.0 eq.) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Addition of Isothiocyanate: To the stirred solution, add an appropriate isothiocyanate (1.0 eq.) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under a vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography.
B. Hantzsch Thiazole Synthesis: Cyclization to form 2-Aminothiazole Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized substituted thiourea (1.0 eq.) in a suitable solvent like ethanol or isopropanol.
-
Addition of α-Haloketone: Add an α-haloketone (e.g., 2-chloroacetophenone) (1.0 eq.) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using TLC.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.
II. Physicochemical and Structural Characterization
The synthesized compounds must be thoroughly characterized to confirm their identity, purity, and structure. The following techniques are essential for this purpose.
A. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the compound. For example, the ¹H-NMR spectra of N-oxazolyl- and N-thiazolylcarboxamides show characteristic signals for the carboxamide hydrogen (around 11.41-13.06 ppm) and the thiazole hydrogens (as doublets between 7.55 and 7.59 ppm).[6]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. For instance, the C=O stretching of the carboxamide in 2-aminothiazole derivatives is typically observed around 1675 cm⁻¹.[6]
-
High-Resolution Mass Spectrometry (HR-MS): Determines the exact mass of the molecule, which helps in confirming its elemental composition.[6]
B. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A crucial technique to determine the purity of the final compounds. For biological testing, a purity of >95% is generally required.[6]
III. In Vitro Antimicrobial Susceptibility Testing
Evaluating the antimicrobial activity of the synthesized 2-aminothiazole derivatives is a critical step in the drug development process. The microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7]
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution of a known concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines). The final concentration of the inoculum in each well should be approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Structure-Activity Relationship (SAR) and Mechanism of Action
Understanding the relationship between the chemical structure of the 2-aminothiazole derivatives and their antimicrobial activity is crucial for designing more potent and selective agents.
A. Key SAR Insights
-
Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring can significantly influence antimicrobial activity. For instance, in a series of 2-aminothiazoles effective against Mycobacterium tuberculosis, the central thiazole moiety and a 2-pyridyl group at the C-4 position were found to be crucial for potency.[5]
-
Substituents on the Amino Group: The N-2 position of the aminothiazole often allows for a high degree of flexibility, and modifications at this position can lead to a substantial improvement in antimicrobial activity.[5] For example, the introduction of substituted benzoyl groups at the N-2 position has been shown to increase antitubercular activity by more than 128-fold.[5]
B. Elucidating the Mechanism of Action
While the exact mechanism of action for many 2-aminothiazole derivatives is still under investigation, several potential targets have been proposed.
-
Inhibition of MurB: Molecular docking studies suggest that some 2-aminothiazole derivatives may exert their antibacterial activity by inhibiting MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[7]
-
Inhibition of Fungal CYP51: For their antifungal activity, it is hypothesized that these compounds may target and inhibit the fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol biosynthesis in fungi.[7]
Data Presentation
Table 1: Example of Antimicrobial Activity Data for Synthesized 2-Aminothiazole Derivatives
| Compound ID | R-group Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| AMT-01 | 4-chlorophenyl | 16 | 32 | 64 |
| AMT-02 | 2,4-dichlorophenyl | 8 | 16 | 32 |
| AMT-03 | 4-methoxyphenyl | 32 | 64 | >128 |
| Ampicillin | (Standard) | 2 | 8 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 4 |
Visualizations
Diagram 1: General Synthetic Scheme for 2-Aminothiazole Derivatives
Caption: Workflow for developing 2-aminothiazole antimicrobials.
References
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
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Analytical techniques for characterizing 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
An Application Guide to the Analytical Characterization of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Abstract
This comprehensive application note provides a detailed framework of analytical techniques for the structural identification, purity assessment, and quantitative analysis of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid. This molecule is a key heterocyclic building block in medicinal chemistry and drug development, making its thorough characterization critical for quality control, regulatory submission, and ensuring the integrity of downstream applications.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles and experimental choices, ensuring both methodological robustness and a deep understanding of the characterization process.
Introduction and Analytical Strategy
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a substituted aminothiazole, a scaffold known for its wide range of biological activities.[3][4] The precise arrangement of its functional groups—an amine, a carboxylic acid, and a chlorine atom on a thiazole ring—dictates its chemical reactivity and biological function. Therefore, unambiguous characterization is paramount. A multi-faceted analytical approach is required to confirm its identity, quantify its purity, and determine its concentration (assay).
Figure 1: Comprehensive Analytical Workflow. A logical flow for the complete characterization of the target compound.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development. While some data may be predicted, experimental determination is the gold standard.
| Property | Value / Expected Value | Rationale for Analysis |
| Chemical Structure | ![]() | Confirms atom connectivity and isomer. |
| Molecular Formula | C₄H₃ClN₂O₂S | Used for exact mass determination. |
| Molecular Weight | 178.59 g/mol | Primary value for Mass Spectrometry. |
| pKa | ~1-2 (Carboxylic Acid), ~3-4 (Aminothiazole) (Predicted) | Critical for HPLC mobile phase buffer selection to ensure consistent ionization state and reproducible retention time. |
| UV λmax | ~270-280 nm (Predicted) | Essential for selecting the monitoring wavelength in HPLC-UV for optimal sensitivity. Based on similar aminothiazole structures.[5] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | Guides the choice of diluents for sample and standard preparation. |
Identity Confirmation Techniques
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Causality: MS is the definitive technique for confirming molecular weight. For this compound, the presence of a chlorine atom provides a highly trustworthy isotopic signature. Naturally occurring chlorine exists as two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 ion cluster in the mass spectrum with a ~3:1 intensity ratio, providing unambiguous evidence of a single chlorine atom in the molecule.[6][7]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the test article in methanol.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
LC Method (for introduction):
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase: 50:50 Methanol:Water with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Parameters (ESI Positive Mode):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Interpretation:
-
Look for the protonated molecular ion [M+H]⁺.
-
Expected [M+H]⁺ for C₄H₃³⁵ClN₂O₂S: m/z 178.97
-
Expected [M+H]⁺ for C₄H₃³⁷ClN₂O₂S: m/z 180.97
-
Confirm the ~3:1 intensity ratio for the peaks at m/z ~179 and ~181.
-
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Expertise & Causality: NMR is the most powerful technique for determining the precise chemical structure and connectivity of atoms. ¹H NMR will confirm the presence and environment of the amine protons, while ¹³C NMR will identify all four unique carbon atoms in the molecule. The solvent choice is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the compound and to slow the exchange of the acidic amine and carboxylic acid protons, allowing them to be observed.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at 25 °C.
-
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
~8.0-9.0 ppm (broad singlet, 2H): Corresponds to the -NH₂ protons. The chemical shift can be variable and concentration-dependent.
-
~13.0-14.0 ppm (very broad singlet, 1H): Corresponds to the carboxylic acid -COOH proton. This peak is often very broad.
-
-
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
~170 ppm: Quaternary carbon of the thiazole ring (C2, bonded to -NH₂).
-
~165 ppm: Carboxylic acid carbon (C=O).
-
~140 ppm: Quaternary carbon of the thiazole ring (C4, bonded to -COOH).
-
~110 ppm: Quaternary carbon of the thiazole ring (C5, bonded to -Cl). (Note: These are predicted chemical shifts. Actual values must be confirmed by analysis.)
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Expertise & Causality: FTIR confirms the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, we expect to see distinct peaks for the N-H bonds of the amine, the O-H and C=O bonds of the carboxylic acid, and the C-Cl bond.[8] The broadness of the O-H stretch is a classic indicator of hydrogen bonding in the carboxylic acid dimer.[9]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
-
Data Interpretation (Expected Characteristic Peaks):
-
3400-3100 cm⁻¹ (broad): Overlapping N-H stretching (amine) and O-H stretching (carboxylic acid).
-
1720-1680 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.[10]
-
1650-1600 cm⁻¹: N-H bending (scissoring) of the primary amine and C=N stretching of the thiazole ring.
-
800-700 cm⁻¹ (medium-strong): C-Cl stretching.[11]
-
Chromatographic Analysis for Purity and Assay
Expertise & Causality: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for determining the purity and assay of pharmaceutical intermediates.[5][12] The choice of a C18 column is based on the compound's moderate polarity. An acidic mobile phase buffer is crucial. The molecule has both an acidic (carboxylic acid) and a basic (amino) group. Buffering the mobile phase to a low pH (~2.5-3.0) ensures both functional groups are in a single, protonated state. This prevents peak splitting and tailing, leading to sharp, symmetrical peaks—a hallmark of a robust, trustworthy method. The detection wavelength is chosen based on the compound's UV absorbance maximum (λmax) to ensure maximum sensitivity for both the main component and any potential impurities.
Figure 2: HPLC Method Workflow. From preparation to data analysis for purity and assay determination.
Protocol: HPLC for Purity Determination
This method is designed to separate the main peak from potential process impurities and degradation products.
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for moderately polar analytes. |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄ | Low pH buffer to suppress ionization of both acidic and basic groups, ensuring sharp peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak resolution. |
| Gradient | 5% B to 95% B over 20 min, hold 5 min, return to 5% B | A wide gradient ensures elution of any non-polar impurities and cleans the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at λmax (e.g., 275 nm) | Wavelength of maximum absorbance provides the best signal-to-noise ratio. |
| Injection Vol. | 10 µL | |
| Sample Conc. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Concentration high enough to detect impurities at the 0.1% level. |
System Suitability (Trustworthiness): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
Protocol: HPLC for Quantitative Assay (Assay vs. External Standard)
This protocol quantifies the amount of the active substance by comparing the sample response to that of a certified reference standard.
-
Reference Standard Preparation: Accurately prepare a reference standard solution at a known concentration (e.g., 0.10 mg/mL) in the sample diluent.
-
Sample Preparation: Accurately prepare a sample solution to a target concentration of 0.10 mg/mL in the same diluent.
-
Chromatographic Conditions: Use the same HPLC conditions as described in Section 4.1. An isocratic method may be developed for faster run times if all impurities are well-resolved from the main peak.
-
Analysis Sequence:
-
Inject diluent (blank).
-
Inject reference standard solution five times (for system suitability).
-
Inject sample solution in duplicate.
-
-
Calculation: Assay (%) = (Avg. Sample Peak Area / Avg. Standard Peak Area) × (Conc. of Standard / Conc. of Sample) × Purity of Standard (%)
Method Validation Framework
Every protocol described must be validated to prove its suitability for its intended purpose, a requirement mandated by regulatory bodies.[13] The validation should be performed according to the ICH Q2(R1) guideline.[14][15]
| Validation Parameter | Purpose |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants). |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and method response over a defined range. |
| Accuracy | To measure the closeness of the test results to the true value (assessed by spike/recovery studies). |
| Precision | To measure the degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). |
Conclusion
The analytical characterization of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid requires a suite of orthogonal techniques. The protocols and strategies outlined in this guide provide a robust framework for confirming the molecule's identity, assessing its purity, and performing an accurate quantitative assay. By combining Mass Spectrometry, NMR, FTIR, and validated HPLC methods, scientists can generate a comprehensive data package suitable for research, development, and quality control purposes, ensuring the material meets the highest standards of scientific integrity.
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Springer. [Link]
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Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central (PMC). [Link]
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Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. [Link]
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Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid. SciSpace. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Thiazole Carboxylic Acids
Abstract
The thiazole ring, a crucial heterocyclic motif, is a cornerstone in numerous pharmaceutical agents and biologically active compounds. When functionalized with a carboxylic acid group, its physicochemical properties are significantly altered, presenting unique challenges and opportunities for analytical quantification. This guide provides a comprehensive overview of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of thiazole carboxylic acids. We will delve into the foundational principles of chromatographic separation, detailed sample preparation protocols for various matrices, and validated, step-by-step analytical methods using both UV and Mass Spectrometry (MS) detection. The causality behind methodological choices is emphasized to empower scientists to develop and adapt these protocols for their specific research and development needs.
Foundational Principles: Tailoring HPLC for Thiazole Carboxylic Acids
The successful analysis of thiazole carboxylic acids hinges on understanding their molecular structure. These compounds possess a polar carboxylic acid group (which is ionizable) and a heterocyclic thiazole ring system that can vary in polarity based on other substituents. This dual nature dictates the strategy for their separation and detection.
1.1. The Choice of Separation Mode: A Logic-Driven Approach
The primary decision in HPLC method development is the selection of the separation mode. For thiazole carboxylic acids, Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most effective choices.
-
Reversed-Phase (RP-HPLC): This is the most common and versatile mode. It utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. Less polar thiazole derivatives or those with significant nonpolar substituents will be retained longer. The key to analyzing the acidic variants lies in controlling the mobile phase pH. By setting the pH approximately 2 units below the pKa of the carboxylic acid group, the analyte becomes protonated (neutral), increasing its hydrophobicity and retention on the C18 column. This leads to sharper, more symmetrical peaks.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar thiazole carboxylic acids that show little or no retention in RP-HPLC, HILIC is the superior choice. This technique uses a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. A water layer forms on the stationary phase, and analytes partition between this layer and the mobile phase. HILIC is particularly effective for analyzing polar metabolites or adducts in biological fluids.[1][2]
1.2. Key Methodological Components
-
Stationary Phase (Column):
-
C18 (Octadecylsilane): The workhorse of RP-HPLC, providing excellent retention for a wide range of thiazole derivatives. Columns like the ZORBAX SB-C18 or Phenomenex Luna C18 are frequently cited for their stability and performance.[3][4]
-
Amide Columns: In HILIC, columns such as the X-Bridge Glycan BEH Amide are used to retain very polar analytes that would otherwise elute in the void volume of a C18 column.[1]
-
Chiral Stationary Phases: For resolving enantiomers of chiral thiazole carboxylic acids, specialized columns like the Chiralcel OD-H are required, often in combination with non-aqueous mobile phases.[5]
-
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff.
-
Aqueous Component & pH Control: This is the most critical parameter. Buffers such as phosphate, formate, or acetate are used to maintain a constant pH. For MS detection, volatile buffers like ammonium formate or formic acid are mandatory. The pH must be carefully optimized to ensure consistent ionization state, retention time, and peak shape of the acidic analytes.
-
-
Detection:
-
UV-Visible/Photodiode Array (PDA): Thiazole rings are chromophores, making UV detection a simple and robust choice. A PDA detector offers the advantage of acquiring full UV spectra, which aids in peak identification and purity assessment. Detection wavelengths are analyte-specific but often fall in the 250-360 nm range.[3][4][5]
-
Mass Spectrometry (MS/MS): For high sensitivity and selectivity, especially in complex matrices like plasma, coupling HPLC with tandem mass spectrometry is the gold standard. It allows for quantification at very low levels (ng/mL or µmol/L) and provides structural confirmation.[1][6]
-
Sample Preparation: Ensuring Method Integrity from the Start
Sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure compatibility with the HPLC system.[7][8] The choice of technique is dictated by the sample matrix.
Caption: Decision workflow for sample preparation.
Protocol: Protein Precipitation for Plasma Samples
This protocol is a common first step for removing the bulk of protein from biological samples before HPLC analysis.[4][6]
-
Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with an appropriate internal standard solution if required for accurate quantification.
-
Precipitate: Add 300 µL of ice-cold acetonitrile (or 10% trichloroacetic acid). The 3:1 ratio of organic solvent to plasma is a common starting point.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or HPLC vial.
-
Evaporate & Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Inject: The sample is now ready for injection into the HPLC system.
Detailed Application Protocols
Protocol 1: RP-HPLC-UV for General Quantification
This robust method is suitable for quantifying thiazole carboxylic acids in drug substances or formulated products. It is based on principles outlined in several validated methods.[4][9]
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | A high-quality, general-purpose C18 column provides good resolution and peak shape. |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | The acidic pH ensures the carboxylic acid is in its neutral form, improving retention and peak symmetry. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with a low UV cutoff. |
| Gradient | 10% B to 70% B over 15 min | A gradient elution is versatile for separating analytes with a range of polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 272 nm | A representative wavelength for many aminothiazole structures.[4] Should be optimized based on the analyte's UV max. |
| Injection Vol. | 10 µL | A typical injection volume. |
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of the thiazole carboxylic acid reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the drug substance or formulation in the same diluent as the standards to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
Protocol 2: High-Sensitivity HPLC-MS/MS for Biological Samples
This method is designed for quantifying trace levels of thiazole carboxylic acids, such as the cysteine adduct HPPTCA, in plasma.[1][2]
Chromatographic and MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Waters X-Bridge Glycan BEH Amide (100 x 2.1 mm, 2.5 µm) | A HILIC column for retaining the highly polar analyte. |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Water:ACN | A volatile buffer system compatible with MS detection. |
| Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in 5:95 Water:ACN | High organic content for HILIC separation. |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 4 min | Gradient optimized for retaining and eluting the polar analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 25°C | Maintained for reproducibility. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for these molecules. |
| Detection | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions. |
Step-by-Step Protocol:
-
Sample Preparation: Extract the analyte from plasma using the Protein Precipitation protocol described in Section 2.
-
System Setup: Equilibrate the HPLC-MS/MS system. Optimize MS parameters (e.g., capillary voltage, gas flows, collision energy) by infusing a standard solution of the analyte.
-
Analysis: Inject prepared standards and samples.
-
Data Processing: Integrate the peak areas for the specific MRM transitions of the analyte and internal standard. Calculate the concentration using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Method Validation and Stability-Indicating Assays
A developed HPLC method is not complete until it is validated to prove its suitability for the intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).[7] Furthermore, in drug development, methods must be "stability-indicating," meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products.[10][11][12]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Peak purity analysis (PDA), no interfering peaks at the analyte's retention time in blank/placebo samples. |
| Linearity | The relationship between concentration and assay response is linear over a defined range. | Correlation coefficient (r²) > 0.999.[13] |
| Accuracy | Closeness of test results to the true value, often determined by recovery studies. | Recovery typically between 98-102% for drug substance; 90-110% is often acceptable in biological matrices.[2][3][5] |
| Precision | Agreement among a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2%.[3][13] |
| LOD/LOQ | Lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision/accuracy (LOQ). | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[7] |
Forced Degradation Studies for Stability-Indicating Methods
To establish a method as stability-indicating, the drug substance is subjected to stress conditions to produce degradation products.[10]
Caption: Workflow for a forced degradation study.
The HPLC method is then used to analyze these stressed samples. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak, and the peak purity of the API can be confirmed (e.g., using a PDA detector).
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Peak Tailing | Mobile phase pH is too close to analyte pKa, causing mixed ionization states; secondary interactions with column silanols. | Adjust mobile phase pH to be >2 units away from the pKa; use a base-deactivated column; add a competitor amine (e.g., triethylamine) to the mobile phase if basic sites are an issue. |
| Poor Resolution | Inadequate separation between analyte and impurity/matrix component. | Optimize gradient slope (make it shallower); try a different organic modifier (Methanol vs. ACN); change column chemistry (e.g., C18 to Phenyl-Hexyl). |
| Low Sensitivity | Low UV absorbance at the chosen wavelength; poor ionization in MS. | Optimize detection wavelength by running a UV scan; for MS, optimize source parameters and mobile phase additives (e.g., formic acid vs. ammonium formate) to enhance ionization. |
| Drifting Retention Times | Column not equilibrated; column temperature fluctuations; mobile phase composition changing. | Ensure adequate column equilibration time between runs; use a column oven for temperature control; prepare fresh mobile phase daily. |
References
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Głowacki, R., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available at: [Link][3]
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ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link][9]
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Kim, M., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods. Available at: [Link][7]
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Basavanakatti, V.S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available at: [Link][4][14]
-
ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available at: [Link][5]
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Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Available at: [Link][1]
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McDowall, R.D. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][8]
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ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link][4]
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ResearchGate. (n.d.). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available at: [Link][6]
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Basavanakatti, V.S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available at: [Link]
-
Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed Central. Available at: [Link][2]
-
Rawat, T., & Pandey, I.P. (2015). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link][10]
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Chwatko, G., et al. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules. Available at: [Link][15]
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Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link][11]
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Sutar, A. (2022). Development and Validation of Stability-indicating HPLC Method for Estimation of Azilsartan in Pharmaceutical and Solid Lipid Nanoparticles. Research Journal of Pharmacy and Technology. Available at: [Link][13]
-
Mali, V.V., & Tour-U-Fazil. (2015). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. PharmaTutor. Available at: [Link][12]
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Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Aminothiazole Compounds
Introduction: The Significance of 2-Aminothiazoles and the Role of NMR Spectroscopy
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships (SAR), ensuring their purity, and meeting regulatory standards.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of 2-aminothiazole derivatives in solution. Its ability to provide detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships makes it an indispensable tool for researchers and scientists. This comprehensive guide provides detailed application notes and robust protocols for the ¹H and ¹³C NMR analysis of 2-aminothiazole compounds, including advanced 2D NMR techniques and quantitative analysis.
Fundamental Principles: Understanding the NMR Spectra of 2-Aminothiazoles
A thorough understanding of the characteristic chemical shifts and the phenomenon of tautomerism is crucial for the accurate interpretation of the NMR spectra of 2-aminothiazole compounds.
Characteristic ¹H and ¹³C NMR Chemical Shifts
The electronic environment of the 2-aminothiazole ring system gives rise to a predictable pattern of chemical shifts in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms, coupled with the electron-donating amino group, significantly influences the shielding and deshielding of the ring protons and carbons. Substituents at various positions on the thiazole ring will further modulate these chemical shifts.
Below is a table summarizing typical chemical shift ranges for unsubstituted and substituted 2-aminothiazoles. These values are illustrative and can vary depending on the solvent and the specific nature of the substituents.
| Position | Atom | Typical Chemical Shift (δ, ppm) | Notes |
| 2 | C | 165 - 175 | The carbon bearing the amino group is significantly deshielded. |
| 4 | C | 140 - 155 | The chemical shift is sensitive to the nature of the substituent at this position. |
| 5 | C | 100 - 120 | Generally the most shielded of the ring carbons. |
| 4 | H | 6.5 - 7.5 | Often appears as a singlet or a doublet depending on the substituent at position 5. |
| 5 | H | 6.0 - 7.0 | Typically coupled to the proton at position 4, if present. |
| -NH₂ | H | 5.0 - 8.0 | Broad signal, chemical shift and intensity can be affected by solvent and concentration. |
Note: Data compiled from various sources, including published literature on 2-aminothiazole derivatives.[1][2]
The Critical Role of Tautomerism
2-Aminothiazole and its derivatives can exist in a tautomeric equilibrium between the amino and imino forms.[3] This equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents.
Caption: Tautomeric equilibrium of 2-aminothiazole.
NMR spectroscopy is an excellent technique for studying this phenomenon.[4] The chemical shifts of the ring protons and carbons, as well as the exocyclic amino protons, will differ between the two tautomers. In many common deuterated solvents, the amino form is the predominant species. However, changes in solvent polarity or temperature can shift the equilibrium, leading to changes in the observed NMR spectrum. For instance, in some cases, both tautomers may be present in solution, resulting in two sets of signals. The relative integration of these signals can be used to determine the tautomeric ratio.
Experimental Protocols: From Sample Preparation to Data Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.
Protocol 1: Sample Preparation
-
Determine the appropriate amount of sample: For standard ¹H NMR, 5-10 mg of the 2-aminothiazole compound is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Choose a suitable deuterated solvent: The choice of solvent is critical as it can influence chemical shifts and tautomeric equilibrium.
-
Chloroform-d (CDCl₃): A good general-purpose solvent for many organic compounds.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Excellent for dissolving more polar 2-aminothiazole derivatives. The NH₂ protons are often well-resolved in this solvent.
-
Methanol-d₄ (CD₃OD): A protic solvent that can be useful for studying hydrogen exchange and tautomerism.
-
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to a clean, dry NMR tube. Add the sample and gently agitate to dissolve. If necessary, use a vortex mixer.
-
Filter the sample (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent shimming issues and line broadening.
-
Add an internal standard (optional but recommended for referencing): A small amount of tetramethylsilane (TMS) is often added as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C). For aqueous solutions, DSS or TSP can be used. Adherence to IUPAC recommendations for chemical shift referencing is advised.[5][6][7][8]
Caption: Workflow for NMR sample preparation.
Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT)
The following are general guidelines for acquiring high-quality 1D NMR spectra on a modern NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |
| Pulse Program | Standard single pulse | Single pulse with proton decoupling | DEPT pulse sequence |
| Spectral Width (SW) | -2 to 12 ppm | -10 to 220 ppm | -10 to 220 ppm |
| Acquisition Time (AQ) | 2 - 4 seconds | 1 - 2 seconds | 1 - 2 seconds |
| Relaxation Delay (D1) | 1 - 5 seconds | 2 - 5 seconds | 2 - 5 seconds |
| Number of Scans (NS) | 8 - 16 | 128 - 1024 (or more) | 64 - 256 |
| Receiver Gain (RG) | Auto-adjust | Auto-adjust | Auto-adjust |
Causality behind parameter choices:
-
Spectral Width (SW): The spectral window should be wide enough to encompass all expected signals. For ¹H NMR of 2-aminothiazoles, a range of -2 to 12 ppm is generally sufficient, while for ¹³C NMR, a wider range is necessary to capture the diverse chemical environments of the carbon atoms.[6]
-
Acquisition Time (AQ): A longer acquisition time results in better digital resolution, which is important for resolving fine coupling patterns.
-
Relaxation Delay (D1): This delay allows the nuclear spins to return to equilibrium between pulses. For quantitative measurements, a longer D1 (5-7 times the longest T₁) is crucial.
-
Number of Scans (NS): The signal-to-noise ratio (S/N) increases with the square root of the number of scans. More scans are needed for less sensitive nuclei like ¹³C or for dilute samples.
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
2D NMR experiments are invaluable for unambiguously assigning the structure of novel 2-aminothiazole derivatives.[9][10][11][12]
Caption: Workflow for 2D NMR-based structure elucidation.
General Acquisition Parameters for 2D NMR:
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. A standard COSY experiment is usually sufficient.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is essential for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
For each of these experiments, the spectral width in the ¹H dimension (F2) should be set based on the 1D ¹H spectrum. The spectral width in the ¹³C dimension (F1) for HSQC and HMBC should be based on the 1D ¹³C spectrum. The number of scans and the number of increments in the indirect dimension (F1) will determine the experiment time and the resolution in that dimension.
Advanced Applications: Quantitative NMR (qNMR) and Tautomerism Studies
Beyond structural elucidation, NMR spectroscopy can be employed for quantitative analysis and for in-depth studies of dynamic processes like tautomerism.
Protocol 4: Quantitative NMR (qNMR) for Purity Assessment
qNMR is a powerful primary analytical method for determining the purity of a compound without the need for a reference standard of the analyte itself.[13]
-
Selection of an Internal Standard: Choose an internal standard that has a simple ¹H NMR spectrum with at least one signal that is well-resolved from the signals of the 2-aminothiazole analyte. The standard should be stable, non-volatile, and of high purity. For polar 2-aminothiazole compounds, maleic acid or dimethyl sulfone are often suitable choices.[14][15][16]
-
Sample Preparation:
-
Accurately weigh a known amount of the 2-aminothiazole compound (analyte).
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a deuterated solvent in a volumetric flask to ensure a homogenous solution.
-
Transfer an aliquot to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard. This is critical for accurate integration.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Protocol 5: Investigating Tautomerism by NMR
NMR is a powerful tool to study the dynamics of tautomeric equilibria.[17][18][19][20]
-
Solvent Effects: Acquire ¹H NMR spectra of the 2-aminothiazole compound in a series of deuterated solvents of varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD). Changes in the chemical shifts and the appearance of new signals can indicate a shift in the tautomeric equilibrium.
-
Temperature Effects: Acquire a series of ¹H NMR spectra at different temperatures. Changes in temperature can alter the rate of interconversion between tautomers and shift the equilibrium.
-
At low temperatures, the exchange between tautomers may be slow enough on the NMR timescale to observe separate signals for each species.
-
At higher temperatures, the exchange may become fast, leading to a single set of averaged signals.
-
-
Analysis: By comparing the spectra at different conditions, you can determine the predominant tautomer and, if both are present, calculate the equilibrium constant (Ktaut) from the ratio of the integrals of the signals corresponding to each tautomer.
Conclusion
NMR spectroscopy is an unparalleled technique for the comprehensive analysis of 2-aminothiazole compounds. From routine structural confirmation using 1D NMR to the complete elucidation of complex derivatives with 2D techniques, and from the precise determination of purity via qNMR to the nuanced investigation of tautomeric equilibria, NMR provides a wealth of information. The protocols and application notes presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize NMR in their work with this important class of heterocyclic compounds. Adherence to these methodologies, grounded in established scientific principles and best practices, will ensure the generation of high-quality, reliable, and defensible NMR data.
References
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. Available at: [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]
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RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. (1998). IUPAC. Available at: [Link]
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Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2007). ResearchGate. Available at: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]
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NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (2016). Bentham Science. Available at: [Link]
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NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. (2017). PubMed Central. Available at: [Link]
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1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. Available at: [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Updating IUPAC spectroscopy recommendations and data standards. (2016). IUPAC. Available at: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.. Available at: [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]
-
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]
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2-Amino-4-phenylthiazole. PubChem. Available at: [Link]
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NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]
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Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022). ACS Publications. Available at: [Link]
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NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. (2021). MDPI. Available at: [Link]
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Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6. (2019). BIPM. Available at: [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Journal of Pharmacy Research. Available at: [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]
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NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. (2001). IUPAC. Available at: [Link]
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Basic Acquisition Parameters. SDSU NMR Facility – Department of Chemistry. Available at: [Link]
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Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]
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Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). PubMed. Available at: [Link]
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NMR Training. University of British Columbia. Available at: [Link]
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Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
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NMR Study of Keto-Enol Tautomeric Equilibrium in Acetylacetone: An Experiment for Physical Chemistry Laboratory. University Chemistry. Available at: [Link]
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Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. Available at: [Link]
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1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Welcome to the technical support guide for the purification of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Here, we address common challenges and provide robust, field-tested protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect when synthesizing 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid?
A1: Impurities largely depend on the synthetic route. However, common contaminants often include:
-
Unreacted Starting Materials: Such as thiourea or chlorinated precursors.[1]
-
Over-chlorinated or Incompletely Chlorinated Analogs: Depending on the chlorination step's control.
-
Hydrolysis Byproducts: The carboxylic acid or other functional groups may be susceptible to hydrolysis under certain pH and temperature conditions.
-
Polymeric Materials: Dark, often tarry substances can form, especially if the reaction is overheated or if acidic/basic conditions are too harsh.
Q2: My crude product is a dark brown or yellow solid. How can I decolorize it?
A2: Color is a common issue, often arising from trace amounts of highly conjugated impurities or degradation products.
-
Activated Charcoal (Carbon) Treatment: This is the most effective method. During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (typically 1-5% w/w) of activated charcoal. Keep the solution hot for 5-15 minutes, then perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal before allowing the solution to cool.
-
Rationale: Activated charcoal has a high surface area with pores that readily adsorb large, flat, conjugated molecules responsible for color, while your smaller target molecule remains in solution.
Q3: The compound seems to have poor solubility in most common organic solvents. What's the best approach for purification?
A3: The limited solubility is due to the molecule's polar nature, featuring both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting/donating carboxylic acid group, leading to strong intermolecular interactions.
-
pH-Mediated Purification: The most powerful technique for this molecule is leveraging its amphoteric nature. It can be solubilized in an aqueous base (like NaOH or NaHCO₃) by deprotonating the carboxylic acid, and then precipitated by re-acidifying the solution. This is excellent for removing non-acidic impurities.
-
Highly Polar Solvents: For recrystallization, consider highly polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot acetic acid, often in combination with an anti-solvent like water.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Low Purity After Recrystallization
Problem: Purity, as assessed by HPLC or NMR, does not improve significantly after recrystallization.
| Potential Cause | Troubleshooting Step & Scientific Rationale |
| Co-precipitation of Impurities | The impurity may have very similar solubility properties to your target compound. Try a different solvent system with orthogonal polarity. For example, if you used an alcohol/water system, try a DMF/water or an ether/alkane system if solubility permits.[3] |
| Incorrect Solvent Volume | Using too little solvent will cause your product to crash out of solution prematurely, trapping impurities. Using too much solvent will result in low yield. Solution: Aim for a volume where the compound fully dissolves at the solvent's boiling point but is sparingly soluble at 0-4°C. |
| Cooling Too Rapidly | Rapid cooling promotes the formation of small, imperfect crystals that can trap impurities within their lattice. Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals. |
Low Yield After Purification
Problem: You are losing a significant amount of material during the purification steps.
| Potential Cause | Troubleshooting Step & Scientific Rationale |
| Product Remains in Mother Liquor | The compound may still be significantly soluble in the recrystallization solvent even at low temperatures. Solution: Concentrate the mother liquor (the leftover solvent after filtration) by 50-75% and cool it again to recover a second crop of crystals. Note that the second crop may be less pure. |
| Premature Precipitation | During hot filtration to remove charcoal or other solids, the product may crystallize on the funnel. Solution: Use a pre-heated filter funnel and filter the solution as quickly as possible. Adding a small amount of extra hot solvent just before filtering can also help. |
| Incorrect pH for Precipitation | During acid-base purification, if the final pH is not at the isoelectric point, the compound will remain partially dissolved as a salt. Solution: Adjust the pH slowly and monitor for the point of maximum precipitation. For thiazole carboxylic acids, this is often around pH 2-3.[4] |
Experimental Workflows & Protocols
Workflow for Selecting a Purification Method
The choice of purification method depends on the scale of your experiment and the nature of the impurities.
Sources
- 1. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 2-Aminothiazole-5-Carboxylic Acid Derivatives
Welcome to the technical support center for the purification of 2-aminothiazole-5-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of obtaining high-purity crystalline materials from this important class of heterocyclic compounds. The unique electronic and structural features of the 2-aminothiazole scaffold, while beneficial for its role as a privileged structure in drug discovery, can present specific challenges during crystallization.[1]
This document provides field-proven insights and systematic troubleshooting strategies to help you overcome common hurdles, optimize your yield and purity, and ensure the robustness of your crystallization processes.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting solvent for my 2-aminothiazole-5-carboxylic acid derivative?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A general rule of thumb is that solvents with similar functional groups or polarity to the solute are often good candidates.[2] For this class of compounds, which possess both polar (amino, carboxylic acid) and heterocyclic components, a good starting point includes lower aliphatic alcohols (ethanol, methanol, isopropanol), polar aprotic solvents (THF, ethyl acetate), and sometimes water or mixtures thereof.[3][4] Always begin with small-scale solubility tests across a range of solvents to empirically determine the best fit for your specific derivative.
Q2: My compound has oiled out instead of forming crystals. What happened and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common if the melting point of your compound is lower than the boiling point of the solvent, or if significant impurities are present which depress the melting point.[5][6] To resolve this, you can:
-
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.
-
Try a lower-boiling point solvent system.
-
If impurities are suspected, consider a pre-purification step, such as passing the crude material through a short plug of silica gel.[7]
Q3: No crystals are forming even after the solution has cooled completely. What are the next steps?
A3: This indicates a supersaturated solution that is reluctant to nucleate. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites.[7]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[7][8]
-
Reducing Volume: If you suspect too much solvent was added, you can carefully evaporate a portion of the solvent and attempt to cool again.[7]
-
Lowering Temperature: Cool the solution further using an ice bath or a refrigerator to decrease solubility and promote crystallization.[7]
Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A4: Persistent color often arises from highly conjugated, non-polar impurities. These can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[7] Use charcoal sparingly (1-2% by weight) as it can also adsorb your desired product, reducing the final yield.
In-Depth Troubleshooting Guide
This section addresses more complex issues with detailed causal analysis and multi-step solutions.
Issue 1: Consistently Low Yields and Recovery
-
Question: I'm successfully forming pure crystals, but my recovery is consistently below 50%. What are the primary causes and how can I optimize for yield?
-
Expert Analysis & Solution: Low recovery is one of the most common frustrations in recrystallization. The primary culprits are almost always using an excessive amount of solvent or choosing a solvent in which the compound retains significant solubility even at low temperatures.[7]
Systematic Recovery Optimization Protocol:
-
Minimize Hot Solvent: During the dissolution step, add the hot solvent in small portions, waiting for the solution to return to a boil between additions. The goal is to use the absolute minimum volume required to fully dissolve the solute. Using too much solvent is the most frequent cause of poor yield.
-
Maximize Cooling: Ensure the solution is cooled thoroughly. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[7]
-
Solvent Selection Revisited: If yields remain low, your compound may be too soluble in the chosen solvent. You need a solvent where the solubility difference between hot and cold is more pronounced.
-
Introduce an Anti-Solvent (Mixed-Solvent System): This is a powerful technique for compounds with moderate solubility in most solvents. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (the anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a few drops of the "good" solvent to re-clarify and then cool slowly.[2][9] This method can significantly improve recovery.
-
Issue 2: Potential for Compound Degradation
-
Question: I suspect my 2-aminothiazole-5-carboxylic acid derivative might be degrading during prolonged heating in the recrystallization solvent. What degradation pathways should I be aware of, and how can I mitigate them?
-
Expert Analysis & Solution: Yes, this is a valid concern. Thiazole rings can be sensitive to prolonged heat, and carboxylic acid moieties on heterocyclic rings are susceptible to decarboxylation under certain conditions.[10] UV light can also induce photodegradation.[11]
Mitigation Strategies:
-
Minimize Time at High Temperature: Do not keep the solution at reflux for longer than necessary to dissolve the compound.
-
Choose a Lower-Boiling Solvent: If possible, select a solvent with a lower boiling point to reduce the thermal stress on the molecule.
-
Consider pH: The stability of the aminothiazole ring and the carboxylic acid can be pH-dependent. Ensure your solvent is neutral and free of acidic or basic contaminants. In some cases, decarboxylation can be acid-catalyzed.
-
Protect from Light: If your compound is light-sensitive, conduct the recrystallization in a flask wrapped in aluminum foil.
-
Alternative Purification: If thermal degradation is unavoidable, column chromatography may be a more suitable purification method.[12]
-
Issue 3: Dealing with Polymorphism
-
Question: I've noticed that my recrystallized product sometimes has a different melting point and appearance. Could this be polymorphism, and how can I control it?
-
Expert Analysis & Solution: Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration in pharmaceutical development, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[9][13] The conditions of crystallization directly influence which polymorphic form is obtained.
Controlling Crystal Form:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dictate which polymorph is favored. Recrystallizing from different solvents (e.g., ethanol vs. toluene) can yield different forms.
-
Cooling Rate: Rapid cooling often yields a less stable (metastable) kinetic product, while slow cooling favors the more stable thermodynamic product.[14]
-
Supersaturation Level: The concentration of the solute can also influence the resulting polymorph. Anti-solvent addition rate, for example, can control the level of supersaturation and thus the crystal form.[14]
-
Characterization: To confirm polymorphism, you will need to use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.
-
Data & Protocols
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments & Suitability |
| Ethanol | 78 | Polar Protic | Often a good first choice; dissolves many 2-aminothiazole derivatives when hot.[12][15] |
| Methanol | 65 | Polar Protic | More polar than ethanol; useful if solubility is low in ethanol. Can be used in anti-solvent systems.[3][14] |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; good for more non-polar derivatives.[4] |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. Often used in a pair with hexane.[2][4] |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Strong solvent; can be useful for dissolving less soluble compounds. Often requires an anti-solvent.[3] |
| Hexane(s) | ~69 | Non-polar | Typically used as an anti-solvent with a more polar solvent like ethyl acetate or THF.[2][3] |
| Water | 100 | Polar Protic | Can be effective for highly polar derivatives or salts, but high boiling point can be problematic.[2][3] |
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring.
-
Saturation: Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding a large excess.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Visualization of Key Workflows
Below are diagrams illustrating common decision-making processes in recrystallization.
Caption: Troubleshooting workflow for common recrystallization outcomes.
Caption: Decision tree for selecting a suitable recrystallization solvent system.
References
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
-
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. [Link]
-
Recrystallization - University of California, Los Angeles. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. [Link]
-
Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Link]
-
Tips & Tricks: Recrystallization - University of Rochester, Department of Chemistry. [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. [Link]
-
Problems with Recrystallisations - University of York, Chemistry Teaching Labs. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]
-
Recrystallisation Questions & Answers - ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Thiazole synthesis - Organic Chemistry Portal. [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds - Journal of Chemical and Pharmaceutical Research. [Link]
-
Resolving API Impurity Issues in Drug Development - Pharmaguideline. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. [Link]
-
Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations - ResearchGate. [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC - NIH. [Link]
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- 2. Tips & Tricks [chem.rochester.edu]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. scispace.com [scispace.com]
- 10. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
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- 15. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing 2-Aminothiazole Synthesis
Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of 2-aminothiazole, a critical heterocyclic building block. Here, we dissect the intricacies of the Hantzsch thiazole synthesis, offering field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges.
Introduction to 2-Aminothiazole Synthesis
2-Aminothiazole is a vital heterocyclic amine that serves as a foundational scaffold for numerous pharmaceuticals, including sulfa drugs, and as a key intermediate in the synthesis of biocides, fungicides, and dyes.[1] The most prevalent and historically significant method for its synthesis is the Hantzsch thiazole synthesis , which involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[2] For producing the parent 2-aminothiazole, this typically involves the reaction of chloroacetaldehyde (or a more stable precursor) with thiourea.[1]
While the reaction appears straightforward, achieving high yields consistently requires careful control over reagents, conditions, and workup procedures. This guide provides the technical details to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the synthesis of 2-aminothiazole.
Q1: What is the most reliable method for synthesizing 2-aminothiazole to ensure high yield?
The Hantzsch thiazole synthesis remains the most dependable method.[2] The core reaction involves condensing thiourea with an α-haloaldehyde, specifically chloroacetaldehyde (MCA). However, MCA is unstable and prone to polymerization.[1] To circumvent this, high-yield protocols utilize more stable MCA precursors:
-
MCA Trimer: This stable, crystalline solid can be depolymerized in situ by heating with an acid catalyst, like p-toluenesulfonic acid, to generate high-purity MCA for the reaction.[3]
-
Chloroacetaldehyde Diethyl Acetal: This precursor is hydrolyzed under reaction conditions to release MCA, avoiding the need to handle the unstable aldehyde directly.[1]
Using these precursors in an organic solvent medium is a proven strategy for synthesizing high-purity 2-aminothiazole with high yields.[3]
Q2: How critical are the purity of starting materials and the choice of solvent?
They are paramount to the success of the synthesis.[4]
-
Reagent Purity: Impurities in the α-halocarbonyl or thiourea can initiate side reactions, consuming starting materials and complicating the purification process.
-
Solvent Choice & Water Content: The reaction is best performed in an organic solvent with a low water content (preferably under 3%).[3] Alcohols such as methanol and ethanol are common choices.[3][5] A high water content (>10%) makes the isolation of the water-soluble 2-aminothiazole product exceedingly difficult, leading to significant yield loss during workup and purification.[3] Anhydrous conditions are highly recommended for optimal results.[4]
Q3: What are the common side reactions that can lower my yield?
Side reactions are a primary cause of reduced yields. Key issues include:
-
Isomer Formation: When using N-substituted thioureas under acidic conditions, the reaction can yield a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. Performing the reaction in a neutral solvent favors the formation of the desired 2-amino product.[4][6]
-
Byproduct Formation: Impurities in the starting materials can lead to various condensation byproducts, which not only reduce the yield but can also co-precipitate with the product, affecting its purity.[3]
Q4: How should I properly isolate and purify 2-aminothiazole after the reaction?
The Hantzsch synthesis initially forms the hydrohalide salt of 2-aminothiazole (e.g., 2-aminothiazole hydrobromide), which is typically soluble in the reaction solvent.[5] The purification workflow is a critical, multi-step process:
-
Neutralization: The acidic reaction mixture must be neutralized with a base. A concentrated solution of sodium hydroxide (NaOH) or a sodium carbonate (Na₂CO₃) solution is commonly used to deprotonate the thiazole salt.[1][4][5] This step precipitates the neutral 2-aminothiazole free base, which is significantly less soluble in the reaction medium.
-
Isolation: The resulting precipitate is isolated by vacuum filtration through a Buchner funnel.[4]
-
Washing: The filter cake should be washed thoroughly with cold water to remove any inorganic salts formed during neutralization.[4]
-
Recrystallization: For achieving high purity, the crude solid should be recrystallized from a suitable solvent, such as ethanol, to remove organic impurities.[1]
Q5: Can reaction conditions like temperature and stoichiometry be optimized?
Absolutely. The reaction is typically an equimolar reaction between the α-halocarbonyl and thiourea.[3] However, using a slight excess of the α-halocarbonyl is a common practice to ensure the complete consumption of thiourea.[3] The reaction is almost always conducted with heating to ensure a reasonable reaction rate; refluxing in methanol or ethanol is a standard procedure.[4][5]
Hantzsch Synthesis Reaction Mechanism
The diagram below illustrates the widely accepted mechanism for the Hantzsch synthesis of 2-aminothiazole.
Caption: A systematic workflow for troubleshooting synthesis issues.
Optimized Experimental Protocol: Hantzsch Synthesis of 4-Phenyl-2-aminothiazole
This protocol details a reliable lab-scale synthesis adapted from established high-yielding procedures. [4][5] Materials:
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Methanol (20 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (40 mL)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromoacetophenone (10 mmol) and thiourea (10 mmol).
-
Solvent Addition: Add methanol (20 mL) and a magnetic stir bar to the flask. [4]3. Heating: Place the flask in a heating mantle or oil bath and heat the mixture to reflux (approximately 65°C for methanol) with constant stirring for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation (Work-up): Pour the cooled reaction mixture into a 250 mL beaker containing 40 mL of a 5% aqueous sodium carbonate solution. Stir the mixture for 10-15 minutes. A precipitate (the neutral 2-aminothiazole product) will form. [4]6. Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. [4]7. Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2x 20 mL) to remove any residual salts. [4]8. Drying: Carefully transfer the collected solid to a watch glass and allow it to air-dry completely. Alternatively, dry in a vacuum oven at a low temperature (40-50°C).
-
Characterization: Determine the yield and confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. For this specific reaction, yields of 95% or higher are commonly reported. [5]
References
- Process of producing 2-aminothiazole. (n.d.). Google Patents.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). National Institutes of Health (NIH). Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). YouTube. Retrieved from [Link]
- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023-03-20). Royal Society of Chemistry. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2-Aminothiazole. (n.d.). Wikipedia. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). Semantic Scholar. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. Retrieved from [Link]
Sources
- 1. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 2. bepls.com [bepls.com]
- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this cornerstone reaction for the synthesis of thiazole heterocycles. While known for its reliability and high yields, the Hantzsch synthesis is not without its nuances.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying chemical reasoning.
Q1: My reaction yield is consistently low, or the reaction stalls completely. What are the likely causes and how can I fix this?
Answer: Low or no yield is a common frustration, often pointing to issues with reagents, reaction conditions, or the initial nucleophilic attack.
Causality & Troubleshooting Steps:
-
Reagent Quality:
-
α-Haloketone Stability: α-Haloketones can be lachrymatory and susceptible to degradation, especially if exposed to moisture or light. Verify the purity of your haloketone by NMR or GC-MS. If necessary, purify it by recrystallization or distillation before use.
-
Thioamide/Thiourea Purity: Ensure your thioamide or thiourea is pure and dry. Impurities can interfere with the initial S-alkylation.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical.[4] Protic solvents like ethanol and methanol are standard and generally effective as they help to solvate the intermediates.[1][3] However, for less reactive substrates, switching to a higher-boiling polar aprotic solvent like DMF might enhance the reaction rate. Some modern procedures even use solvent-free conditions or microwave irradiation to improve yields and reduce reaction times.[4][5]
-
Temperature: While many Hantzsch syntheses proceed at room temperature or with gentle heating, some require reflux to overcome the activation energy for cyclization.[4] If your reaction is sluggish at room temperature, incrementally increase the temperature (e.g., to 50-80°C) and monitor the progress by TLC. Be cautious, as excessive heat can promote side reactions.[4]
-
Reaction Time: Monitor the reaction progress closely using TLC or LC-MS.[4] Insufficient reaction time is a simple reason for low conversion. Conversely, excessively long reaction times can lead to the degradation of the product.[4]
-
-
Mechanistic Considerations:
-
Inefficient S-Alkylation: The first step is an SN2 reaction where the sulfur of the thioamide attacks the α-haloketone.[1][6] If the thioamide is a poor nucleophile or the α-carbon of the ketone is sterically hindered, this step will be slow. The choice of the halogen is also important; α-bromoketones are generally more reactive than α-chloroketones.
-
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 50% ethyl acetate/50% hexane).[1]
-
On a TLC plate, spot the α-haloketone starting material, the thioamide starting material, and a co-spot containing both.
-
As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate.
-
Develop the plate and visualize the spots under a UV lamp.
-
A successful reaction will show the disappearance of the starting material spots and the appearance of a new, typically more polar, product spot.
Q2: I've isolated my product, but NMR analysis shows a significant isomeric impurity. What is this byproduct and how can I prevent its formation?
Answer: A common side reaction, especially when using N-monosubstituted thioureas, is the formation of a 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-(N-substituted amino)thiazole.[4][7]
Causality & Mitigation:
-
Mechanism of Isomer Formation: The regioselectivity of the final cyclization step is highly dependent on the pH of the reaction medium.[4] After the initial S-alkylation, the intermediate can cyclize via two pathways. Attack by the unsubstituted nitrogen leads to the desired 2-amino isomer, while attack by the substituted nitrogen leads to the 2-imino isomer.
-
pH Control is Key:
-
Neutral or Basic Conditions: To strongly favor the desired 2-amino product, the reaction should be conducted under neutral or slightly basic conditions.[4] The initial condensation of the α-haloketone and thioamide often releases HBr or HCl, making the solution acidic.[8] Adding a mild, non-nucleophilic base (like sodium carbonate or potassium bicarbonate) can neutralize this acid and prevent the formation of the imino isomer.[4][8]
-
Acidic Conditions: Conversely, running the reaction under strongly acidic conditions has been shown to favor the formation of the 2-imino-2,3-dihydrothiazole.[7]
-
In-Depth Look at Reaction Pathways
To better understand the troubleshooting steps, it is crucial to visualize the reaction mechanism and potential side reactions.
Primary Hantzsch Synthesis Pathway
The accepted mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular condensation and dehydration to yield the aromatic thiazole ring.[1][6] The driving force for the final dehydration step is the formation of a stable aromatic system.[8]
Caption: Competing cyclization pathways leading to the desired product or an isomeric impurity.
Frequently Asked Questions (FAQs)
Q: What is the purpose of adding a base like sodium carbonate during the workup?
A: The Hantzsch synthesis initially forms the hydrohalide salt (e.g., HBr or HCl salt) of the thiazole product. [8]This salt is often soluble in the reaction solvent, such as methanol. [8]Adding a weak base like sodium carbonate deprotonates the thiazole, forming the neutral product. [8]The neutral thiazole is typically much less soluble in aqueous or alcoholic media and will precipitate out of the solution, allowing for easy isolation by filtration. [1][8]
Q: How does the choice of solvent impact the reaction?
A: The solvent plays a crucial role in solvating reactants and intermediates, influencing reaction rates and, in some cases, the product distribution.
| Solvent Type | Examples | Role & Considerations |
| Polar Protic | Ethanol, Methanol | Good at solvating the ionic intermediates. Most common and generally effective. [1] |
| Polar Aprotic | DMF, Acetonitrile | Can increase reaction rates for less reactive substrates due to better solvation of the cation and leaving the nucleophile more 'bare'. |
| Aqueous Mixtures | Ethanol/Water | Often used in greener synthesis protocols; can provide high yields for specific substrates. [3] |
| Solvent-Free | Neat reaction | An environmentally friendly option that can lead to very fast reaction times, sometimes with just a few seconds of heating. [5] |
Q: Can I use α-chloroketones instead of α-bromoketones?
A: Yes, α-chloroketones can be used. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. Consequently, α-bromoketones are more reactive in the initial SN2 step and reactions using them are often faster and may proceed under milder conditions compared to their α-chloro counterparts.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]
-
Bouchet, N., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2969. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Bouchet, N., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
Farkas, J., et al. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 305-311. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Navigating the Scale-Up of 2-Aminothiazole Production
From the Desk of the Senior Application Scientist:
Welcome to the technical support center for 2-aminothiazole synthesis. As a cornerstone heterocyclic compound in pharmaceutical development, the successful scale-up of 2-aminothiazole is a critical step in moving from benchtop discovery to pilot-plant production.[1] However, this transition is frequently beset by challenges in yield, purity, and process safety that are not always apparent at the laboratory scale.
This guide is structured to provide direct, actionable solutions to the most common issues encountered in the field. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to not only solve immediate problems but also to proactively design more robust and scalable processes.
Troubleshooting Guide
This section addresses specific, acute problems you might encounter during your scale-up experiments. Each answer provides a diagnosis of the probable causes and a clear, step-by-step protocol for resolution.
Q1: My reaction yield dropped significantly after moving from a 1L to a 50L reactor. What are the likely causes and how can I troubleshoot this?
A1: A drop in yield upon scale-up is a classic challenge, often rooted in physical and chemical parameters that do not scale linearly. The primary culprits are typically insufficient thermal management, inadequate mixing, and issues with reagent stability or addition.
Probable Causes & Solutions:
-
Thermal Control Failure: The Hantzsch synthesis of thiazoles is a notably exothermic reaction. A small flask can dissipate this heat into the atmosphere, but a large reactor's lower surface-area-to-volume ratio traps heat, raising the internal temperature. This can accelerate side reactions, degrade the product, and reduce yield.
-
Solution: Implement strict temperature control. Use a jacketed reactor with an efficient heat-transfer fluid. The reaction should be maintained between 45°C and 70°C for optimal results.[2] Consider a slower, controlled addition of the α-halocarbonyl component to the thiourea solution to manage the rate of heat generation.
-
-
Inefficient Mixing: Inadequate agitation in a large vessel creates "hot spots" and concentration gradients. This means some portions of the mixture react too quickly while others lag, leading to a complex and impure product profile.
-
Solution: Re-evaluate your agitation system. The impeller type, position, and speed (RPM) must be optimized for the new vessel geometry to ensure a homogenous reaction mixture. For viscous slurries, a combination of impeller types (e.g., anchor and turbine) may be necessary.
-
-
Workup Losses: 2-Aminothiazole and its salts can have significant solubility in aqueous and alcoholic media, which is a common medium for this reaction.[2] Losses during filtration and washing can become substantial at a larger scale.
-
Solution: Optimize your isolation protocol. Cool the reaction mixture thoroughly before filtration to minimize product solubility. Use chilled, minimal amounts of solvent for washing the filter cake. Consider a solvent-swap distillation post-reaction if the product is more easily crystallized from a different medium.
-
Below is a logical workflow for diagnosing the root cause of low yield during scale-up.
Caption: Troubleshooting workflow for low yield.
Q2: My final product is plagued by a persistent impurity that I can't remove via recrystallization. How can I prevent its formation?
A2: This is highly indicative of a side reaction running parallel to your main synthesis. In 2-aminothiazole synthesis, a common impurity is formed from the reaction of the product with unreacted aldehyde starting material, especially under harsh conditions, which can lead to benzylidenebisaminothiazoles.[3]
Minimizing Impurity Formation:
-
Stoichiometry Control: Ensure the α-halocarbonyl or chloroacetaldehyde (MCA) is the limiting reagent. A slight excess of thiourea is often preferable as it is easily removed during aqueous workup. Use precise, calibrated charging equipment.
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Reaction Time & Temperature: Over-processing is a frequent cause of byproduct formation. Monitor the reaction's progress closely using in-process controls like TLC or HPLC.[4][5] Once the limiting reagent is consumed, proceed immediately to the workup and isolation phase. Avoid unnecessarily high temperatures, which provide the activation energy for alternative reaction pathways.
-
Workup pH Control: The crude reaction mixture is acidic. Neutralization is required to liberate the 2-aminothiazole free base.[3][6] Overshooting the pH to strongly basic conditions can catalyze decomposition and the formation of colored impurities.
-
Protocol: After the reaction is complete, cool the mixture to 10-15°C. Slowly add a calculated amount of a base solution (e.g., 20% sodium carbonate or 30-40% NaOH[3]) while monitoring the pH. Maintain the pH between 7.5 and 8.5 for optimal precipitation of the product without inducing degradation.
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| Parameter | Effect of Poor Control | Recommended Setpoint |
| Temperature | Increased rate of side reactions | 45-70°C[2] |
| Stoichiometry | Excess aldehyde leads to bis-adducts | ~1.05:1.00 (Thiourea:Halocarbonyl) |
| Reaction Time | Product degradation, more byproducts | Monitor by HPLC/TLC until complete |
| Neutralization pH | Base-catalyzed degradation | 7.5 - 8.5[6] |
| Caption: Critical parameters affecting impurity formation. |
Q3: My product is initially a pure, pale yellow solid but darkens significantly upon drying and storage. What causes this instability?
A3: 2-Aminothiazole is inherently sensitive to air, light, and residual acidic or basic impurities, which can catalyze oxidative decomposition and polymerization over time.[2] The color change is a visual indicator of this degradation.
Improving Product Stability & Purification:
The key is to achieve exceptionally high purity, as trace impurities often initiate the degradation cascade.[2] If standard recrystallization is insufficient, a more robust chemical purification is warranted.
Detailed Protocol: Purification via Bisulfite Adduct Formation This method, adapted from established industrial processes, relies on the reversible reaction of 2-aminothiazole with sodium bisulfite to form a stable, crystalline adduct that precipitates from the impure solution, leaving many byproducts behind.[7]
-
Adduct Formation: Dissolve the crude, neutralized 2-aminothiazole product in water. For every 100g of theoretical product, add a solution of 110g sodium metabisulfite.
-
Precipitation: Slowly heat the mixture. An exothermic reaction will begin around 70°C. Maintain the temperature at 70-90°C for 30 minutes after the exotherm subsides to ensure complete adduct formation.
-
Isolation: Cool the resulting slurry to below 20°C and filter. Wash the collected white solid thoroughly with cold water to remove soluble impurities.
-
Regeneration & Final Isolation: The stable bisulfite adduct can now be stored or used to regenerate the high-purity free base. To do this, slurry the adduct in water and add a strong base (e.g., NaOH solution) until the pH is >10. This will decompose the adduct, releasing the pure 2-aminothiazole, which can then be filtered, washed with water until the filtrate is neutral, and dried.
-
Drying & Storage: Dry the final product under vacuum at a moderate temperature (50-60°C). Store in an opaque, airtight container, preferably under a nitrogen or argon atmosphere, and keep in a cool, dark place.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up 2-aminothiazole synthesis?
A1: The primary safety concern is managing the reaction's exothermicity to prevent a thermal runaway.[8] The Hantzsch reaction can release a significant amount of energy quickly. Secondly, the reagents themselves can be hazardous; α-haloketones are lachrymators and toxic, while thiourea is a suspected carcinogen. A thorough process safety review is mandatory before any scale-up operation.
Q2: How do I select the optimal solvent for a large-scale reaction?
A2: Solvent selection is a multi-parameter optimization problem. While ethanol is common in academic literature,[4][9] industrial processes may favor other solvents based on:
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Safety: A higher boiling point can make it easier to control the reaction temperature below reflux. Flashpoint and toxicity are also critical.
-
Product Quality: The solvent system should allow for good reactant solubility but poor product solubility at lower temperatures to maximize crystallization yield.
-
Downstream Processing: Consider the ease of solvent removal and recovery. A solvent that forms an azeotrope with water can complicate drying operations.
-
Cost & Environmental Impact: The cost of the solvent and the feasibility of recycling it are major factors in commercial production.
Q3: What are the most critical process parameters (CPPs) to monitor for a robust and reproducible process?
A3: For a typical 2-aminothiazole synthesis, the key CPPs that directly impact the critical quality attributes (CQAs) of yield and purity are: Temperature, Reagent Stoichiometry, Reaction Time, and pH during workup. The relationship between these parameters is crucial for process control.
Caption: Relationship between CPPs and CQAs.
References
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9361. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
- Google Patents. (EP2682390A1). 2-aminothiazole derivative, preparation method, and use.
- Google Patents. (EP0482607B1). Process of producing 2-aminothiazole.
-
Der Pharma Chemica. (2016). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 8(1), 441-448. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]
- Google Patents. (US2489038A). Purification of 2-aminothiazole.
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
-
Sharma, V., & Kumar, V. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(41), 25489-25513. Available at: [Link]
-
Wang, Z., et al. (2023). Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion Batteries. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 7. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Chemical stability of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid in various solvents
Welcome to the technical support center for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the chemical stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to the Chemical Profile of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a multifaceted heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical development. Its structural integrity is paramount for reproducible experimental outcomes and the ultimate success of drug discovery campaigns. The inherent reactivity of the aminothiazole core, combined with the electron-withdrawing nature of the chloro and carboxylic acid substituents, presents unique stability challenges. This guide will provide a comprehensive overview of these challenges and practical solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving and storing 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid?
While specific quantitative solubility data for this compound is not extensively published, based on the general solubility of similar aminothiazole carboxylic acids, the following recommendations can be made:
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Good Solubility (for stock solutions): Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally effective for creating concentrated stock solutions. However, it is crucial to be aware of potential stability issues with long-term storage in DMSO at room temperature, as some 2-aminothiazole derivatives have been shown to degrade in this solvent.
-
Moderate to Poor Solubility: Alcohols such as methanol and ethanol can be used, but solubility may be limited. The solubility of amino acids in alcohols tends to be significantly lower than in water.
-
Aqueous Solubility: The compound is expected to have low solubility in neutral water. Solubility can be increased in acidic or basic aqueous solutions due to the formation of the corresponding salt.
2. I am observing the degradation of my compound in a DMSO stock solution. What is happening and how can I prevent it?
Degradation in DMSO is a known issue for some 2-aminothiazole derivatives. The slightly acidic and dipolar nature of DMSO can facilitate decomposition pathways.
-
Troubleshooting:
-
Confirm Degradation: Use a stability-indicating analytical method, such as HPLC-UV, to confirm the loss of the parent compound and the appearance of new peaks.
-
Minimize Storage Time: Prepare fresh DMSO stock solutions before use whenever possible.
-
Storage Conditions: If short-term storage is necessary, store DMSO stock solutions at -20°C or -80°C to significantly slow down the degradation process.
-
3. What are the likely degradation pathways for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid?
Based on the chemical structure and studies on related compounds, the following degradation pathways are plausible:
-
Photodegradation: Exposure to UV light can induce decarboxylation (loss of CO2) from the carboxylic acid group, followed by the opening of the thiazole ring.[1]
-
Hydrolysis:
-
Acidic Conditions: The 2-amino group can be protonated, which may influence the stability of the thiazole ring. Prolonged exposure to strong acids and heat can lead to ring cleavage.
-
Basic Conditions: The carboxylic acid will be deprotonated to form a carboxylate salt. Strong basic conditions, especially with heating, can promote hydrolysis of the amide-like bond within the thiazole ring.
-
-
Thermal Decomposition: The primary thermal degradation pathway is expected to be decarboxylation at elevated temperatures.[2] Further heating can lead to the fragmentation of the resulting 2-amino-5-chlorothiazole.
4. How can I monitor the stability of my compound during an experiment?
A stability-indicating analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and effective technique.
-
Method Development: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of an acetonitrile or methanol gradient with an aqueous buffer (e.g., phosphate or acetate) is a good starting point. The inclusion of a small amount of an acid like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape.
-
Detection: The compound possesses a chromophore and should be readily detectable by UV spectroscopy.
-
Validation: A stability-indicating method should be able to resolve the parent compound from its degradation products. This is typically confirmed through forced degradation studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products. Ensure proper storage and handling of the compound and its solutions. |
| Low or inconsistent bioassay results | Compound degradation in the assay medium. | Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature, pH). Consider preparing fresh solutions immediately before use. |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition/pH. | Re-evaluate the solubility of the compound in the chosen solvent system. Ensure the final concentration is below the solubility limit. For aqueous solutions, check and control the pH. |
| Color change of the solution | Formation of colored degradation products. | Investigate the cause of degradation (e.g., light exposure, oxidative stress). Protect solutions from light and consider degassing solvents to remove oxygen. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solubility
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Add a small, known amount of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid to a vial.
-
Incrementally add the solvent of interest (e.g., DMSO, methanol, water) while vortexing or sonicating.
-
Continue adding solvent until the solid is completely dissolved.
-
Visually inspect for any undissolved particles.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Incubate at room temperature.
-
Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
Thermal Degradation: Heat a solid sample of the compound in an oven at a temperature below its melting point.
-
Analysis: At various time points, withdraw aliquots from the stressed samples, neutralize if necessary, and analyze by a suitable stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Visualizing Experimental Workflows
Workflow for Stability Assessment
Caption: A typical workflow for assessing the chemical stability of the target compound.
Potential Degradation Pathways
Sources
Technical Support Center: Troubleshooting Impurities in the Synthesis of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. Purity is paramount, and understanding the potential impurities that can arise during synthesis is the first step toward achieving the high specifications required for downstream applications. This document provides in-depth, experience-based answers to common challenges, focusing on the causality behind impurity formation and offering robust troubleshooting protocols.
Overview of a Common Synthetic Pathway
The synthesis of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid typically follows a variation of the Hantzsch thiazole synthesis, followed by a hydrolysis step. A representative pathway involves the condensation of thiourea with an ethyl 2-chloro-3-oxo-3-(substituted)propanoate derivative, followed by saponification of the resulting ester. Understanding this flow is crucial for pinpointing where side reactions can occur.
Caption: General two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My final product shows a significant peak for the ethyl ester intermediate. Why is my hydrolysis incomplete and how can I drive it to completion?
Expert Analysis: Incomplete saponification is a frequent challenge, often stemming from suboptimal reaction conditions or substrate solubility. The ester intermediate can be sterically hindered and may have poor solubility in purely aqueous base. This leads to a biphasic reaction mixture where the hydrolysis rate is limited by the interface between the organic and aqueous phases.
Causality & Troubleshooting:
-
Insufficient Base: A stoichiometric amount of base is consumed during the reaction. Using only a catalytic amount or a weak base will result in incomplete conversion. Ensure at least 1.1-1.5 molar equivalents of a strong base (e.g., LiOH, NaOH) are used.
-
Poor Solubility: If the ester is not fully dissolved, the reaction will be slow and incomplete. The use of a co-solvent is critical.
-
Reaction Temperature: Saponification is temperature-dependent. Insufficient heat will lead to sluggish kinetics.
Troubleshooting Protocol: Optimizing Saponification
-
Solvent System: Dissolve the crude ester intermediate in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 v/v ratio) to ensure a homogeneous solution. Methanol or ethanol can also be used.
-
Base Selection: Use Lithium Hydroxide (LiOH) as the base. It has excellent solubility in water and is highly effective for saponification.
-
Temperature Control: Gently heat the reaction mixture to 40-50°C. This provides sufficient energy to overcome the activation barrier without promoting significant side reactions.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester spot/peak is no longer visible (typically 2-4 hours).
-
Work-up: After completion, cool the mixture, remove the organic solvent under reduced pressure, dilute with water, and carefully acidify with cold 1N HCl to a pH of 2-3 to precipitate the carboxylic acid product.
| Parameter | Common Issue | Recommended Solution | Rationale |
| Base | Weak base (e.g., NaHCO₃) or insufficient strong base. | 1.2 eq. LiOH or NaOH. | Ensures the reaction goes to completion and neutralizes the resulting acid. |
| Solvent | Water only, leading to poor substrate solubility. | THF/Water or MeOH/Water (2:1). | Creates a single phase, maximizing contact between reactants. |
| Temperature | Room temperature (can be slow). | 40-50°C. | Increases reaction rate without causing significant degradation. |
| Time | Fixed time without monitoring. | 2-4 hours, monitor by HPLC/TLC. | Reaction times can vary; monitoring ensures completion. |
Q2: I'm observing an impurity with a mass corresponding to the loss of 44 Da (CO₂). What is this and how can I prevent it?
Expert Analysis: This is a classic case of decarboxylation, a known side reaction for many heterocyclic carboxylic acids, including thiazoles.[1] The resulting impurity is 2-amino-5-chloro-1,3-thiazole .
Causality & Troubleshooting: The electron-donating amino group at the C2 position can stabilize the carbanionic intermediate formed upon loss of CO₂, making this process favorable under certain conditions.
-
Thermal Stress: Excessive heat during the final stages of the work-up, particularly during solvent removal or drying of the final product, is the primary cause.
-
Harsh pH: Strongly acidic or basic conditions at elevated temperatures can also catalyze the decarboxylation.
Preventative Measures:
-
Temperature Control During Work-up: When acidifying the reaction mixture to precipitate the product, do so in an ice bath to dissipate the heat of neutralization.
-
Avoid Overheating: During solvent removal (if any) after work-up, use a rotary evaporator with a water bath temperature not exceeding 40-45°C.
-
Gentle Drying: Dry the final, filtered product in a vacuum oven at a moderate temperature (e.g., 40-50°C) rather than at high temperatures.
-
pH Management: Neutralize the product slurry to a pH around 7 before final filtration if it is to be stored for a prolonged period, though isolation is typically done at low pH to ensure protonation of the carboxylate.
Q3: My LC-MS data shows an impurity with a mass suggesting the replacement of Chlorine with a Hydroxyl group (M-Cl+OH). How is this forming?
Expert Analysis: This impurity is 2-amino-5-hydroxy-1,3-thiazole-4-carboxylic acid . It is formed via a nucleophilic aromatic substitution (SNAr) reaction where a hydroxide ion (from the base used in saponification) displaces the chloride at the C5 position.
Causality & Troubleshooting: The thiazole ring is electron-deficient, making it susceptible to nucleophilic attack, especially at positions activated by electron-withdrawing groups.
-
Excess Base: Using a large excess of NaOH or LiOH increases the concentration of the nucleophile (OH⁻).
-
High Temperature: Higher temperatures provide the necessary activation energy for this substitution to occur.
-
Prolonged Reaction Time: Leaving the reaction under basic conditions for an extended period after the saponification is complete increases the likelihood of this side reaction.
Mitigation Strategy:
-
Control Stoichiometry: Use the minimum effective amount of base (e.g., 1.1-1.2 equivalents).
-
Lower Temperature: If the SNAr product is consistently observed, consider running the hydrolysis at a lower temperature (e.g., 30°C) for a longer period.
-
Monitor Closely: As soon as the starting ester is consumed (monitored by HPLC), proceed with the acidic work-up immediately. Do not let the reaction stir unnecessarily under basic conditions.
Visual Summary of Impurity Formation Pathways
The following diagram illustrates the main synthetic route and the critical junctures where common impurities are formed.
Caption: Key impurity formation pathways from the ester intermediate.
Recommended Protocols
Protocol 4.1: HPLC Method for In-Process Control and Final Product Purity
This method provides a baseline for monitoring the reaction and assessing the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 2-Amino-5-hydroxy...acid (most polar) -> Product -> 2-Amino-5-chloro-1,3-thiazole (decarboxylated) -> Ester Intermediate (least polar).
Protocol 4.2: Purification by Recrystallization
If the final product contains significant impurities, recrystallization can be effective.
-
Solvent Selection: A mixture of ethanol and water is a good starting point. The product should be soluble in hot ethanol and insoluble in cold water.
-
Procedure: a. Dissolve the crude, dry product in a minimum amount of hot ethanol (near boiling). b. If the solution is colored, add a small amount of activated carbon, keep it hot for 5-10 minutes, and then filter hot through a celite pad to remove the carbon. c. Slowly add water to the hot, clear filtrate until the solution just begins to turn cloudy (the cloud point). d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (e.g., 1:1), and dry under vacuum at 40°C.
References
-
Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.Google Patents (US7408069B2).
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc. Available at: [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
Sources
Strategies to avoid N-bromination during thiazole synthesis
Welcome to our technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity during the bromination of thiazole derivatives. Specifically, we will address the common and often problematic side reaction of N-bromination, offering diagnostic troubleshooting, preventative strategies, and detailed protocols.
Introduction: The N-Bromination Challenge
The thiazole ring is a cornerstone heterocycle in medicinal chemistry, present in numerous FDA-approved drugs. Functionalization of the thiazole core, particularly through bromination, is a critical step for introducing further diversity via cross-coupling reactions. However, the nitrogen atom at position 3 (N3) of the thiazole ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to electrophilic attack. This can lead to the formation of an undesired N-bromo-thiazolium ylide or related species, complicating purification, reducing yield, and potentially leading to downstream reaction failures.
This guide provides a systematic approach to understanding and overcoming this challenge.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding N-bromination of thiazoles.
Q1: What is N-bromination of thiazole and why does it occur?
A1: N-bromination is the electrophilic attack of a bromine source (e.g., Br₂, NBS) on the lone pair of the N3 atom of the thiazole ring. This occurs because the N3 nitrogen is a Lewis basic site. The reaction is often reversible and leads to the formation of a thiazolium salt intermediate. The propensity for N-bromination is highly dependent on the reaction conditions and the electronic properties of the thiazole substrate.
Q2: How can I quickly determine if N-bromination is happening in my reaction?
A2: The most common indicators of N-bromination include:
-
Complex Reaction Mixture: TLC or LC-MS analysis shows multiple new spots/peaks that are often difficult to separate from the desired C-brominated product.
-
Poor Mass Balance: A significant portion of your starting material seems to have been consumed, but the yield of the desired product is low.
-
Color Changes: The formation of N-bromo-thiazolium species can sometimes lead to intense color changes in the reaction mixture.
-
¹H NMR Spectroscopy: You may observe a downfield shift of the thiazole ring protons in the crude NMR due to the formation of the positively charged thiazolium species.
Q3: Are certain thiazole substrates more prone to N-bromination?
A3: Yes. Thiazoles bearing electron-donating groups (EDGs) at the C2, C4, or C5 positions are generally more susceptible to N-bromination. EDGs increase the electron density of the ring system, enhancing the nucleophilicity of the N3 atom. Conversely, thiazoles with electron-withdrawing groups (EWGs) are less prone to N-bromination as they decrease the electron density on the nitrogen.
Part 2: Troubleshooting Guide - Diagnosing and Solving N-Bromination Issues
This section provides a problem-and-solution format for specific experimental challenges.
Issue 1: My reaction with N-Bromosuccinimide (NBS) gives a mixture of N-bromo and C5-bromo products.
Root Cause Analysis: N-Bromosuccinimide (NBS) is a common electrophilic brominating agent. In non-polar, aprotic solvents and in the absence of a radical initiator, it typically reacts via an ionic mechanism. The nitrogen of the thiazole can compete with the electron-rich C5 position for the electrophilic bromine. This competition is often the primary reason for the observed mixture of products.
Solution Pathway Diagram:
Caption: Decision workflow for troubleshooting NBS-mediated bromination.
Detailed Strategies:
-
Solvent Modification: Switching from non-polar solvents (like CCl₄ or CH₂Cl₂) to polar, acidic media can favor C5 bromination. Acetic acid is an excellent choice as it can protonate the N3 nitrogen, effectively "protecting" it from electrophilic attack and deactivating it towards bromination. This protonation increases the electrophilicity of the thiazole ring, promoting substitution at the C5 position.
-
Use of a Milder Brominating Agent: If solvent modification is insufficient, consider a less aggressive brominating agent.
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is often more selective for C-bromination over N-bromination compared to NBS.
-
Bromine-Dioxane Complex: Using a pre-formed complex of Br₂ with 1,4-dioxane can moderate the reactivity of bromine, leading to cleaner reactions.
-
Issue 2: My starting material is consumed, but I isolate no desired C-brominated product, only a complex mixture of byproducts.
Root Cause Analysis: This scenario often suggests that N-bromination is the primary pathway, and the resulting N-bromo-thiazolium intermediate is unstable under the reaction conditions. This intermediate can then undergo decomposition or further reactions, leading to a complex mixture and poor recovery of any identifiable product.
Solution Pathway Diagram:
Caption: Strategic approaches when N-bromination leads to product decomposition.
Detailed Strategies:
-
Acid-Mediated Bromination: The most robust method to prevent N-bromination is to perform the reaction in the presence of a strong acid. Protonation of the N3 atom completely shuts down its nucleophilicity.
-
H₂SO₄/NBS System: A common and effective method involves using concentrated sulfuric acid as the solvent or co-solvent with NBS as the brominating agent. The thiazole is protonated, strongly activating the ring towards electrophilic substitution, primarily at the C5 position.
-
Trifluoroacetic Acid (TFA): TFA can serve as both a solvent and the acid catalyst, offering a powerful medium for selective C5 bromination.
-
-
Alternative Synthetic Routes: If direct bromination proves intractable, consider a modified Hantzsch thiazole synthesis or a similar cyclization strategy using a brominated building block. For example, using α-bromo-thioketones or related synthons can install the bromine atom during the ring-forming step, completely bypassing the problematic post-synthesis bromination.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step instructions for implementing the strategies discussed above.
Protocol 1: Selective C5-Bromination using NBS in Acetic Acid
This protocol is suitable for many electron-rich thiazoles where moderate conditions are sufficient to avoid N-bromination.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the thiazole substrate (1.0 eq).
-
Dissolution: Add glacial acetic acid (approx. 0.1 M concentration). Stir until the substrate is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise over 10-15 minutes. Ensure the temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral (pH ~7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Robust C5-Bromination using NBS in Concentrated Sulfuric Acid
This protocol is designed for less reactive thiazoles or those highly prone to N-bromination, where strong acidic conditions are necessary.
CAUTION: This procedure involves concentrated strong acid. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the thiazole substrate (1.0 eq).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 98%) while stirring, maintaining the temperature at 0 °C. Stir until the substrate is fully dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) in small portions over 30 minutes. A slight exotherm may be observed; ensure the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker. This step is highly exothermic.
-
Neutralization: Slowly add a saturated solution of sodium hydroxide (NaOH) or solid NaHCO₃ to the cold aqueous slurry until the pH is basic (~9-10). Ensure the mixture remains cold during neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude material by flash column chromatography.
Part 4: Data Summary Table
The following table summarizes the typical outcomes for different bromination strategies on a model substrate, 2-aminothiazole, which is highly susceptible to side reactions.
| Strategy | Brominating Agent | Solvent | Typical C5:N-bromo Ratio | Yield of C5-bromo | Reference |
| Standard Conditions | NBS | CH₂Cl₂ | 1:2 | < 20% | |
| Acidic, Protic Solvent | NBS | Acetic Acid | > 10:1 | 70-85% | |
| Strong Acid | NBS | Conc. H₂SO₄ | > 50:1 (N-bromo not obs.) | > 90% | |
| Alternative Reagent | DBDMH | CH₂Cl₂ | 5:1 | ~60% |
References
-
Title: A convenient one-pot synthesis of 2-amino-5-bromothiazole derivatives Source: Tetrahedron Letters URL: [Link]
-
Title: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a valuable reagent for the bromination of aromatic and heteroaromatic compounds Source: Arkivoc URL: [Link]
-
Title: A Practical and Scalable Synthesis of 2-Amino-5-bromothiazole Monohydrobromide Source: Organic Process Research & Development URL: [Link]
Technical Support Center: Deprotection of Aminothiazole Intermediates
Welcome to the technical support center for aminothiazole synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical deprotection step of N-protected aminothiazole intermediates. As professionals in pharmaceutical and chemical development, we understand that a failed deprotection can be a significant bottleneck. This resource is designed to provide you with the causal understanding and practical solutions needed to overcome these challenges efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group on my aminothiazole intermediate?
The exocyclic amino group of a 2-aminothiazole is a potent nucleophile and can be basic. This reactivity can interfere with subsequent synthetic steps. For instance, if you are planning an acylation, alkylation, or coupling reaction elsewhere on the molecule, the unprotected amino group could react preferentially, leading to undesired side products and low yields.[1] Protection renders the nitrogen non-nucleophilic, directing the reaction to the desired site. Furthermore, protecting groups can improve the solubility and handling characteristics of intermediates.
Q2: How do I select the most appropriate N-protecting group for my synthetic route?
The ideal protecting group strategy relies on the principle of orthogonality . This means that the protecting group on the aminothiazole should be removable under conditions that do not affect other protecting groups or sensitive functionalities in your molecule.[2][3]
Consider the following:
-
Acid Stability: If your molecule contains other acid-labile groups (like t-butyl esters or silyl ethers), an acid-labile protecting group like Boc or Trityl on the aminothiazole may not be suitable, as both would be cleaved simultaneously.
-
Base Stability: If you have base-labile groups (like esters or an Fmoc group elsewhere), avoid base-labile protecting groups for the aminothiazole.
-
Reducibility: If your molecule has reducible functional groups such as alkynes, alkenes, or nitro groups, a Cbz group, which is typically removed by catalytic hydrogenation, would be a poor choice.[4]
A wise choice involves mapping out your entire synthetic sequence and selecting a protecting group that can be selectively removed only when intended.
Q3: What are the main classes of protecting groups for aminothiazoles and their general removal strategies?
Amine protecting groups are broadly categorized by their cleavage conditions. The three most common strategies are:
-
Acid-Labile Groups: These are removed with acids. The most common examples are tert-butyloxycarbonyl (Boc) and Trityl (Trt).[5] Boc requires strong acid (e.g., TFA), while Trityl can often be removed with milder acid.[5]
-
Groups Cleaved by Hydrogenolysis: The classic example is the benzyloxycarbonyl (Cbz or Z) group.[4] It is cleaved using hydrogen gas and a palladium catalyst (Pd/C).[4]
-
Base-Labile Groups: The most prominent member of this class is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a weak amine base, most commonly piperidine.[5][6]
Deprotection Strategy Selection Workflow
The following decision tree illustrates a logical workflow for selecting a deprotection strategy based on orthogonality.
Caption: Workflow for selecting an orthogonal deprotection strategy.
Troubleshooting Guide
Problem 1: My Boc deprotection is incomplete or stalled.
-
Symptoms: LC-MS or TLC analysis shows a significant amount of Boc-protected starting material remaining after the expected reaction time.
-
Potential Cause & Explanation:
-
Insufficient Acid Stoichiometry: Trifluoroacetic acid (TFA) is the most common reagent.[5] The reaction is catalytic in acid, but side reactions or basic functionalities elsewhere in your molecule can consume it.
-
Water Content: While often used as a scavenger, too much water can dilute the acid, slowing the reaction. Anhydrous conditions are typically fastest.
-
Reaction Time/Temperature: Most Boc deprotections are rapid at room temperature (1-2 hours), but sterically hindered substrates may require longer times.
-
-
Solutions:
-
Increase TFA Concentration: A standard condition is 25-50% TFA in a solvent like dichloromethane (DCM).[5] If the reaction is slow, try increasing the concentration.
-
Extend Reaction Time: Monitor the reaction by LC-MS or TLC every hour. If it is progressing cleanly but slowly, simply allow it to stir longer.
-
Consider Alternative Acids: For sensitive substrates, milder but effective reagents like 4 M HCl in dioxane or aqueous phosphoric acid can be used.[5][7]
-
Problem 2: I'm observing unexpected byproducts during my acid-catalyzed deprotection (Boc or Trt).
-
Symptoms: The yield of the desired aminothiazole is low, and mass spectrometry reveals new peaks, often corresponding to the addition of 56 Da (for Boc) or 243 Da (for Trt) to other parts of the molecule.
-
Potential Cause & Explanation: The mechanism of acid-catalyzed deprotection generates a highly reactive carbocation (tert-butyl or trityl cation).[7] This electrophile can be "trapped" by any available nucleophile in your molecule, leading to unwanted alkylation. Common targets for this side reaction include the electron-rich indole ring of tryptophan, the sulfur of methionine, or unprotected phenols.
-
Solutions:
-
Use a Scavenger: This is the most critical solution. A scavenger is a "dummy" nucleophile added in excess to trap the carbocation before it can react with your product.[8]
-
Common Scavengers and Their Uses:
-
| Scavenger | Target Carbocation(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trityl, other general cations | 2-5% (v/v) | Very effective general scavenger. Reduces carbocations to alkanes.[8] |
| Water | tert-butyl | 2-5% (v/v) | Traps the tert-butyl cation to form tert-butanol.[8] |
| Thioanisole | General cations | 5% (v/v) | Excellent for protecting sulfur-containing residues like methionine.[8] |
| 1,2-Ethanedithiol (EDT) | Trityl | 2.5% (v/v) | Particularly effective for scavenging trityl groups.[8] |
| Phenol | General cations | 5% (v/v) | A common scavenger, but can be alkylated itself. Use with caution.[8] |
Mechanism of Boc Deprotection with Scavenging
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
Problem 3: My Cbz deprotection by catalytic hydrogenation is not working.
-
Symptoms: The reaction is extremely slow or completely stalled, with only starting material visible.
-
Potential Cause & Explanation:
-
Catalyst Poisoning: This is the most likely cause. Sulfur compounds are notorious poisons for palladium catalysts. The thiazole ring in your substrate contains a sulfur atom that can coordinate to the palladium surface, deactivating it.[2]
-
Poor Catalyst Quality: The catalyst may be old, have been exposed to air, or be of low activity.
-
Insufficient Hydrogen: The reaction may be limited by the pressure or delivery of hydrogen gas to the mixture.
-
-
Solutions:
-
Increase Catalyst Loading: Double or triple the weight percentage of the Pd/C catalyst.
-
Use a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning and more active than standard Pd/C.
-
Increase Hydrogen Pressure: If you have access to a hydrogenation vessel, increasing the pressure from atmospheric to 50-100 psi can dramatically accelerate the reaction.
-
Switch to a Different Method: If hydrogenation fails, consider alternative Cbz deprotection methods that do not involve a palladium catalyst, such as using strong Lewis acids (e.g., AlCl₃) or transfer hydrogenation with a hydrogen donor like ammonium formate.[4]
-
Problem 4: My Fmoc deprotection is incomplete.
-
Symptoms: Starting material remains after treatment with piperidine/DMF.
-
Potential Cause & Explanation:
-
Degraded Reagents: Piperidine can degrade over time. Solutions of piperidine in DMF are also not indefinitely stable.[6] The deprotection works via a β-elimination mechanism initiated by the base.[6]
-
Steric Hindrance: A sterically crowded environment around the Fmoc group can slow down the approach of the piperidine base.
-
-
Solutions:
-
Use Fresh Reagents: Always use piperidine from a freshly opened bottle or that has been recently distilled. Prepare the piperidine/DMF solution fresh before each use.[6] A standard condition is 20% piperidine in DMF.[5]
-
Increase Reaction Time or Temperature: Gently warming the reaction to 30-40 °C can sometimes help, but monitor for side reactions.
-
Use a Stronger, Less Hindered Base: In difficult cases, 1-5% 1,8-Diazabicycloundec-7-ene (DBU) in DMF can be more effective than piperidine.[5]
-
Experimental Protocols
Protocol 1: Standard Procedure for Boc Deprotection
-
Preparation: Dissolve the N-Boc protected aminothiazole intermediate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add the chosen scavenger (e.g., triisopropylsilane, 1.5 eq) to the solution.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 25-50% solution in DCM) dropwise.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo. The crude product is often obtained as a TFA salt. It can be precipitated by adding cold diethyl ether. The solid can then be filtered and washed with more cold ether to yield the aminothiazole TFA salt. Alternatively, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aq. NaHCO₃) before extraction, though be aware of the potential instability of the free amine.
Protocol 2: Standard Procedure for Cbz Deprotection via Hydrogenolysis
Safety Note: Hydrogen gas is flammable. Perform this reaction in a well-ventilated fume hood away from ignition sources.
-
Preparation: Dissolve the N-Cbz protected aminothiazole intermediate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% Pd relative to the substrate).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask three times with nitrogen or argon, followed by three purges with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a pressure reactor) and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is no longer observed. This can take anywhere from 2 hours to 24 hours depending on the substrate's susceptibility to catalyst poisoning.
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate in vacuo to yield the deprotected aminothiazole.
References
- Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. (2017).
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (2009).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021).
- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central.
- Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. (2017).
- A new and efficient preparation of 2-aminothiazole-5-carbamides. [Source not specified]. (2009).
- Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
- Amino Acid Derivatives for Peptide Synthesis. [Source not specified].
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
- Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry, 74(19), 7349-7357. (2009).
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Validation & Comparative
A Comparative Guide to 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid and Other Key Synthetic Building Blocks in Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Among the myriad of heterocyclic compounds, the 2-aminothiazole moiety has earned its status as a "privileged structure."[1][2] This designation is not arbitrary; it reflects the recurring presence of this scaffold in a multitude of biologically active compounds, spanning a wide array of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[3][4] The 2-aminothiazole core offers a unique combination of features: its planar structure, capacity for hydrogen bonding, and tunable electronic properties make it an ideal anchor for designing molecules that can effectively interact with biological targets.
This guide provides an in-depth comparison of a particularly versatile derivative, 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid , with other prominent synthetic building blocks used in medicinal chemistry. We will explore the nuanced differences in their synthesis, reactivity, and the impact of their incorporation on the biological and physicochemical properties of the resulting molecules. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design of next-generation therapeutics.
The Subject of Comparison: 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
The title compound, 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid, is a trifunctionalized building block that offers a rich platform for chemical diversification. Each functional group plays a distinct role in modulating the molecule's reactivity and its potential interactions in a biological context.
-
The 2-Amino Group: This primary amine serves as a key nucleophile and a hydrogen bond donor. It is readily acylated, alkylated, or can participate in the formation of various heterocyclic rings, providing a primary vector for molecular elaboration.[4]
-
The 4-Carboxylic Acid Group: This acidic moiety is a crucial handle for forming amide bonds, a cornerstone of medicinal chemistry. It also acts as a potent hydrogen bond acceptor and can engage in ionic interactions, significantly influencing the solubility and target-binding affinity of the final compound. The presence of a carboxylic acid can enhance the pharmacokinetic profile of a drug candidate.[5]
-
The 5-Chloro Group: The chlorine atom at the C5 position is not merely a placeholder. As an electron-withdrawing group, it modulates the electronic properties of the thiazole ring, influencing its reactivity and the pKa of the amino and carboxylic acid groups.[6] Furthermore, the chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, offering another avenue for diversification.[7] Importantly, halogenation can also impact the metabolic stability of a molecule.[8]
Alternative Synthetic Building Blocks: A Bioisosteric Perspective
The concept of bioisosterism, where one functional group or moiety is replaced by another with similar steric and electronic properties to enhance biological activity or reduce toxicity, is a fundamental strategy in drug design. In this context, several other five-membered heterocyclic carboxylic acids serve as viable alternatives to the 2-aminothiazole scaffold.
-
Thiophene-2-carboxylic acid: A close structural analog, thiophene is a less aromatic and more electron-rich ring system compared to thiazole. Thiophene derivatives are prevalent in approved drugs and are known for their diverse biological activities.
-
Furan-2-carboxylic acid: The oxygen-containing counterpart to thiophene, furan is more reactive and less aromatic.[5] Its derivatives are also found in numerous natural products and pharmaceuticals.
-
Pyrrole-2-carboxylic acid: This nitrogen-containing heterocycle is a key component of many natural products and exhibits a distinct electronic profile due to the lone pair of the nitrogen atom being part of the aromatic system.[9]
-
Oxazole-4-carboxylic acid: As a bioisostere of thiazole, the replacement of sulfur with oxygen can lead to changes in polarity, solubility, and metabolic stability.[10]
-
Imidazole-4(5)-carboxylic acid: The presence of a second nitrogen atom in the imidazole ring introduces additional hydrogen bonding capabilities and alters the electronic distribution within the ring.[1]
The choice between these building blocks is a strategic decision in drug design, with each offering a unique set of properties that can be leveraged to optimize a lead compound.
Comparative Analysis of Physicochemical and Reactive Properties
The selection of a core scaffold has profound implications for the physicochemical properties and synthetic accessibility of a drug candidate. The following table summarizes key comparative aspects of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid and its bioisosteric alternatives.
| Property | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | Thiophene-2-carboxylic acid | Furan-2-carboxylic acid | Pyrrole-2-carboxylic acid | Oxazole-4-carboxylic acid | Imidazole-4-carboxylic acid |
| Aromaticity | Moderate | High | Low | Moderate | Low | Moderate |
| Electron Density | Electron-deficient | Electron-rich | Electron-rich | Electron-rich | Electron-deficient | Electron-deficient |
| Key Reactive Sites | 2-Amino (nucleophilic), 4-COOH (electrophilic), 5-Cl (substitution) | 5-position (electrophilic substitution) | 5-position (electrophilic substitution) | N-H (acidic), 5-position (electrophilic substitution) | C2 and C5 (nucleophilic attack) | N-H (acidic), C2 and C5 (electrophilic substitution) |
| Hydrogen Bonding | Donor (NH2), Acceptor (N, COOH) | Acceptor (S, COOH) | Acceptor (O, COOH) | Donor (NH), Acceptor (N, COOH) | Acceptor (N, O, COOH) | Donor (NH), Acceptor (N, COOH) |
| Metabolic Stability | C5-Cl can block metabolism, but the ring can be susceptible to oxidation.[11] | Can undergo S-oxidation or epoxidation, potentially leading to reactive metabolites.[5] | Susceptible to oxidative metabolism. | Generally more metabolically stable than furan. | Can be more metabolically stable than thiazole in some contexts. | Generally metabolically stable. |
Causality Behind Experimental Choices: The choice of a specific building block is often dictated by the desired mode of interaction with the biological target and the intended ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, if a strong hydrogen bond acceptor is required in a specific vector, the nitrogen atom of the thiazole or imidazole ring can be strategically employed. Conversely, if π-π stacking interactions are crucial, the more aromatic thiophene ring might be preferred. The presence of the chloro group in the title compound provides a unique handle for late-stage functionalization, a valuable tool in generating compound libraries for structure-activity relationship (SAR) studies.
Experimental Data: A Comparative Look at Biological Activity
A study on Aurora kinase inhibitors revealed that substitutions on the 2-aminothiazole ring, including halogens at the 5-position, significantly influenced inhibitory activity.[12] Another study comparing thiazole and thiophene-based kinase inhibitors demonstrated that both scaffolds could yield potent compounds, with the choice depending on the specific target and the desired binding mode.[13] Furthermore, the bioisosteric replacement of a 2-aminothiazole with a 2-aminooxazole has been shown to improve the physicochemical properties and, in some cases, the antimycobacterial activity of small molecules.
Table of Comparative Biological Activity Data (Hypothetical Representation based on literature trends):
| Building Block | Target | IC50 (nM) | Key Interaction | Reference |
| 2-Amino-5-chlorothiazole derivative | Aurora Kinase A | 50 | H-bond with hinge region | [12] |
| Thiophene bioisostere | Aurora Kinase A | 120 | Altered hinge binding | [13] |
| Furan bioisostere | Aurora Kinase A | 250 | Weaker hydrophobic interactions | [14] |
| Oxazole bioisostere | Aurora Kinase A | 80 | Similar H-bonding, improved solubility | [15] |
This table is a representative illustration based on trends observed in the literature and does not represent data from a single comparative study.
Experimental Protocols
To provide a practical context, the following section details a representative synthetic protocol for the derivatization of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid.
Protocol: Amide Coupling of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
This protocol describes a standard procedure for the formation of an amide bond, a common and crucial reaction in drug synthesis.
dot
Caption: Workflow for the amide coupling of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
To a solution of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated ester intermediate. The causality behind this step is to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the subsequent nucleophilic attack by the amine.
-
-
Amide Bond Formation:
-
To the solution containing the activated ester, add the desired primary or secondary amine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. This self-validating system ensures the removal of unreacted starting materials and reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Visualization of Key Relationships
The following diagram illustrates the key functionalization points of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid and its relationship with other bioisosteric building blocks.
dot
Caption: Functionalization points and bioisosteric relationships of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid.
Conclusion: A Strategic Choice in Drug Design
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid stands out as a highly versatile and valuable building block in the medicinal chemist's toolbox. Its trifunctional nature provides multiple avenues for diversification, while the inherent properties of the 2-aminothiazole core offer a solid foundation for constructing potent and selective drug candidates.
The choice between this scaffold and its bioisosteric alternatives—such as thiophene, furan, pyrrole, oxazole, and imidazole derivatives—is a nuanced decision that must be guided by a deep understanding of the target biology and the desired physicochemical properties of the final molecule. While each scaffold has its own merits, the unique combination of a nucleophilic amino group, an electrophilic carboxylic acid, and a modulatory chloro group makes 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid a particularly powerful tool for navigating the complexities of modern drug discovery. The strategic application of this and other building blocks, informed by the principles of bioisosterism and structure-activity relationships, will continue to drive the development of innovative and life-saving medicines.
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The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The 2-aminothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic accessibility have established it as a "privileged" motif in the design of novel therapeutic agents.[1][2] Derivatives of 2-aminothiazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, offering a comparative overview of their performance across these key therapeutic areas, supported by experimental data and detailed protocols.
I. Anticancer Activity: Targeting the Engines of Cell Proliferation
2-Aminothiazole derivatives have emerged as a potent class of anticancer agents, with several compounds demonstrating low micromolar to nanomolar inhibitory activity against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[2] The anticancer efficacy of these compounds is often attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), B-Raf, and Src kinase.[2][4][5][6]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the 2-aminothiazole ring plays a crucial role in determining the anticancer potency and selectivity. Key SAR observations are summarized below:
-
Substitution at the N-2 position: Acylation of the 2-amino group, particularly with aromatic amides, often leads to a significant increase in antiproliferative activity. For instance, 2-benzamido derivatives have shown enhanced potency compared to their 2-alkylamido counterparts.[2]
-
Substitution at the C-4 position: The nature of the substituent at the C-4 position can greatly influence activity. Aryl groups, such as a phenyl or pyridyl ring, are common features in active compounds. The presence of an isothiocyanatomethyl group at this position has also been shown to be important for the antiproliferative activity of certain derivatives.[2]
-
Substitution at the C-5 position: Modifications at the C-5 position can also modulate anticancer activity. For example, the introduction of a carboxanilide side chain at this position has been shown to yield compounds with good anti-proliferative effects on leukemia cells.[1]
Comparative Anticancer Activity of 2-Aminothiazole Derivatives
The following table summarizes the in vitro anticancer activity of representative 2-aminothiazole derivatives against various cancer cell lines.
| Compound ID | N-2 Substituent | C-4 Substituent | C-5 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Benzamido | Isothiocyanatomethyl | H | L1210 | 0.2-1 | |
| 1b | Alkylamido | Isothiocyanatomethyl | H | L1210 | 4-8 | [2] |
| 2a | H | 4-chlorophenyl | 3,5-dicarbonitrile-6-(4-phenylthiazol-2-yl)-4H-pyran-2-yl | NUGC | 0.022 | [2] |
| 2b | H | 4-chlorophenyl | 3,5-dicarbonitrile-6-(4-phenylthiazol-2-yl)-4H-pyran-2-yl | DLD1 | 0.039 | [2] |
| 3a | Substituted amide | Phenyl | H | HT29 | 2.01 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Formazan Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: B-Raf/MEK/ERK Pathway
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting kinases in the MAPK/ERK pathway, such as B-Raf.[4][9] This pathway is crucial for regulating cell growth, proliferation, and survival.[4]
Caption: B-Raf/MEK/ERK signaling pathway and the inhibitory action of 2-aminothiazole derivatives.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-aminothiazole scaffold is also a key component in a number of antimicrobial agents.[1][10] These derivatives have demonstrated activity against a range of bacteria and fungi, including clinically relevant strains.[3][11]
Structure-Activity Relationship (SAR) Insights
The antimicrobial SAR of 2-aminothiazole derivatives highlights the importance of specific structural modifications:
-
N-2 Substituents: The introduction of various substituents on the 2-amino group can significantly impact antimicrobial potency. For example, the formation of Schiff bases by reacting the 2-amino group with aromatic aldehydes has yielded compounds with notable antibacterial activity.[3]
-
C-4 and C-5 Substituents: Aryl groups at the C-4 position are frequently found in active antimicrobial compounds.[3] Furthermore, the presence of an arylazo moiety at the C-5 position has been associated with good antimicrobial activity against both bacteria and fungi.[1]
Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for several 2-aminothiazole derivatives against various microbial strains.
| Compound ID | N-2 Substituent | C-4 Substituent | C-5 Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 4a | Arylideneamino | Phenyl | H | Bacillus cereus | N/A (Highest Activity) | [3] |
| 5a | Benzamide-linked | Phenyl | Phenylazo | E. coli | N/A (Excellent Activity) | [1] |
| 5b | Benzamide-linked | Phenyl | Phenylazo | S. aureus | N/A (Excellent Activity) | [1] |
| 6a | 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione | Aryl | H | C. perfringens | 0.039 | [3] |
| 7a | N-oxazolylcarboxamide | H | H | M. tuberculosis H37Ra | 3.13 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium is determined.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the 2-aminothiazole derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A typical workflow for determining the antimicrobial susceptibility of 2-aminothiazole derivatives.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory pathway.[3][13]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of 2-aminothiazoles is influenced by their substitution patterns:
-
N-2 Substituents: The nature of the substituent at the 2-amino position is critical. For instance, derivatives with a butanamide group at this position have shown inhibitory activity against both COX-1 and COX-2.[3]
-
C-4 and C-5 Substituents: The substituents on the thiazole ring can influence the selectivity and potency of COX inhibition.
Comparative Anti-inflammatory Activity of 2-Aminothiazole Derivatives
The following table compares the in vitro COX inhibitory activity of selected 2-aminothiazole derivatives.
| Compound ID | N-2 Substituent | C-4 Substituent | C-5 Substituent | Target | IC50 (µM) | Reference |
| 8a | 3-oxo-N-(thiazol-2-yl)butanamide derivative | Aryl | H | COX-1 | 1.00 - 6.34 | [3] |
| 8b | 3-oxo-N-(thiazol-2-yl)butanamide derivative | Aryl | H | COX-2 | 0.09 - 0.71 | [3] |
| 9a | 2-aryl-3-(4-sulfamoylphenylamino)-4-thiazolidinone | Aryl | H | COX-1 | 38.9 | [13] |
| 9b | 2-aryl-3-(4-methylsulfonylphenylamino)-4-thiazolidinone | Aryl | H | COX-2 | 14.4 | [13] |
Experimental Protocol: In Vitro COX Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by monitoring the production of prostaglandins.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the 2-aminothiazole derivatives or a control inhibitor (e.g., celecoxib for COX-2) in a suitable buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Termination: Stop the reaction after a specific time period.
-
Product Quantification: Quantify the amount of prostaglandin produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: Src Kinase in Inflammation
Src family kinases are non-receptor tyrosine kinases that play a role in various signaling pathways, including those involved in inflammation.[5][6][14]
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The Halogen Advantage: A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Thiazoles
For researchers, scientists, and professionals in drug development, the thiazole scaffold represents a cornerstone in medicinal chemistry. This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its versatility allows for a wide range of chemical modifications to modulate its pharmacological profile. Among these modifications, the strategic introduction of chlorine atoms has emerged as a powerful tool to enhance biological activity.
This guide provides an in-depth, objective comparison of the biological performance of chlorinated versus non-chlorinated thiazoles, supported by experimental data from peer-reviewed literature. We will explore the causal relationships behind the observed differences in activity and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
The Influence of Chlorination: A Mechanistic Overview
The introduction of a chlorine atom to a thiazole ring can profoundly impact its physicochemical properties, thereby influencing its biological activity. This is due to several key factors:
-
Increased Lipophilicity: Chlorine atoms are lipophilic, and their addition can enhance the molecule's ability to cross cell membranes, leading to improved bioavailability and cellular uptake.
-
Enhanced Binding Interactions: The electronegativity of chlorine can lead to favorable polar interactions, such as halogen bonding, with biological targets like enzymes and receptors. This can result in increased binding affinity and potency.
-
Metabolic Stability: Chlorination can block sites of metabolism on the thiazole ring, leading to a longer half-life and sustained therapeutic effect.
-
Electronic Effects: As an electron-withdrawing group, chlorine can modulate the electron density of the thiazole ring, influencing its reactivity and interaction with biological macromolecules.
The following sections will delve into specific examples across various therapeutic and agricultural applications, highlighting the tangible effects of chlorination on the biological activity of thiazoles.
Comparative Biological Activities: A Data-Driven Analysis
The impact of chlorination on the biological activity of thiazoles is not uniform and is highly dependent on the specific molecular scaffold and the biological target. Here, we present a comparative analysis across several key areas of research.
Antimicrobial Activity
The thiazole nucleus is a core component of many antimicrobial agents.[4][5][6] Structure-activity relationship (SAR) studies have frequently demonstrated that the presence of a chloro substituent can significantly enhance antibacterial and antifungal properties.
One study investigating 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives found that a chloro substituent was responsible for the antibacterial activity observed in the series.[4] In another example, researchers noted that the presence of an electron-withdrawing substituent, such as chlorine, was associated with increased inhibitory activity in certain thiazole derivatives.[2]
Table 1: Comparison of Antimicrobial Activity
| Compound Type | Non-Chlorinated Analog (Activity) | Chlorinated Analog (Activity) | Target Organism(s) | Reference |
| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole | Inactive | Active | S. aureus, B. subtilis, K. pneumoniae, P. aeruginosa | [4] |
| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles | Moderate Activity | High Activity | Various bacterial and fungal strains | [2] |
Anticancer Activity
Thiazole-containing compounds are prominent in oncology research, with several approved drugs featuring this scaffold.[7][8] The addition of chlorine has been shown to be a viable strategy for increasing the cytotoxic potential of these molecules against various cancer cell lines.
For instance, a study on imidazo[2,1-b]thiazole guanylhydrazones revealed that derivatives bearing a chlorine atom exhibited significant antitumor activity.[9] Another research effort concluded that the presence of chlorine in the structure of certain thiazole derivatives has a considerable effect on their anti-cancer activity, with chlorinated compounds showing higher cytotoxicity compared to their brominated counterparts.[10]
Table 2: Comparison of Anticancer Activity
| Compound Type | Non-Chlorinated Analog (IC50) | Chlorinated Analog (IC50) | Cancer Cell Line | Reference |
| Imidazo[2,1-b]thiazole guanylhydrazones | Less Active | More Active | Various tumor cell lines | [9] |
| Thiazole derivatives with 1,3,4-thiadiazole moiety | Higher IC50 | Lower IC50 (0.190 µg/mL for a chlorinated compound) | SaOS-2 | [10] |
Insecticidal and Herbicidal Activity
In the agrochemical sector, thiazole derivatives have been developed as potent insecticides and herbicides. Chlorination is a common strategy to enhance the efficacy and spectrum of these agents.
A study on novel N-pyridylpyrazole derivatives containing a thiazole moiety found that amides with electron-withdrawing groups, such as chlorine, on the benzene ring exhibited better insecticidal activities.[11][12] Similarly, in the development of herbicides, the introduction of fluorine or chlorine atoms to the N-phthalimide benzene ring of certain tetrahydrophthalimide derivatives resulted in excellent herbicidal activity.[13]
Table 3: Comparison of Agro-Chemical Activity
| Compound Type | Non-Chlorinated Analog (Activity) | Chlorinated Analog (Activity) | Pest/Weed | Reference |
| N-pyridylpyrazole thiazole amides | Lower Activity | Higher Activity (LC50 of 5.32 mg/L for a chlorinated compound) | Plutella xylostella | [11] |
| Tetrahydrophthalimide derivatives | Moderate Activity | Excellent Activity | Broadleaf weeds | [13] |
Experimental Protocols for Biological Activity Assessment
To facilitate further research and validation, this section provides standardized, step-by-step methodologies for key experiments used to evaluate the biological activities discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
The strategic incorporation of chlorine atoms into the thiazole scaffold is a well-validated approach for enhancing a wide spectrum of biological activities, including antimicrobial, anticancer, and agrochemical properties. The evidence presented in this guide, drawn from numerous scientific studies, consistently demonstrates that chlorinated thiazoles often outperform their non-chlorinated counterparts in terms of potency and efficacy.
The underlying reasons for this enhanced activity are multifaceted, stemming from improved physicochemical properties that lead to better membrane permeability, stronger target binding, and increased metabolic stability. The provided experimental protocols offer a robust framework for researchers to further explore and validate these structure-activity relationships in their own work.
As the challenges of drug resistance and the need for more effective therapeutic and agricultural agents continue to grow, the rational design of novel thiazole derivatives will remain a critical area of research. The "halogen advantage," and specifically the judicious use of chlorination, will undoubtedly continue to be a key strategy in the development of next-generation bioactive molecules.
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Song, H., et al. (2013). Synthesis and Herbicidal Activity of Novel 4-Acyl-2,5-disubstituted-3-hydroxypyrazoles and 4-Arylcarbonyl-3-substitutedisoxazol-5-ones. Journal of Heterocyclic Chemistry. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical development, presents a unique spectroscopic profile. This guide provides an in-depth comparison of its expected spectroscopic data with that of a closely related analogue, supported by established analytical protocols and theoretical principles.
Introduction: The Importance of Spectroscopic Verification
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid belongs to the 2-aminothiazole class of compounds, a scaffold known for its diverse biological activities, including antitubercular and protein kinase inhibitory effects[1][2]. Accurate characterization of such molecules is paramount to ensure purity, confirm identity, and understand their chemical behavior. This guide will delve into the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of solubilizing both the carboxylic acid and amino protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
Comparative Analysis of NMR Data
The following table compares the experimental ¹H and ¹³C NMR data for 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid with the predicted data for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid.
| Assignment | 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid (Experimental Data in DMSO-d₆)[1] | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid (Predicted Data in DMSO-d₆) | Justification for Prediction |
| ¹H NMR | |||
| -NH₂ (s, 2H) | ~7.0-8.0 ppm (broad) | ~7.0-8.0 ppm (broad) | The chemical shift of the amino protons is highly dependent on solvent and concentration and is expected to be similar for both compounds. |
| Ar-H (m, 4H) | 7.30-7.48 ppm | N/A | The aromatic protons are absent in the target molecule. |
| -COOH (s, 1H) | >12 ppm (broad) | >12 ppm (broad) | The carboxylic acid proton is acidic and its chemical shift is expected to be in a similar downfield region for both compounds. |
| ¹³C NMR | |||
| C=O | 166.5 ppm | ~165-167 ppm | The carboxylic acid carbonyl carbon is expected to be in a similar chemical environment. |
| C-NH₂ | 163.9 ppm | ~162-164 ppm | The carbon bearing the amino group should have a similar chemical shift. |
| C-Cl | N/A | ~125-130 ppm | The direct attachment of the electronegative chlorine atom will cause a downfield shift for this carbon. |
| C-COOH | 138.2 ppm | ~135-140 ppm | The carbon attached to the carboxylic acid will be influenced by the substituent at the 5-position. |
| Ar-C | 128.2, 129.0, 131.4, 133.2, 134.0 ppm | N/A | The aromatic carbons are absent in the target molecule. |
Note: Chemical shifts (δ) are in parts per million (ppm). s = singlet, m = multiplet.
The primary difference in the ¹H NMR spectrum will be the absence of signals in the aromatic region (7.30-7.48 ppm) for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid. In the ¹³C NMR spectrum, the signals for the chlorophenyl group will be absent and replaced by a single signal for the carbon atom directly bonded to the chlorine at the 5-position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet) should be recorded and subtracted from the sample spectrum.
Comparative Analysis of FT-IR Data
The key functional groups in both molecules are the amino group, the carboxylic acid, and the thiazole ring. Their characteristic vibrations are expected at similar frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹)[3][4][5][6] | Expected Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad and strong |
| Amino Group | N-H stretch | 3100-3500 | Two medium-intensity bands (for primary amine) |
| Carbonyl | C=O stretch | 1680-1710 | Strong and sharp |
| Thiazole Ring | C=N and C=C stretches | 1500-1650 | Medium to strong bands |
| C-Cl Bond | C-Cl stretch | 600-800 | Medium to weak |
The FT-IR spectrum of 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid shows a strong C=O stretch at 1684 cm⁻¹ and a broad N-H stretch at 3274 cm⁻¹[1]. We anticipate very similar absorptions for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid. The presence of the C-Cl bond in the target molecule is expected to give rise to a characteristic absorption in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Acquiring a Mass Spectrum
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: A high-resolution mass spectrometer (such as a time-of-flight or Orbitrap analyzer) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To study the fragmentation pattern, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).
Comparative Analysis of Mass Spectrometry Data
The molecular weight of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is 178.59 g/mol . The molecular weight of 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid is 254.69 g/mol .
Expected Fragmentation Pattern for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid:
A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). The thiazole ring itself is relatively stable, but fragmentation can occur through cleavage of the substituents.
Caption: Predicted ESI-MS fragmentation pathways.
Integrated Spectroscopic Workflow
A logical workflow for the characterization of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid would involve the sequential application of these techniques.
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A Senior Application Scientist's Guide to the Structural Confirmation of 2-Aminothiazoles
For researchers in medicinal chemistry and materials science, the 2-aminothiazole scaffold is a "privileged structure," a cornerstone in the design of novel compounds with significant biological and functional properties.[1] From anticancer agents like Dasatinib to novel materials, the versatility of this heterocycle is immense.[2][3][4] However, this potential can only be realized if the synthesized molecule's structure is unambiguously confirmed. An incorrect structural assignment can invalidate biological data, waste resources, and lead research down a fruitless path.
This guide provides an in-depth comparison of the essential analytical methods for confirming the structure of synthesized 2-aminothiazoles. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, emphasizing a self-validating, multi-technique approach that ensures the highest degree of scientific integrity.
The Strategic Workflow: An Orthogonal Approach
The confirmation of a chemical structure is not a linear process but a logical, iterative workflow. No single technique provides all the answers. Instead, we rely on an orthogonal approach, where each method provides a unique and independent piece of the puzzle. The data from all techniques must converge to support a single, unambiguous structure.
Caption: Overall workflow for synthesizing and confirming the structure of a 2-aminothiazole derivative.
Mass Spectrometry (MS): The First Question - What is the Mass?
Mass spectrometry is the foundational technique for determining the molecular weight (MW) of your synthesized compound. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which allows for the determination of the elemental formula.
Expertise & Experience: The choice of ionization technique is critical. For most 2-aminothiazole derivatives, which are moderately polar and stable, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight. The presence of the basic amino group and the thiazole nitrogen makes these compounds readily protonated.
The data from HRMS serves as a fundamental check on the synthetic outcome. If the proposed structure is C₁₀H₉N₃S, the experimentally determined exact mass must fall within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass. This immediately confirms that the correct atoms have been incorporated in the correct numbers.
Trustworthiness: The isotopic pattern is a self-validating feature within the mass spectrum. The presence of sulfur (S) in the molecule creates a characteristic [M+2] peak with an abundance of approximately 4.4% relative to the monoisotopic [M] peak. Observing this isotopic pattern provides strong evidence for the presence of a sulfur atom, a key feature of the thiazole ring.[5]
Typical Experimental Data (HRMS-ESI):
-
Compound: 4-phenylthiazol-2-amine
-
Formula: C₉H₈N₂S
-
Calculated [M+H]⁺: 177.0481
-
Observed [M+H]⁺: 177.0485 (Error: 2.3 ppm)
This result confidently confirms the elemental composition of the synthesized molecule.
Infrared (IR) Spectroscopy: Identifying the Pieces
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it doesn't provide information about the overall structure, it offers crucial evidence for the presence (or absence) of key bonds, acting as a quick validation of a successful reaction.
Expertise & Experience: For a 2-aminothiazole, we expect to see several characteristic absorption bands. The primary amine (-NH₂) group is particularly diagnostic, typically showing two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The C=N imine bond within the thiazole ring and the C=C double bond give rise to absorptions in the 1500-1650 cm⁻¹ fingerprint region. The C-S bond vibration is often weaker and found at lower wavenumbers.[6][7]
Trustworthiness: The power of IR lies in comparison. If the starting materials for a Hantzsch synthesis were an α-haloketone and thiourea, the disappearance of the strong ketone C=O stretch (typically ~1700 cm⁻¹) in the product's spectrum is a powerful indicator that the reaction has proceeded as intended. The simultaneous appearance of the N-H and C=N stretches validates the formation of the 2-aminothiazole ring.[8]
Data Presentation: Key IR Absorptions for 2-Aminothiazoles
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (often two peaks) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Thiazole Ring C=N | Stretch | 1500 - 1620 | Medium to Strong |
| Thiazole Ring C=C | Stretch | 1450 - 1550 | Medium |
| C-S Bond | Stretch | 600 - 800 | Weak to Medium |
Data compiled from sources[6][7][9].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR is the most powerful and informative technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them. For 2-aminothiazoles, both ¹H and ¹³C NMR are essential.
Expertise & Experience:
-
¹H NMR: This spectrum reveals the number of different types of protons, their electronic environment (chemical shift, δ), their proximity to each other (spin-spin coupling, J), and their relative numbers (integration).
-
Thiazole Proton (H-5): In a 2-amino-4-substituted thiazole, the proton at the 5-position typically appears as a singlet in the δ 6.5-7.5 ppm region.[9][10] Its exact position is sensitive to the substituent at the 4-position.
-
Amine Protons (-NH₂): These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly variable depending on the solvent, concentration, and temperature. Running the spectrum in DMSO-d₆ is a common strategy, as the hydrogen bonding with the solvent slows down the exchange rate, often resulting in a sharper peak that can be integrated.[11]
-
Substituent Protons: Protons on aryl or alkyl groups attached to the thiazole ring will have characteristic chemical shifts and coupling patterns that help confirm their structure and point of attachment.
-
-
¹³C NMR: This spectrum shows a signal for each unique carbon atom in the molecule.
-
Thiazole Carbons: The carbons of the 2-aminothiazole ring have distinct chemical shifts. C2 (bearing the amino group) is typically the most downfield (δ ~170 ppm), followed by C4 and C5 (δ ~100-150 ppm).[6]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment to run alongside a standard ¹³C NMR. DEPT-135 and DEPT-90 experiments differentiate between CH₃, CH₂, CH, and quaternary carbons, which is invaluable for assigning signals correctly.
-
Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR (like COSY and HSQC) provides a self-validating dataset. For instance, a proton signal in the ¹H spectrum can be correlated to a specific carbon signal in the ¹³C spectrum using an HSQC experiment. This directly links the proton and the carbon it is attached to, leaving no room for ambiguity. Similarly, a COSY experiment shows correlations between coupled protons, confirming their spatial proximity and validating the proposed connectivity.
Caption: NMR data, in conjunction with MS, validates the proposed molecular structure.
X-Ray Crystallography: The Unquestionable Proof
When absolute certainty is required, or when the stereochemistry of a chiral center needs to be determined, single-crystal X-ray crystallography is the gold standard. This technique provides a definitive 3D map of the electron density in a molecule, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles.
Expertise & Experience: The primary challenge of this technique is not the data analysis but obtaining a high-quality single crystal suitable for diffraction. This often requires extensive screening of different solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Not all compounds crystallize easily.
Trustworthiness: An X-ray crystal structure is the ultimate form of self-validation. The output is a complete structural model that can be directly compared with the hypotheses generated from NMR and MS. It is the final arbiter in any case of structural ambiguity. Several publications have used single crystal X-ray analysis to definitively confirm the structure of novel 2-aminothiazole derivatives.[1]
Comparison of Analytical Methods
| Method | Information Provided | Pros | Cons |
| HRMS | Elemental Formula, Molecular Weight | High sensitivity, very accurate | Destructive, provides no connectivity data |
| FTIR | Presence of Functional Groups | Fast, inexpensive, easy to use | Provides limited structural information |
| NMR | Carbon-Hydrogen Framework, Connectivity | High information content, non-destructive | Lower sensitivity, requires more sample |
| X-Ray | Absolute 3D Structure, Stereochemistry | Unambiguous, definitive proof | Requires a suitable single crystal |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry 2-aminothiazole derivative into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice for 2-aminothiazoles as it solubilizes most derivatives and is effective for observing exchangeable -NH₂ protons.[11] Other common solvents include CDCl₃ and Methanol-d₄.
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. If the sample is not fully soluble, it may need to be filtered to prevent solid particles from degrading the spectral quality.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Acquisition: Cap the NMR tube and insert it into the spectrometer. Acquire ¹H, ¹³C, and DEPT spectra according to standard instrument protocols.
Protocol 2: Sample Preparation for HRMS (ESI) Analysis
-
Stock Solution: Prepare a stock solution of your compound at approximately 1 mg/mL in a high-purity solvent like methanol, acetonitrile, or a mixture of the two.
-
Dilution: Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of the same solvent. The final concentration should be in the low µg/mL to ng/mL range.
-
Acidification (Optional but Recommended): To promote protonation for [M+H]⁺ formation in positive ion mode, add a trace amount of a volatile acid (e.g., 0.1% formic acid) to the working solution.
-
Infusion/Injection: The sample can be directly infused into the mass spectrometer source via a syringe pump or injected through an HPLC system. Direct infusion is often sufficient for pure compounds.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of your compound. Ensure the instrument is calibrated to achieve high mass accuracy (< 5 ppm).
By systematically applying this multi-technique, self-validating workflow, researchers can confidently and accurately confirm the structures of their synthesized 2-aminothiazoles, laying a solid and trustworthy foundation for subsequent biological or materials science investigations.
References
- EXCLI Journal (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
- Tekale, A. S., et al. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. International Journal of Universal Science and Technology.
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Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
- MDPI (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances.
- MDPI (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- MDPI (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
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ResearchGate (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available at: [Link]
- Der Pharma Chemica (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- Semantic Scholar (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
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Wan, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research. Available at: [Link]
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Wikipedia (n.d.). 2-Aminothiazole. Available at: [Link]
- MDPI (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines.
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Elixir Comp. Chem. (2014). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the assurance of purity in starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, presenting a self-validating system for comprehensive purity assessment.
The Synthetic Landscape and Potential Impurities
A robust purity validation strategy begins with a thorough understanding of the compound's synthetic route. A common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3][4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid, this could involve the reaction of a halogenated derivative of ethyl 2-chloroacetoacetate with thiourea.
Understanding this synthetic pathway allows us to anticipate potential impurities, which can be broadly categorized as:
-
Starting Materials: Unreacted ethyl 2,3-dichloro-3-oxopropanoate and thiourea.
-
Intermediates: Incompletely cyclized or partially reacted intermediates.
-
By-products: Products from side reactions, such as self-condensation of the ketoester or the formation of isomeric thiazole structures.[6]
-
Reagents and Solvents: Residual acids, bases, or solvents used during the reaction and purification steps.
A comprehensive purity analysis must be capable of separating and identifying these potential contaminants.
A Multi-faceted Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted, orthogonal approach is essential. This guide will focus on a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. This combination creates a self-validating system where the strengths of one technique compensate for the limitations of another.
Figure 1: A comprehensive workflow for the purity validation of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid, integrating chromatographic, spectroscopic, and elemental analysis techniques.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Purity
HPLC, particularly with UV detection, is the gold standard for determining the purity of non-volatile organic compounds.[2] Its high resolving power allows for the separation of the main compound from closely related impurities.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the purity of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid and detect any organic impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the moderate polarity of the analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities. A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of the thiazole ring, a wavelength between 254 nm and 270 nm is likely to provide good sensitivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. According to ICH Q3A guidelines, impurities present at a level of 0.05% or higher should be reported and identified if possible.[7]
Mass Spectrometry (MS): Unveiling Impurity Identities
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities detected by HPLC. By providing the mass-to-charge ratio (m/z) of the eluting compounds, it allows for the determination of their molecular weights.
Experimental Protocol: LC-MS Analysis
Objective: To identify the molecular weights of impurities detected in the HPLC-UV analysis.
Instrumentation:
-
An LC-MS system, coupling an HPLC with a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).
LC Conditions:
-
The same chromatographic conditions as the HPLC-UV method can be used to ensure a direct correlation of peaks.
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule. Both positive and negative ion modes should be evaluated.
-
Mass Range: A scan range of m/z 50-500 should be sufficient to cover the expected molecular weight of the compound and its likely impurities.
-
Fragmentation Analysis (MS/MS): If a more advanced mass spectrometer (e.g., tandem quadrupole or Q-TOF) is available, collision-induced dissociation (CID) can be used to fragment the impurity ions. The resulting fragmentation patterns provide valuable structural information. Due to the presence of a chlorine atom, a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) should be observed for any chlorine-containing fragment.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the main component and potentially identifying impurities if they are present at a sufficient concentration (typically >1%). Both ¹H and ¹³C NMR are crucial for a complete structural elucidation.
Expected ¹H and ¹³C NMR Spectral Features
-
¹H NMR:
-
A broad singlet for the amino (-NH₂) protons, typically in the range of 7-8 ppm. The chemical shift of this peak can be concentration and solvent-dependent.
-
A singlet for the carboxylic acid (-COOH) proton, which will be a broad peak at a downfield chemical shift (>10 ppm) and is exchangeable with D₂O.
-
Given the substitution pattern, there are no other protons on the thiazole ring.
-
-
¹³C NMR:
-
The carbon atoms of the thiazole ring will appear in the aromatic region (approximately 100-170 ppm).
-
The carbonyl carbon of the carboxylic acid will be at a downfield chemical shift (typically >160 ppm).
-
The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating amino group.[11][12][13]
-
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of the main component and identify any major impurities.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the assignment of complex spectra or the identification of impurities.
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine in the sample. This technique is a fundamental method for confirming the empirical formula of a pure compound.
Experimental Protocol: Elemental Analysis
Objective: To confirm the elemental composition of the sample and compare it with the theoretical values for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid (C₄H₃ClN₂O₂S).
Instrumentation:
-
A CHNS/O elemental analyzer. Halogen content is often determined separately by combustion and subsequent titration or ion chromatography.[14][15]
Procedure:
-
A precisely weighed amount of the sample is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector (e.g., thermal conductivity detector).
-
For chlorine analysis, the sample is combusted, and the resulting hydrogen chloride is trapped in a solution and quantified by titration or ion chromatography.
Data Comparison: The experimentally determined percentages of each element should be within ±0.4% of the theoretical values for a pure sample.
| Element | Theoretical % |
| Carbon (C) | 24.69 |
| Hydrogen (H) | 1.55 |
| Chlorine (Cl) | 18.22 |
| Nitrogen (N) | 14.40 |
| Oxygen (O) | 16.45 |
| Sulfur (S) | 16.48 |
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative purity assessment | High resolution, excellent quantitation, robust and reliable. | May not detect non-UV active impurities. Does not provide structural information on its own. |
| LC-MS | Impurity identification | High sensitivity, provides molecular weight information, can be used for structural elucidation (MS/MS). | Response factors can vary significantly between compounds, making it less accurate for quantification without standards. |
| NMR | Structural confirmation | Provides detailed structural information, can identify and quantify impurities if present in sufficient amounts. | Relatively low sensitivity compared to MS, requires a larger sample amount. |
| Elemental Analysis | Empirical formula verification | Provides fundamental information on elemental composition, a good indicator of overall purity. | Does not provide information on the nature of impurities, requires a pure sample for accurate results. |
Conclusion: A Self-Validating System for Uncompromising Purity
The validation of purity for a critical chemical intermediate like 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid demands a rigorous and multi-faceted analytical approach. By integrating the quantitative power of HPLC, the identification capabilities of MS, the structural confirmation of NMR, and the fundamental verification of elemental analysis, a self-validating system is established. Each technique provides a unique and complementary piece of the purity puzzle, ensuring that the material meets the high standards required for its use in research and drug development. This comprehensive guide provides the framework for establishing such a system, empowering scientists to proceed with confidence in the quality of their materials.
References
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Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
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Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available at: [Link]
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1475.
-
ResearchGate. (2016, February 3). (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]
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ResearchGate. (2016, February 3). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Britannica. (2024, January 16). Organohalogen compound. Retrieved from [Link]
-
MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
KIET Group of Institutions. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
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YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
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Scilit. (n.d.). Substituent‐induced chemical shift 13 C NMR study of substituted 2‐phenylthiazolidines. Retrieved from [Link]
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MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
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Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]
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A Comparative Guide to the Potency of 2-Aminothiazole Analogs in Drug Discovery
The 2-aminothiazole scaffold stands as a cornerstone in modern medicinal chemistry, celebrated for its versatile biological activities and its presence in clinically significant pharmaceuticals.[1][2] This guide offers a comparative analysis of the potency of various 2-aminothiazole analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource supported by experimental data. We will delve into the structure-activity relationships that govern their efficacy, present detailed experimental protocols for potency determination, and visualize key biological pathways and workflows to provide a holistic understanding of this privileged heterocyclic motif.[3]
The 2-Aminothiazole Core: A Privileged Scaffold
The 2-aminothiazole nucleus is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6][7] Its significance is underscored by its incorporation into approved drugs such as Dasatinib, a potent kinase inhibitor used in cancer therapy.[1][8] The remarkable versatility of the 2-aminothiazole ring allows for chemical modifications at several positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
Comparative Potency of 2-Aminothiazole Analogs
The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and placement of substituents on the thiazole ring and the 2-amino group. The following tables summarize the in vitro potency of representative analogs against various biological targets, primarily focusing on their anticancer and kinase inhibitory activities. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.
Table 1: Antiproliferative Activity of 2-Aminothiazole Analogs in Cancer Cell Lines
| Compound/Analog | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dasatinib | K562 | Leukemia | < 1 | [9] |
| Dasatinib | MCF-7 | Breast Cancer | < 1 | [9] |
| Dasatinib | HT-29 | Colon Cancer | < 1 | [9] |
| Analog 1 (102b) | HeLa | Cervical Cancer | 0.0091–0.0654 | [1] |
| Analog 2 (20) | H1299 | Lung Cancer | 4.89 | [1] |
| Analog 2 (20) | SHG-44 | Glioma | 4.03 | [1] |
| Analog 3 (61a) | A375P | Melanoma | 0.5 | [4] |
| Analog 4 (61b) | A375P | Melanoma | 2.1 | [4] |
| Analog 5a | HCT 116 | Colorectal Cancer | 0.72 | [10] |
| Analog 5b | HCT 116 | Colorectal Cancer | 1.55 | [10] |
Table 2: Kinase Inhibitory Activity of 2-Aminothiazole Analogs
| Compound/Analog | Target Kinase | IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | Src Family Kinases | Sub-nanomolar | [11] |
| Analog 6 (12m) | Pan-Src | Nanomolar | [11] |
| Analog 7 (53) | Anaplastic lymphoma kinase (ALK) | 12.4 | [12] |
| Analog 8 (55) | Mycobacterium tuberculosis target | 24 (as MIC in µM) | [13] |
| Analog 9 (35) | Casein Kinase 2 (CK2) | 3400 | [12] |
Structure-Activity Relationship (SAR) Insights
The potency of 2-aminothiazole analogs is dictated by specific structural features. Key SAR findings from various studies include:
-
Substitutions at the N-2 position: The flexibility at the 2-amino position allows for the introduction of various substituents, which can significantly enhance potency. For instance, the introduction of substituted benzoyl groups at this position led to a more than 128-fold improvement in antitubercular activity.[13]
-
Modifications at the C4 and C5 positions: The C4 and C5 positions of the thiazole ring are also critical for activity. For example, incorporating a 4,5-butylidene and benzylic amines at these positions has been shown to improve cytotoxicity.[1] Conversely, the addition of a methyl group at either C4 or C5 can decrease potency.[1]
-
The central thiazole moiety: The thiazole ring itself is often crucial for activity and is generally intolerant to major modifications.[13]
Experimental Methodologies for Potency Determination
The reliable assessment of the potency of 2-aminothiazole analogs hinges on robust and well-validated experimental protocols. Below are detailed methodologies for two key assays commonly employed in their evaluation.
MTT Assay for Cellular Proliferation
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
Objective: To determine the concentration of a 2-aminothiazole analog that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[8]
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of a 2-aminothiazole analog to determine its IC50.[8]
Protocol:
-
Reaction Setup: In a 96-well plate, combine the target kinase, a specific substrate peptide, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the 2-aminothiazole analog to the reaction wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescence-based assay.
-
Data Analysis: Normalize the signal from each well to the controls and plot the percentage of kinase inhibition against the inhibitor concentration to calculate the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the context in which these compounds operate, the following diagrams illustrate a representative signaling pathway and a typical drug discovery workflow.
Kinase Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminothiazole analog.
Drug Discovery and Development Workflow
Caption: A generalized workflow for the discovery and development of novel therapeutics.
Conclusion
The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the design of potent and selective modulators of various biological targets. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel 2-aminothiazole analogs with enhanced therapeutic potential. The ongoing exploration of this versatile chemical entity promises to yield the next generation of innovative medicines.
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 18(16), 1365-1386. [Link]
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Al-Ghorbani, M., Al-Ostoot, F. H., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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A Senior Application Scientist's Guide to 2-Aminothiazole Synthesis: A Comparative Benchmark Study
The 2-aminothiazole motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmaceuticals with diverse biological activities, including antifungal, anti-inflammatory, antimicrobial, and antitumor properties.[1] The persistent demand for these valuable scaffolds necessitates the continuous evolution of synthetic protocols that are not only efficient and high-yielding but also align with the principles of green chemistry. This guide provides an in-depth comparative analysis of the most prevalent and innovative methods for 2-aminothiazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design.
The Enduring Legacy and Inherent Limitations of the Hantzsch Synthesis
The Hantzsch thiazole synthesis, a venerable and widely adopted method, involves the condensation of an α-haloketone with a thioamide or thiourea.[2] This reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and subsequent dehydration to furnish the 2-aminothiazole ring.
Mechanism of the Hantzsch Thiazole Synthesis
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
While the Hantzsch synthesis is lauded for its versatility and generally good yields, it is not without its drawbacks. The requisite α-haloketones can be lachrymatory and toxic, and their preparation often involves the use of hazardous halogenating agents. Furthermore, the reaction conditions can be harsh, and the purification of the final product can sometimes be challenging.[3] These limitations have spurred the development of more streamlined and environmentally benign alternatives.
Modernizing Synthesis: One-Pot and Catalytic Approaches
To circumvent the issues associated with the pre-synthesis and handling of α-haloketones, a variety of one-pot methodologies have been developed. These elegant strategies generate the α-halo intermediate in situ, which then directly reacts with thiourea.
Iodine-Mediated Synthesis
A common one-pot approach involves the use of iodine to facilitate the in situ generation of an α-iodoketone from a starting ketone. This is then followed by the classic Hantzsch condensation with thiourea.[4][5] More advanced protocols have introduced catalytic amounts of iron to regenerate iodine from iodide, creating a more efficient catalytic cycle.[6]
Copper(II) Bromide-Catalyzed Synthesis
Copper(II) bromide has emerged as an effective reagent for the one-pot synthesis of 2-aminothiazoles from aromatic methyl ketones and thioureas. In this process, CuBr₂ facilitates the α-bromination of the ketone, which is then trapped by the thiourea to undergo cyclization.
Mechanism of CuBr₂-Catalyzed Synthesis
Caption: Proposed mechanism for the CuBr₂-catalyzed synthesis of 2-aminothiazoles.
Trichloroisocyanuric Acid (TCCA) as a Green Halogen Source
In a significant advancement towards greener synthesis, trichloroisocyanuric acid (TCCA) has been employed as a safe and sustainable source of electrophilic halogen.[7][8][9] One-pot protocols utilizing TCCA in the presence of a catalyst, such as a multifunctional magnetic nanocatalyst, allow for the efficient synthesis of 2-aminothiazoles under milder conditions.[7][8][9] The nanocatalyst can often be recovered magnetically and reused, further enhancing the sustainability of the process.[7]
The Need for Speed: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has revolutionized many areas of chemical synthesis, and the preparation of 2-aminothiazoles is no exception. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields.[10] This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster reaction rates and reduced side product formation. Comparative studies have consistently demonstrated the superiority of microwave-assisted methods over conventional heating in terms of both reaction time and yield.[2]
Comparative Performance of Synthesis Protocols
To provide a clear and objective comparison, the following tables summarize the performance of the discussed synthesis protocols. The data has been compiled from various literature sources and is intended to serve as a general guide. Actual results may vary depending on the specific substrates and reaction conditions employed.
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 4-Phenyl-2-aminothiazole
| Synthesis Protocol | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Hantzsch | 2-Bromoacetophenone, Thiourea | Ethanol | Reflux (~78) | 8-10 h | ~70-80% | [9] |
| One-Pot (Iodine) | Acetophenone, Thiourea, Iodine | Ethanol | Reflux | 8 h | ~75-85% | [5][6] |
| One-Pot (CuBr₂) | Acetophenone, Thiourea, CuBr₂ | Acetonitrile | 80 | 3 h | ~85-95% | [11] |
| One-Pot (TCCA/Nanocatalyst) | Acetophenone, Thiourea, TCCA, Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | 80 | 25 min (halogenation) + reaction time | ~90-98% | [7][12] |
| Microwave-Assisted | 2-Bromoacetophenone, Thiourea | Ethanol | 100-140 | 5-15 min | ~85-95% | [2] |
Table 2: Qualitative Comparison of Synthesis Protocols
| Feature | Conventional Hantzsch | One-Pot (Iodine/CuBr₂) | One-Pot (TCCA/Nanocatalyst) | Microwave-Assisted |
| Starting Materials | Requires pre-synthesized α-haloketone | Readily available ketones | Readily available ketones | Requires pre-synthesized α-haloketone |
| Reagent Safety | α-haloketones are often toxic/lachrymatory | Iodine and CuBr₂ are moderately hazardous | TCCA is a safer halogen source | α-haloketones are often toxic/lachrymatory |
| Reaction Time | Long (hours) | Moderate (hours) | Short (minutes to hours) | Very short (minutes) |
| Yields | Good | Good to Excellent | Excellent | Excellent |
| Green Chemistry | Poor (hazardous reagents, long reaction times) | Moderate (one-pot, but uses halogen reagents) | Good (safer reagents, catalyst recyclability) | Good (reduced energy consumption, short reaction times) |
| Scalability | Well-established | Generally scalable | Potentially scalable, catalyst cost may be a factor | Can be challenging for large-scale production |
Experimental Protocols: A Practical Guide
This section provides representative, step-by-step methodologies for the synthesis of 2-aminothiazole derivatives via the discussed protocols.
Protocol 1: Conventional Hantzsch Synthesis of 4-Aryl-2-aminothiazoles
-
To a round-bottom flask, add the substituted α-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol as the solvent (approximately 5-10 mL per gram of α-bromoacetophenone).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Synthesis using TCCA and a Magnetic Nanocatalyst
-
In a reaction vessel, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).[7]
-
Stir the mixture at 80°C for 25 minutes to form the intermediate α-haloketone. Monitor the reaction by TLC.[7]
-
Upon completion of the first step, add thiourea (1.0 mmol) to the reaction mixture.[7]
-
Continue stirring at 80°C for the appropriate time as monitored by TLC.[7]
-
After the reaction is complete, separate the nanocatalyst from the solution using an external magnet.[7]
-
Add a 10% sodium bicarbonate solution to the mixture to neutralize it.[7]
-
Collect the resulting solid product by filtration, wash with water, and dry.[7]
Protocol 3: Microwave-Assisted Synthesis of 2-Aminothiazoles
-
In a microwave-safe reaction vessel, combine the α-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add a suitable solvent such as ethanol or isopropanol (3-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Selecting the Optimal Synthesis Protocol: A Decision-Making Framework
Choosing the most appropriate synthetic route depends on a variety of factors, including the desired scale of the reaction, available equipment, cost considerations, and the importance of green chemistry principles. The following flowchart provides a logical framework for selecting a suitable protocol.
Caption: A decision-making guide for selecting a 2-aminothiazole synthesis protocol.
Conclusion
The synthesis of 2-aminothiazoles has evolved significantly from the foundational Hantzsch reaction. Modern methods offer substantial improvements in terms of reaction efficiency, safety, and environmental impact. One-pot catalytic procedures, particularly those employing greener reagents like TCCA and recyclable nanocatalysts, represent the forefront of sustainable 2-aminothiazole synthesis. Microwave-assisted methods provide an unparalleled advantage in terms of reaction speed, making them ideal for rapid library synthesis and methods development. While the conventional Hantzsch synthesis remains a viable option, particularly for its simplicity and well-understood mechanism, researchers are encouraged to consider these more advanced protocols to enhance the efficiency and sustainability of their synthetic endeavors. This guide provides the necessary comparative data and practical protocols to empower scientists in making informed decisions for the synthesis of these vital heterocyclic compounds.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
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Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). National Institutes of Health. [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. [Link]
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Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2011). National Institutes of Health. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of specialized chemical reagents like 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid requires a thorough understanding of its chemical properties and the associated regulatory landscape. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The causality behind these rigorous disposal protocols stems from the compound's structure: a chlorinated, nitrogen- and sulfur-containing heterocyclic carboxylic acid. The presence of a halogen (chlorine) necessitates its classification as a halogenated organic compound, which has specific disposal requirements due to the potential for forming persistent and toxic byproducts if not handled correctly.[1]
I. Hazard Identification and Immediate Safety Precautions
Assumed Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Very toxic to aquatic life with long-lasting effects.[2]
Immediate Actions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation to disperse any airborne particles.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Place the contained waste into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of the sealed container and any contaminated materials according to the hazardous waste disposal procedures outlined below.
III. Disposal of Unused or Waste 2-Amino-5-chloro-1,3-thiazole-4-carboxylic Acid
Proper disposal is not merely a suggestion but a regulatory requirement. As a chlorinated organic acid, this compound must be treated as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Segregation: This waste must be segregated as halogenated organic waste . Do not mix it with non-halogenated organic waste, as this increases disposal costs and complexity.[1] Also, keep it separate from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3]
Disposal Workflow:
Caption: Decision workflow for the proper disposal of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid.
Final Disposal Procedure:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA.[4] This area should be secure, away from general laboratory traffic, and inspected regularly for any signs of leakage.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department or using an online waste pickup request system.
-
Professional Disposal: The collected waste will be handled by trained professionals and transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5] The primary method for the disposal of halogenated organic compounds is high-temperature incineration.[1][6]
IV. Regulatory Framework
The disposal of hazardous waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[7] Laboratories in academic and research institutions may also be subject to specific regulations outlined in 40 CFR Part 262, Subpart K.[8] It is imperative to be familiar with and adhere to all applicable federal, state, and local regulations.
| Regulatory Aspect | Requirement | Reference |
| Waste Classification | Halogenated Organic Acid | Internal Assessment |
| Container Management | Compatible, sealed, and properly labeled containers. | [4] |
| Storage | Designated Satellite Accumulation Area with time limits based on generator status. | [4][9] |
| Disposal Method | Transport to a licensed TSDF for high-temperature incineration. | [1][5][6] |
| Governing Body | U.S. Environmental Protection Agency (EPA) | [7] |
V. Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the detailed procedures outlined in this guide for the disposal of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
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Wikipedia. (2023, April 29). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]
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Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Retrieved from [Link]
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
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Comprehensive Guide to the Safe Handling of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic Acid
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical management.
Understanding the Hazard Profile
-
A skin and eye irritant , with the potential to cause serious eye damage.[1][2]
-
Toxic to aquatic life with long-lasting effects.
Given these potential hazards, a rigorous approach to personal protective equipment (PPE) and handling procedures is paramount.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid. The following table summarizes the required PPE, with detailed explanations below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves.[4] | Provides a robust barrier against potential skin contact with the acidic and chlorinated organic compound. Regular inspection for tears or degradation is essential. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing.[5] | Protects against accidental splashes that could cause serious eye irritation or damage. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | An N95 dust mask is suitable for handling small quantities in a well-ventilated area. For larger quantities or in situations with potential for aerosolization, a full-face respirator with acid gas cartridges is recommended.[4] | Prevents the inhalation of fine particles or aerosols, which could lead to respiratory irritation.[4] The choice of respirator should be based on a risk assessment of the specific procedure. |
| Protective Clothing | A standard laboratory coat is required at a minimum. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised. | Protects the wearer's clothing and skin from contamination. Clothing worn in the lab should cover the legs, and closed-toe shoes are mandatory. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the recommended process for handling 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid.
Caption: Safe handling workflow for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.
-
Don all required PPE as outlined in the table above.
-
Review the safety information for analogous compounds to refresh your understanding of the potential hazards.[1][2][3]
-
Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Have spill control materials, such as a chemical spill kit, readily accessible.
-
-
Handling:
-
When weighing the solid compound, perform this task within the fume hood to minimize the risk of inhalation.
-
Use appropriate tools (e.g., spatulas) for transferring the powder. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
-
Keep all containers of the compound tightly closed when not in use.[1][2]
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Dispose of any contaminated disposable materials (e.g., weighing paper, gloves) in the designated halogenated waste container.
-
Properly doff and dispose of your PPE, removing gloves last.
-
Wash your hands thoroughly with soap and water after completing your work.
-
Disposal Plan: Managing Halogenated Waste
Due to the presence of a chlorine atom, 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid and any materials contaminated with it must be treated as halogenated organic waste .[6]
Key Disposal Principles:
-
Segregation is Critical: Halogenated waste must be collected in a separate, clearly labeled waste container from non-halogenated waste.[7][8][9] This is because halogenated compounds require specific incineration processes for disposal, and mixing them with non-halogenated waste streams increases disposal costs and environmental risk.[9]
-
Proper Labeling: The waste container must be labeled with "Halogenated Hazardous Waste" and a list of its contents.[8]
-
Secure Containment: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[8][10]
-
Follow Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures.
References
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What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
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Hazardous Waste Segregation. University of California, Santa Cruz. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Tropical Life Science. [Link]
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What are personal protective equipment requirements for handling hazardous chemicals during production? Quora. [Link]
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Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Institutes of Health. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Temarry Recycling. [Link]
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Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online. [Link]
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Thiazole synthesis. Organic Chemistry Portal. [Link]
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Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

